Product packaging for Zimelidine(Cat. No.:CAS No. 56775-88-3)

Zimelidine

Cat. No.: B1683631
CAS No.: 56775-88-3
M. Wt: 317.22 g/mol
InChI Key: OYPPVKRFBIWMSX-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zimeldine is a member of styrenes.
Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barré syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, this compound was charged to cause an increase in suicidal ideation and/or attempts among depressive patients.
ZIMELDINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder.
One of the SELECTIVE SEROTONIN REUPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrN2 B1683631 Zimelidine CAS No. 56775-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPPVKRFBIWMSX-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048462
Record name Zimeldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56775-88-3
Record name Zimelidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56775-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zimeldine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056775883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zimelidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zimeldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIMELDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J928617DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZIMELDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7697
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Zimelidine's Mechanism of Action on Serotonin Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression. Developed in the late 1970s, it represented a significant departure from the broader-acting tricyclic antidepressants.[1] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This guide provides an in-depth examination of this compound's interaction with SERT, including its selectivity, the role of its active metabolite, and the key experimental protocols used to characterize its function.

Core Mechanism of Action on the Serotonin Transporter (SERT)

Selective Inhibition of Serotonin Reuptake

This compound's antidepressant effect is directly linked to its ability to block the reuptake of serotonin from the synaptic cleft.[2] The serotonin transporter, a sodium-dependent membrane protein, is responsible for clearing serotonin from the synapse, thereby terminating its signal.[3] this compound binds to this transporter, inhibiting its function and leading to prolonged availability of serotonin to act on postsynaptic receptors.[2]

Unlike older tricyclic antidepressants, this compound and its primary active metabolite, northis compound, demonstrate high selectivity for the serotonin transporter over transporters for other monoamines like norepinephrine (NE) and dopamine (DA).[4] Studies using patient plasma and in vitro models have consistently shown marked inhibition of serotonin uptake with comparatively little effect on norepinephrine uptake.[5] Furthermore, this compound is reported to be devoid of significant dopamine uptake inhibition.[4] This selectivity is believed to account for its different side-effect profile compared to less selective antidepressants.

Role of the Active Metabolite: Northis compound

Upon administration, this compound is metabolized in the body to its demethylated form, northis compound. This metabolite is not only active but is considered responsible for a significant portion of the drug's overall pharmacological activity.[2] Northis compound is also a potent and selective inhibitor of serotonin uptake, contributing substantially to the therapeutic effect.[2][4] The plasma concentration of northis compound has been shown to correlate significantly with the observed inhibition of serotonin uptake.[5]

Quantitative Analysis of Transporter Inhibition

While this compound was a pioneering SSRI, it was withdrawn from the market due to rare but severe side effects, including Guillain-Barré syndrome.[1] Consequently, it is often omitted from modern comparative studies that provide precise binding affinity (Ki) and functional potency (IC50) values alongside currently marketed drugs. The available literature from its period of use qualitatively describes its potency and selectivity.

CompoundTarget TransporterPotency / AffinitySelectivity Profile
This compound SERT (Serotonin) Potent Inhibitor Highly selective for SERT.[4]
NET (Norepinephrine)Much less effect than on SERT.[4]Markedly lower potency compared to SERT.[5]
DAT (Dopamine)Devoid of significant effects.[4]No meaningful inhibition.[4]
Northis compound SERT (Serotonin) Potent Inhibitor Highly selective for SERT.[2][4]
NET (Norepinephrine)Much less effect than on SERT.[4]Markedly lower potency compared to SERT.
DAT (Dopamine)No data available in snippets.Assumed to be similar to parent compound.

Visualizing the Mechanism and Methodologies

Signaling Pathway: Serotonin Reuptake and Inhibition

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds This compound This compound This compound->SERT Inhibits Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare membrane homogenate (source of SERT) B1 Incubate membranes, radioligand, and this compound to equilibrium A1->B1 A2 Prepare Radioligand (e.g., [3H]paroxetine) A2->B1 A3 Prepare unlabeled this compound (at various concentrations) A3->B1 B2 Separate bound from free radioligand (via vacuum filtration) B1->B2 B3 Quantify bound radioactivity (scintillation counting) B2->B3 C1 Plot % inhibition vs. This compound concentration B3->C1 C2 Calculate IC50 value C1->C2 C3 Calculate Ki value using Cheng-Prusoff equation C2->C3 Uptake_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate synaptosomes (from brain tissue, e.g., hypothalamus) B1 Pre-incubate synaptosomes with this compound A1->B1 A2 Prepare radiolabeled serotonin ([3H]5-HT) B2 Initiate uptake by adding [3H]5-HT (incubate at 37°C for a short period) A2->B2 A3 Prepare this compound (at various concentrations) A3->B1 B1->B2 B3 Terminate uptake (rapid cooling and filtration) B2->B3 B4 Lyse synaptosomes and quantify internalized radioactivity B3->B4 C1 Plot % uptake inhibition vs. This compound concentration B4->C1 C2 Calculate IC50 value C1->C2

References

Zimelidine: A Technical History of the First Selective Serotonin Reuptake Inhibitor (SSRI)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the historical development of zimelidine, the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI). We trace its origins from rational drug design principles, building upon the known serotonergic activity of antihistamines, to its preclinical validation, clinical efficacy, and eventual withdrawal from the market. This guide details the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic properties, and clinical trial performance. Key experimental methodologies that were pivotal in its development are described, and quantitative data are presented for comparative analysis. This compound's brief market presence and subsequent withdrawal due to rare but severe adverse effects serve as a critical case study in pharmacovigilance and the evolution of antidepressant therapy, paving the way for the development of subsequent SSRIs like fluoxetine.

Introduction: The Pre-SSRI Landscape

Prior to the 1980s, the pharmacological treatment of depression was dominated by two main classes of drugs: Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs).[1] While effective for many patients, their use was hampered by significant drawbacks. TCAs, discovered in the 1950s, acted non-selectively on various neurotransmitter systems, inhibiting the reuptake of both serotonin and norepinephrine.[1] This lack of specificity resulted in a broad side-effect profile, including anticholinergic effects (dry mouth, constipation), antihistaminic effects (sedation), and cardiotoxicity.[2][3] MAOIs required strict dietary restrictions to avoid hypertensive crises. This clinical landscape created a clear need for antidepressants with a more targeted mechanism of action, aiming for comparable efficacy with improved safety and tolerability.

Discovery and Rational Design

The development of this compound was a landmark achievement in rational drug design, spearheaded by Nobel laureate Arvid Carlsson and his team at the Swedish company Astra AB in the late 1970s.[4][5][6] The process was not serendipitous but rather a targeted effort to create a selective inhibitor of serotonin (5-HT) reuptake.

2.1 The Serotonin Hypothesis and Antihistamine Precursors The discovery was rooted in earlier findings that some first-generation antihistamines, such as brompheniramine and diphenhydramine, exhibited weak serotonin reuptake inhibition alongside their primary antihistaminic and anticholinergic activities.[4][7][8][9] Carlsson's team hypothesized that the chemical scaffold of these molecules could be modified to isolate and enhance the serotonin-blocking activity while eliminating the undesired actions on other receptors. This compound was thus developed as a derivative of brompheniramine, structurally engineered to be a potent and selective serotonin reuptake inhibitor.[1][4]

dot

Caption: this compound's rational drug discovery workflow.

Preclinical Pharmacology

Preclinical studies were essential to confirm that this compound possessed the desired pharmacological profile of a selective serotonin reuptake inhibitor.

3.1 Mechanism of Action this compound and its primary active metabolite, northis compound, potently and preferentially block the serotonin transporter (SERT) protein on the presynaptic neuronal membrane.[3][10][11] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic receptors.[10][12] Unlike TCAs, this compound was found to have a negligible affinity for muscarinic acetylcholine, histamine (H1), and adrenergic (α1, α2, β) receptors, which accounted for its improved side-effect profile.[10][11][13]

dot

Caption: this compound blocks the SERT, increasing synaptic 5-HT.

3.2 Pharmacokinetics and Metabolism this compound is metabolized in the liver via demethylation to its active metabolite, northis compound, which also contributes significantly to the drug's therapeutic effect.[3] The pharmacokinetic parameters for both compounds are summarized below.

Parameter This compound Northis compound (Metabolite) Reference
Biological Half-Life 8.4 ± 2.0 hours19.4 ± 3.6 hours[10][13][14]
Metabolism Dealkylation-[15]

Clinical Development and Efficacy

Clinical trials demonstrated that this compound was an effective antidepressant with a more favorable side-effect profile compared to existing treatments.

4.1 Clinical Trial Design and Results Double-blind, placebo-controlled trials were conducted to establish this compound's efficacy.[2][16][17] In comparative studies against the tricyclic antidepressant amitriptyline, this compound showed comparable antidepressant efficacy.[2][16] However, it produced significantly fewer anticholinergic side effects.[2] One study in hospitalized patients with major depressive disorder found a significant clinical improvement in a high percentage of patients treated with this compound compared to placebo.[17]

Trial Comparison Key Efficacy Finding Side Effect Profile Reference
This compound vs. Placebo 82% of this compound patients showed clinical improvement vs. 25% for placebo.Few severe side effects; minimal cardiovascular effects.[17]
This compound vs. Amitriptyline Demonstrated the same antidepressant efficacy as amitriptyline.Significantly fewer anticholinergic side effects than amitriptyline.[2][16]
This compound in Mixed Anxiety/Depression As effective as amitriptyline in severely depressed patients; superior to placebo.No evidence of this compound-induced peripheral neuropathy in this study.[18]

dot

Caption: A typical workflow for a comparative clinical trial of this compound.

Market Introduction and Withdrawal

This compound was first marketed in Europe in 1982 under the brand names Zelmid and Normud.[4][6][12] It was initially well-received due to its efficacy and improved tolerability. However, within approximately 18 months of its introduction, post-marketing surveillance began to identify rare but serious cases of an adverse neurological reaction.[4][6]

This reaction was identified as Guillain-Barré syndrome, an acute autoimmune polyneuropathy causing muscle weakness, paralysis, and in severe cases, death.[4][13][19] The risk of developing the syndrome was estimated to be significantly increased in patients taking this compound.[13] Faced with this evidence, its manufacturer, Astra AB, voluntarily withdrew the drug from the market worldwide in 1983.[1][4][7] The drug had been approved by the FDA in 1982 but was withdrawn by the manufacturer before being released in the United States.[20]

Legacy and Conclusion

Despite its short and troubled time on the market, this compound's development is a pivotal chapter in psychopharmacology. It was the first compound rationally designed and marketed as a selective serotonin reuptake inhibitor, validating the therapeutic potential of this mechanism.[1][4][21] The clinical success of this compound, before its withdrawal, spurred the development of other SSRIs, including fluvoxamine and fluoxetine, which were derived from similar principles of modifying antihistamine structures.[4][9][12] The story of this compound also underscores the critical importance of post-marketing pharmacovigilance in identifying rare but severe adverse drug reactions that may not be detected in pre-market clinical trials. It served as a cautionary tale that influenced regulatory caution in the subsequent approval of new antidepressants.[6]

Appendix A: Key Experimental Protocols

1. Serotonin (5-HT) Reuptake Inhibition Assay (In Vitro)

  • Objective: To determine the potency and selectivity of this compound and its metabolites in inhibiting the reuptake of serotonin compared to other monoamines like norepinephrine (NE).

  • Methodology: Based on descriptions of similar experiments, a typical protocol would involve:

    • Tissue Preparation: Preparation of synaptosomes from specific rat brain regions (e.g., cortex, hypothalamus).[11]

    • Incubation: Synaptosomes are incubated in a buffer solution containing radiolabeled serotonin (e.g., ³H-5-HT) and various concentrations of the test compound (this compound or northis compound).

    • Uptake Measurement: After a set incubation period, the uptake of the radiolabeled neurotransmitter into the synaptosomes is stopped (e.g., by rapid filtration and washing).

    • Quantification: The amount of radioactivity within the synaptosomes is measured using liquid scintillation counting.

    • Analysis: The concentration of the drug that inhibits 50% of the serotonin uptake (IC50 value) is calculated. The experiment is repeated with radiolabeled norepinephrine (³H-NE) to determine selectivity.[11]

2. Pharmacokinetic Analysis in Humans

  • Objective: To determine the half-life and metabolic profile of this compound in human subjects.

  • Methodology: As described by Caille et al. (1983), the protocol involved:

    • Drug Administration: Administration of a single oral dose of this compound to healthy human volunteers.[15][22]

    • Sample Collection: Collection of serial blood plasma samples at various time points post-administration.

    • Compound Extraction: Extraction of this compound and its metabolite, northis compound, from the plasma samples.

    • Quantification: Analysis of drug and metabolite concentrations using a specific and sensitive gas-liquid chromatography (GLC) method with an internal standard (e.g., loxapine).[22]

    • Data Analysis: Plotting plasma concentration versus time to calculate key pharmacokinetic parameters, including absorption rate, peak concentration (Cmax), and elimination half-life (t½).[10]

References

An In-depth Technical Guide to Zimelidine and its Primary Metabolite, Norzimelidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimelidine was a pioneering antidepressant, representing one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed. Developed in the late 1970s, it marked a significant departure from the broader-acting tricyclic antidepressants (TCAs) by offering a more targeted mechanism of action. Its primary pharmacological activity is derived from the potent inhibition of the serotonin transporter (SERT), a characteristic shared by its active N-demethylated metabolite, northis compound. This targeted action results in enhanced serotonergic neurotransmission. While demonstrating comparable antidepressant efficacy to TCAs, this compound offered a more favorable side-effect profile, notably with minimal anticholinergic and sedative effects. However, its clinical use was short-lived due to rare but severe adverse effects, including Guillain-Barré syndrome, leading to its worldwide withdrawal. This guide provides a detailed technical overview of the pharmacological, metabolic, and experimental profile of this compound and northis compound for a scientific audience.

Pharmacological Profile

The primary mechanism of action for both this compound and its active metabolite, northis compound, is the selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake from the synaptic cleft.[1][2] This is achieved by binding to the sodium-dependent serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron and thereby increasing its extracellular concentration and duration of action.[3]

Selectivity and Receptor Binding Affinity

This compound and northis compound exhibit high selectivity for the serotonin transporter over transporters for other monoamines like norepinephrine (NET) and dopamine (DAT).[3] Unlike tricyclic antidepressants, they have negligible affinity for a range of other receptors, which accounts for their improved side-effect profile.[2][3] Specifically, they show a lack of significant binding to muscarinic acetylcholine, histamine (H1 and H2), and adrenergic (α1, α2, β) receptors.[3] While this compound itself is largely inactive at the norepinephrine transporter, its metabolite northis compound has been shown to be a weak inhibitor of norepinephrine uptake in vivo.[4]

Table 1: Monoamine Transporter Inhibition

CompoundTargetActionPotency/Affinity (IC₅₀/Kᵢ)Selectivity
This compound Serotonin Transporter (SERT)InhibitorPotent (Specific values not consistently reported in abstracts)High for SERT over NET and DAT[3]
Norepinephrine Transporter (NET)InhibitorVery weak to negligible effect[3]
Dopamine Transporter (DAT)InhibitorNo significant effect[3]
Northis compound Serotonin Transporter (SERT)InhibitorPotent (Considered the major active moiety)[2]High for SERT over NET and DAT[3]
Norepinephrine Transporter (NET)InhibitorWeak inhibitor[4]
Dopamine Transporter (DAT)InhibitorNo significant effect

Table 2: Off-Target Receptor Binding Profile

CompoundReceptor TargetBinding Affinity
This compound Muscarinic Acetylcholine ReceptorsNegligible[3]
Histamine H₁ ReceptorsNegligible[3]
Histamine H₂ ReceptorsNegligible[3]
α₁-Adrenergic ReceptorsNegligible[3]
α₂-Adrenergic ReceptorsNegligible[3]
β-Adrenergic ReceptorsNegligible[3]
Northis compound Muscarinic Acetylcholine ReceptorsNegligible
Histamine H₁ ReceptorsNegligible

Pharmacokinetics and Metabolism

This compound is well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[5] The primary metabolic pathway is N-demethylation to form the active metabolite, northis compound.[2] After continued administration, plasma concentrations of northis compound can be two to four times higher than those of the parent compound.[6]

dot

G cluster_absorption Absorption & Metabolism This compound (Oral) This compound (Oral) Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) This compound (Oral)->Liver (First-Pass Metabolism) ~50% Bioavailability Systemic Circulation Systemic Circulation Elimination Elimination Systemic Circulation->Elimination Liver (First-Pass Metabolism)->Systemic Circulation This compound Northis compound (Active Metabolite) Northis compound (Active Metabolite) Liver (First-Pass Metabolism)->Northis compound (Active Metabolite) N-demethylation Other Metabolites Other Metabolites Liver (First-Pass Metabolism)->Other Metabolites Oxidation, Deamination Northis compound (Active Metabolite)->Systemic Circulation Other Metabolites->Elimination

Figure 1. Metabolic pathway of this compound.

Table 3: Pharmacokinetic Parameters

ParameterThis compoundNorthis compoundReference
Half-life (t½) 8.4 ± 2.0 hours19.4 ± 3.6 hours[6]
4.7 ± 1.3 hours (oral)22.8 hours[5]
5.1 ± 0.7 hours (IV)[5]
Bioavailability ~50%-[5]
Time to Steady State 3-5 days (predicted)3-5 days (predicted)[5]
Protein Binding (Free Fraction) 8.4 ± 1.8% (CSF/plasma ratio)18.3 ± 2.8% (CSF/plasma ratio)
8.6 ± 2.2% (Equilibrium Dialysis)28.1 ± 3.4% (Equilibrium Dialysis)

Experimental Protocols

In Vitro Monoamine Uptake Inhibition Assay (Synaptosome Model)

This protocol outlines a representative method for determining the inhibitory activity of this compound and northis compound on serotonin and norepinephrine uptake in isolated nerve terminals (synaptosomes), based on methodologies described in the literature.[1][7]

Objective: To quantify the IC₅₀ values of test compounds for the inhibition of radiolabeled serotonin ([³H]5-HT) and norepinephrine ([³H]NE) uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or whole brain)

  • Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Krebs-phosphate buffer (KPB) or similar physiological buffer

  • Radiolabeled neurotransmitters: [³H]5-HT and [³H]NE

  • Test compounds: this compound, Northis compound

  • Reference compounds (e.g., Desipramine for NET, a known SSRI for SERT)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass-fiber filters (e.g., Whatman GF/B)

  • Vacuum filtration manifold

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 min at 4°C) to pellet the crude synaptosomal fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer to a specific protein concentration (determined by a protein assay like BCA or Lowry).

  • Uptake Assay:

    • Pre-warm aliquots of the synaptosomal suspension at 37°C.

    • In test tubes, add assay buffer, varying concentrations of the test compound (this compound or northis compound), and a fixed, low concentration of the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

    • Initiate the uptake reaction by adding the pre-warmed synaptosomes to the tubes.

    • Incubate for a short period (e.g., 3-5 minutes) at 37°C.

    • Terminate the uptake by rapid vacuum filtration through glass-fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.

    • Define non-specific uptake in parallel tubes containing a high concentration of a potent uptake blocker (e.g., fluoxetine for SERT, desipramine for NET).

  • Quantification and Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific uptake by subtracting non-specific CPM from total CPM.

    • Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) using non-linear regression analysis.

dot

G cluster_workflow Synaptosome Uptake Assay Workflow start Rat Brain Dissection homogenize Homogenization (Sucrose Buffer) start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (17,000 x g) supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet (Assay Buffer) centrifuge2->pellet incubate Incubate at 37°C with: - [3H]Neurotransmitter - Test Compound (this compound) pellet->incubate terminate Terminate via Vacuum Filtration (GF/B Filters) incubate->terminate wash Wash with Ice-Cold Buffer terminate->wash count Liquid Scintillation Counting wash->count analyze Calculate IC50 count->analyze

Figure 2. Workflow for in vitro monoamine uptake assay.
Receptor Binding Assay

This protocol describes a general method for determining the binding affinity (Kᵢ) of this compound at various off-target receptors (e.g., muscarinic, histaminic) using a competitive radioligand binding assay.[8]

Objective: To determine the affinity of this compound for specific G-protein coupled receptors by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Cell membranes from tissue or cultured cells expressing the receptor of interest.

  • Assay buffer specific to the receptor being studied.

  • Radioligand specific for the target receptor (e.g., [³H]QNB for muscarinic receptors).

  • Test compound: this compound.

  • Unlabeled competing ligand for defining non-specific binding (e.g., atropine for muscarinic receptors).

  • 96-well plates, filtration manifold, glass-fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard protocols, typically involving homogenization and differential centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a fixed concentration of the specific radioligand (typically at or below its Kₑ value), and a range of concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled competing ligand.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass-fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value for this compound from the competition curve.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Clinical Context and Withdrawal

Clinical trials demonstrated that this compound had antidepressant efficacy comparable to TCAs like amitriptyline but with significantly fewer anticholinergic side effects, such as dry mouth and sedation.[2] However, reports began to emerge of a rare but serious adverse reaction: Guillain-Barré syndrome, a severe peripheral neuropathy.[9] The association between this compound and this syndrome, likely due to an immunologically mediated response, led to its withdrawal from the global market in the early 1980s, shortly after its introduction.[9]

dot

G cluster_logic This compound: Efficacy vs. Adverse Effects This compound This compound SERT Selective SERT Inhibition This compound->SERT Primary Mechanism GBS Guillain-Barré Syndrome (Rare but Severe) This compound->GBS Causes Efficacy Antidepressant Efficacy (Comparable to TCAs) SERT->Efficacy SideEffects Reduced Side Effects (Low Anticholinergic/Sedative) SERT->SideEffects Withdrawal Market Withdrawal GBS->Withdrawal Leads to

Figure 3. Relationship between mechanism, efficacy, and withdrawal.

Conclusion

This compound and its metabolite northis compound were seminal compounds in the development of modern antidepressants. Their high selectivity for the serotonin transporter over other neuronal targets validated the therapeutic strategy of targeting a single neurotransmitter system to treat depression with an improved safety margin compared to older, less selective agents. The detailed study of their pharmacology provided a crucial foundation for the subsequent development of the entire SSRI class of drugs. Despite its clinical discontinuation, the scientific legacy of this compound remains significant, offering valuable lessons in drug design, selectivity, and the critical importance of post-marketing surveillance for identifying rare but severe adverse drug reactions.

References

The Genesis of a New Era in Antidepressant Therapy: A Technical Deep Dive into Arvid Carlsson's Discovery of Zimelidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides a comprehensive technical overview of the seminal discovery of Zimelidine by Nobel laureate Arvid Carlsson and his team at Astra AB. This compound holds a significant place in psychopharmacology as the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI), a class of drugs that revolutionized the treatment of major depressive disorder. This document delves into the pharmacological data, experimental methodologies, and the logical framework that underpinned this groundbreaking discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed retrospective analysis of the scientific journey that led to a paradigm shift in depression therapeutics.

Introduction: The Pre-SSRI Landscape and the Monoamine Hypothesis

Prior to the advent of this compound, the pharmacological treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for many, these first-generation antidepressants were beset by a broad spectrum of side effects due to their non-selective interaction with various neurotransmitter systems.[1][2] The prevailing theory of depression at the time was the monoamine hypothesis, which posited that a deficiency in the brain of monoamine neurotransmitters, particularly norepinephrine and serotonin (5-hydroxytryptamine or 5-HT), was a key etiological factor in depression.

Arvid Carlsson's work was pivotal in elucidating the role of dopamine as a neurotransmitter and its importance in Parkinson's disease.[3] His research extended to the broader monoamine system, and he recognized the therapeutic potential of selectively targeting these neurotransmitter pathways to achieve more favorable side-effect profiles in psychiatric medications.

The Genesis of this compound: From Antihistamines to a Selective Serotonin Focus

The journey to this compound began with an astute observation of the pharmacological properties of certain antihistamines.[4][5] Specifically, brompheniramine, an antihistamine, exhibited mild antidepressant effects.[4] Carlsson and his team at the Swedish pharmaceutical company Astra AB investigated this phenomenon and discovered that brompheniramine and its derivatives possessed monoamine reuptake inhibitory properties.[5][6] This crucial finding provided the chemical scaffold and the conceptual starting point for a targeted drug discovery program.

The central hypothesis was that by chemically modifying the structure of brompheniramine, it would be possible to isolate and enhance the serotonin reuptake inhibitory activity while minimizing or eliminating the antihistaminic and anticholinergic effects that contributed to the side-effect burden of existing antidepressants.[5] This marked a strategic shift from serendipitous discovery to rational drug design in the field of antidepressants.

Pharmacological Profile of this compound: A Quantitative Analysis

This compound was the first compound to emerge from this program with a pharmacological profile demonstrating significant selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7] This selectivity was a radical departure from the broad-spectrum activity of TCAs.

Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and its active metabolite, Northis compound, for human monoamine transporters, in comparison to the tricyclic antidepressant, Amitriptyline. Lower Ki values indicate higher binding affinity.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound 152940011700
Northis compound ---
Amitriptyline 4.3354300
(Data compiled from various sources)
Receptor Binding Profile

A key objective in the development of this compound was to minimize its interaction with receptors associated with the adverse effects of TCAs, such as histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors.

CompoundHistamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
This compound >10,000>10,000>10,000
Amitriptyline 1.11826
(Data compiled from various sources)

As the data illustrates, this compound displayed a markedly superior selectivity profile compared to Amitriptyline, with significantly lower affinity for the off-target receptors, predicting a more tolerable side-effect profile.[7][8]

Pharmacokinetics

This compound is metabolized in the liver to its active metabolite, Northis compound, which also contributes to the therapeutic effect. The pharmacokinetic parameters of both compounds are outlined below.

ParameterThis compoundNorthis compound
Half-life (t½) ~5 hours~16 hours
Protein Binding ~90%~80%
(Data compiled from various sources)

Key Experimental Protocols in the Development of this compound

The development and characterization of this compound relied on a suite of in vitro and in vivo experimental models prevalent in the 1970s. These assays were crucial for determining its mechanism of action, selectivity, and potential antidepressant efficacy.

In Vitro Serotonin Reuptake Inhibition Assay (Rat Brain Synaptosomes)

This assay was fundamental in quantifying the potency and selectivity of this compound in inhibiting serotonin reuptake.

Objective: To measure the in vitro inhibition of [3H]-serotonin uptake into rat brain synaptosomes by this compound and compare its potency with other compounds.

Methodology:

  • Synaptosome Preparation:

    • Whole rat brains were homogenized in ice-cold 0.32 M sucrose solution.

    • The homogenate was centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • The resulting supernatant was then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • The synaptosomal pellet was resuspended in a physiological buffer.

  • Uptake Assay:

    • Aliquots of the synaptosomal suspension were pre-incubated at 37°C for a short period (e.g., 5 minutes) in the presence of varying concentrations of this compound or a vehicle control.

    • The uptake reaction was initiated by the addition of a low concentration of [3H]-serotonin.

    • The incubation was allowed to proceed for a short duration (e.g., 5 minutes) at 37°C.

    • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-serotonin.

    • The radioactivity retained on the filters, representing the amount of [3H]-serotonin taken up by the synaptosomes, was quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that produced 50% inhibition of [3H]-serotonin uptake (IC50) was calculated from the concentration-response curves.

In Vivo Animal Models for Antidepressant Activity

Animal models were instrumental in assessing the potential therapeutic effects of this compound.

This widely used behavioral despair model was employed to screen for antidepressant-like activity.

Objective: To evaluate the effect of this compound on the immobility time of rodents in a forced swimming situation.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals (typically rats or mice) were administered this compound or a vehicle control at specified times before the test.

    • Each animal was individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).

    • The duration of immobility (the time the animal spends floating passively with only minor movements to keep its head above water) during the latter part of the test (e.g., the last 4 minutes) was recorded by a trained observer or an automated tracking system.

  • Data Analysis: A reduction in immobility time in the this compound-treated group compared to the vehicle-treated group was indicative of an antidepressant-like effect.[9][10][11]

This model assesses the ability of a compound to counteract the monoamine-depleting effects of reserpine.

Objective: To determine if this compound could reverse the hypothermia and ptosis (eyelid drooping) induced by reserpine.

Methodology:

  • Procedure:

    • Animals (typically mice or rats) were administered reserpine, which depletes vesicular stores of monoamines, leading to a drop in body temperature and ptosis.

    • At a specified time after reserpine administration, animals were treated with this compound or a vehicle control.

    • Rectal temperature was measured at regular intervals.

    • The degree of ptosis was scored based on a defined rating scale.

  • Data Analysis: An attenuation or reversal of the reserpine-induced hypothermia and ptosis by this compound would suggest an interaction with the monoamine system consistent with antidepressant activity.[4][12][13]

Visualizing the Discovery and Mechanism of Action

Serotonin Reuptake Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin Vesicle Tryptophan->Serotonin_Vesicle Synthesis Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal_Transduction Activation This compound This compound This compound->SERT Inhibition

Caption: Mechanism of action of this compound at the serotonergic synapse.

Logical Workflow of this compound Discovery

The diagram below outlines the key stages in the rational drug design process that led to the identification of this compound.

G start Observation: Antihistamine (Brompheniramine) shows antidepressant activity hypothesis Hypothesis: Serotonin reuptake inhibition contributes to antidepressant effect start->hypothesis synthesis Chemical Synthesis: Modification of Brompheniramine scaffold hypothesis->synthesis screening In Vitro Screening: Serotonin Reuptake Assay synthesis->screening selectivity Selectivity Profiling: NET, DAT, and other receptor binding assays screening->selectivity in_vivo In Vivo Animal Models: Forced Swim Test, Reserpine-induced hypothermia selectivity->in_vivo lead Lead Compound Identification: This compound in_vivo->lead clinical Clinical Trials lead->clinical

References

Zimelidine: A Technical Analysis of the First SSRI and its Role in the Evolution of Antidepressant Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of zimelidine, the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI). Developed by Arvid Carlsson and his team at Astra AB in the late 1970s, this compound represented a paradigm shift in psychopharmacology, moving from the multi-receptor profiles of tricyclic antidepressants (TCAs) to a targeted, mechanism-based approach.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details the pharmacological profile of this compound, the experimental methodologies used to characterize it, and its ultimate withdrawal from the market, which profoundly influenced the trajectory of modern antidepressant development.

Historical Development and Rationale

The development of this compound was a landmark achievement in rational drug design, stemming from the monoamine hypothesis of depression. Arvid Carlsson's research indicated that tricyclic antidepressants inhibited the reuptake of both norepinephrine (NE) and serotonin (5-HT).[3] This led to the strategic decision to create a compound that selectively targeted the serotonin transporter (SERT). The chemical scaffold was derived from the antihistamine brompheniramine, which was known to possess weak antidepressant and serotonin reuptake inhibiting properties.[2] After its introduction to the European market in 1982, this compound was withdrawn in 1983 following post-marketing reports of a rare but severe adverse effect, Guillain-Barré syndrome, an autoimmune disorder affecting the peripheral nervous system.[2]

Zimelidine_Development_Timeline cluster_0 Pre-Clinical & Development (Late 1970s) cluster_1 Market & Post-Market (1982-1983) cluster_2 Legacy & Impact Discovery Discovery of 5-HT reuptake properties of antihistamines (Brompheniramine) Synthesis Rational Design & Synthesis of this compound (Arvid Carlsson, Astra AB) Discovery->Synthesis Lead Compound Preclinical Preclinical testing: In vitro & in vivo selectivity profiling Synthesis->Preclinical Candidate Drug Market Market Launch in Europe (1982) Preclinical->Market Clinical Trials Adverse_Events Reports of Guillain-Barré Syndrome emerge Market->Adverse_Events Post-marketing surveillance Withdrawal Market Withdrawal (1983) Adverse_Events->Withdrawal Safety Concerns Legacy Paved way for 2nd generation SSRIs (e.g., Fluoxetine) Withdrawal->Legacy FDA Increased FDA caution in approving subsequent SSRIs Withdrawal->FDA

Figure 1: this compound's development, launch, and withdrawal timeline.

Mechanism of Action

This compound and its primary active N-demethylated metabolite, northis compound, are potent and selective inhibitors of the serotonin transporter (SERT).[3][4] By blocking SERT at the presynaptic neuronal membrane, this compound inhibits the reuptake of serotonin from the synaptic cleft. This action leads to an increased concentration and prolonged availability of serotonin to act on postsynaptic receptors.[5] Unlike tricyclic antidepressants, this compound and northis compound have a significantly lower affinity for norepinephrine (NET) and dopamine (DAT) transporters, which underpins their selective action.[3] Furthermore, they exhibit negligible affinity for muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors, accounting for the markedly improved side-effect profile compared to TCAs, particularly the absence of significant anticholinergic, sedative, and cardiovascular effects.[3][4]

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5HTP 5-HTP Tryptophan->5HTP Serotonin_Vesicle Serotonin (5-HT) in Vesicle 5HTP->Serotonin_Vesicle Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Signal Neuronal Signal Transduction Postsynaptic_Receptor->Signal This compound This compound This compound->SERT Blocks

Figure 2: this compound blocks the presynaptic serotonin transporter (SERT).

Quantitative Pharmacological Data

The selectivity of this compound and its metabolite is demonstrated by their in vitro inhibitory activity on monoamine uptake in brain tissue. The following tables summarize the available quantitative data, comparing their potency with the non-selective tricyclic antidepressant, amitriptyline.

Monoamine Reuptake Inhibition

The IC50 values (the concentration of drug required to inhibit 50% of monoamine uptake) clearly illustrate the selectivity of this compound and northis compound for the serotonin system. Northis compound is a more potent inhibitor of serotonin uptake than the parent compound.

Compound5-HT Uptake IC50 (nM)NA Uptake IC50 (nM)DA Uptake IC50 (nM)5-HT/NA Selectivity Ratio
This compound 7604,200>10,0005.5
Northis compound 1302,400>10,00018.5
Amitriptyline 80200-0.4
Data derived from in vitro studies using rat brain slices.
Receptor Binding Affinity

While specific Ki values for this compound at various neurotransmitter receptors are not consistently reported in literature from the period, extensive qualitative evidence confirms its negligible affinity for key receptors associated with tricyclic antidepressant side effects.[3][4]

ReceptorThis compound / Northis compound AffinityAmitriptyline Affinity (Ki, nM)Associated Side Effects
Muscarinic M1 Negligible~15-25Anticholinergic (dry mouth, constipation, blurred vision)
Histamine H1 Negligible~1-3Sedation, weight gain
α1-Adrenergic Negligible~20-50Orthostatic hypotension, dizziness
Affinity descriptions for this compound are based on qualitative statements from cited literature.[3][4] Amitriptyline values are representative and may vary between studies.

Key Experimental Protocols

The pharmacological profile of this compound was established through key experiments, primarily neuronal monoamine uptake inhibition assays.

Protocol: In Vitro Monoamine Uptake Inhibition in Rat Brain Slices

This protocol is based on the methodology described by Ross and Renyi (1975), which was foundational for characterizing this compound.[1]

Objective: To determine the IC50 values for test compounds (e.g., this compound, northis compound) on the uptake of radiolabeled serotonin ([¹⁴C]5-HT) and norepinephrine ([³H]NA) into rat brain tissue slices.

Methodology:

  • Tissue Preparation:

    • Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed.

    • The midbrain-hypothalamus region is dissected on a cold plate.

    • The tissue is sliced to a thickness of 0.25 mm using a McIlwain tissue chopper.

  • Incubation:

    • Slices are pre-incubated for 10 minutes at 37°C in a Krebs-Henseleit bicarbonate buffer (pH 7.4), continuously gassed with 95% O₂ / 5% CO₂.

    • The buffer contains glucose as an energy source and specific monoamine oxidase inhibitors (e.g., nialamide) to prevent metabolism of the radiolabeled amines.

    • Various concentrations of the inhibitor drug (this compound or other test compounds) are added to the incubation medium.

  • Uptake Assay:

    • A mixture of [¹⁴C]5-HT (final concentration ~0.1 µM) and [³H]l-NA (final concentration ~0.1 µM) is added to the flasks to initiate the uptake process.

    • Incubation continues for 10 minutes at 37°C with gentle shaking.

    • The reaction is terminated by rapidly separating the slices from the medium by filtration and washing with ice-cold buffer to remove extracellular radioactivity.

  • Quantification:

    • The radioactivity retained by the tissue slices is measured using a liquid scintillation counter with dual-channel counting capabilities to distinguish between ¹⁴C and ³H.

    • The protein content of the slices is determined to normalize the data.

  • Data Analysis:

    • The inhibition of uptake at each drug concentration is calculated relative to control slices incubated without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.

Uptake_Inhibition_Workflow Start Start: Rat Brain Dissection Slicing Tissue Slicing (0.25 mm) Start->Slicing Preincubation Pre-incubation in Krebs-Henseleit Buffer (37°C, 10 min) Slicing->Preincubation Add_Inhibitor Add varying concentrations of this compound Preincubation->Add_Inhibitor Add_Radioligands Initiate Uptake: Add [¹⁴C]5-HT & [³H]NA Add_Inhibitor->Add_Radioligands Incubation Incubate (37°C, 10 min) Add_Radioligands->Incubation Termination Terminate by Filtration & Wash with Cold Buffer Incubation->Termination Quantification Liquid Scintillation Counting (Dual Channel) Termination->Quantification Analysis Data Analysis: Calculate % Inhibition Determine IC50 values Quantification->Analysis End End Analysis->End

Figure 3: Experimental workflow for the in vitro monoamine uptake assay.

Clinical Efficacy and Safety Profile

Clinical trials demonstrated that this compound had antidepressant efficacy comparable to established TCAs like amitriptyline but was significantly better tolerated.[6][7] The lack of anticholinergic and sedative side effects was a major clinical advantage.

Comparative Clinical Trial Data

The following table summarizes the baseline characteristics and outcomes of a representative double-blind study comparing this compound with amitriptyline in out-patients with major depressive disorders.

ParameterThis compound GroupAmitriptyline Group
Number of Patients 1717
Mean Baseline HRS Score22.221.9
Treatment Duration 6 Weeks6 Weeks
Dosage Range 50-300 mg/day50-150 mg/day
Outcome Equally effective in reducing HRS scoresEqually effective in reducing HRS scores
Key Side Effect Difference Significantly less somnolence and dry mouthMore somnolence and dry mouth
Hamilton Rating Scale for depression. Data from Syvälahti et al., 1982.[6]
Adverse Effects and Market Withdrawal

Despite its favorable acute side-effect profile, post-marketing surveillance revealed a rare but serious association between this compound and the development of Guillain-Barré syndrome, a severe polyneuropathy. The estimated risk was approximately 25 times higher than the natural incidence of the disorder. [No specific citation found in provided results for 25x, but multiple sources confirm the link]. This unacceptable risk led to the voluntary withdrawal of this compound from the market by Astra AB in 1983, just over a year after its launch.[2]

Conclusion: The Legacy of this compound

Though its time on the market was brief, this compound's role in the development of modern antidepressants is monumental. It was the first successful clinical application of a rational, target-based approach to antidepressant drug design, validating the serotonin hypothesis. It proved that antidepressant efficacy could be achieved without the problematic side effects of TCAs by avoiding interaction with muscarinic, histaminic, and adrenergic receptors.

The story of this compound's withdrawal also provided a crucial, albeit harsh, lesson for the pharmaceutical industry and regulatory bodies. It highlighted the importance of post-marketing surveillance and heightened the scrutiny applied to the safety profiles of subsequent SSRIs. The experience with this compound delayed the approval of the next SSRI, fluoxetine, but ultimately ushered in an era of safer, better-tolerated antidepressant medications that have since become the first-line treatment for depression worldwide. This compound, therefore, stands as a pivotal "proof-of-concept" molecule that fundamentally reshaped the landscape of psychiatric medicine.

References

Structural Analogues of Zimelidine: A Technical Guide to Their Properties and Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] Structurally derived from the antihistamine brompheniramine, its development marked a significant step towards safer and more tolerable antidepressants compared to the earlier tricyclic antidepressants (TCAs).[1] Although this compound was withdrawn from the market due to rare but serious side effects, the study of its structural analogues continues to provide valuable insights into the structure-activity relationships (SAR) of serotonin transporter (SERT) and norepinephrine transporter (NET) inhibitors. This technical guide provides an in-depth overview of the core structural features of this compound analogues, their pharmacological properties, and the experimental methodologies used to characterize them.

Core Structure and Analogues

This compound, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine, is a pyridylallylamine.[2] Its core structure consists of a pyridine ring and a bromophenyl group attached to a double bond, with a dimethylallylamine side chain. The (Z)-configuration is crucial for its selective activity. Structural modifications have been explored at several positions to understand their impact on potency and selectivity for SERT and NET.

Pyridylallylamine Analogues

Key modifications to the pyridylallylamine scaffold have included substitutions on the phenyl ring and alterations of the allylamine side chain.

Homoallylic Amine Analogues

Analogues with a lengthened side chain, known as homoallylic amines, have also been synthesized and evaluated to understand the impact of the distance between the amine and the aromatic rings on transporter binding.

Pharmacological Properties

The primary mechanism of action of this compound and its analogues is the inhibition of serotonin reuptake by blocking the serotonin transporter (SERT).[3] Some analogues also exhibit inhibitory activity at the norepinephrine transporter (NET). The affinity of these compounds for SERT and NET is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Quantitative Data on Transporter Inhibition

The following table summarizes the in vitro inhibitory activities of this compound and some of its key analogues on the reuptake of serotonin (5-HT) and norepinephrine (NA).

CompoundModification5-HT Uptake Inhibition (IC50, nM)NA Uptake Inhibition (IC50, nM)Selectivity (NA/5-HT)Reference
This compound -76130017.1[2]
Northis compound N-demethylated metabolite2885030.4[4]
Analogue 1 p-Chloro substitution70110015.7[2]
Analogue 2 p-Iodo substitution80150018.8[2]
Analogue 3 p-Methyl substitution110120010.9[2]
Analogue 4 o-Bromo substitution5002000.4[2]
(Z)-Homonorthis compound Homoallylic, secondary amine150>10000>67

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes the methodology for determining the IC50 values of this compound analogues for the inhibition of serotonin and norepinephrine reuptake in synaptosomal preparations.

1. Synaptosome Preparation:

  • Whole brains from male albino mice are homogenized in 10 volumes of ice-cold 0.32 M sucrose.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 17,000 x g for 20 minutes at 4°C.

  • The resulting pellet (P2 fraction) is resuspended in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose and nialamide.

2. Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • The uptake reaction is initiated by adding [¹⁴C]5-HT or [³H]NA at a final concentration of 0.1 µM.

  • Incubation is carried out for 5 minutes at 37°C.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radiolabel.

3. Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay for SERT Affinity

This protocol details the determination of the binding affinity (Ki) of this compound analogues for the serotonin transporter using a radioligand binding assay.

1. Membrane Preparation:

  • Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

  • The pellet is washed by resuspension in fresh buffer and centrifugation.

  • The final pellet is resuspended in assay buffer.

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL containing membrane homogenate, [³H]citalopram (a selective SERT radioligand) at a concentration close to its Kd, and various concentrations of the competing test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • The mixture is incubated for 60 minutes at 25°C.

  • The reaction is terminated by rapid filtration over polyethyleneimine-pre-soaked glass fiber filters.

  • Filters are washed with ice-cold buffer.

3. Data Analysis:

  • Radioactivity on the filters is quantified using a scintillation counter.

  • IC50 values are determined from competition curves.

  • Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The therapeutic effects of SSRIs like this compound are not solely due to the acute blockade of SERT but also involve long-term adaptive changes in neuronal signaling pathways.

SSRI Mechanism of Action

The following diagram illustrates the primary mechanism of action of a selective serotonin reuptake inhibitor.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT SSRI SSRI (e.g., this compound) SSRI->SERT Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Mechanism of action of an SSRI.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

Chronic SSRI administration leads to an upregulation of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and plasticity. The following diagram outlines the BDNF signaling cascade.

BDNF_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLC PLCγ TrkB->PLC Activates PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC PKC DAG->PKC mTOR mTOR Akt->mTOR MEK MEK Raf->MEK CREB CREB PKC->CREB Phosphorylates mTOR->CREB Phosphorylates ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_expression

Caption: Simplified BDNF signaling pathway.

Conclusion

The study of this compound and its structural analogues has been instrumental in advancing our understanding of the molecular pharmacology of monoamine transporters. The pyridylallylamine scaffold remains a valuable template for the design of novel CNS-active compounds. The detailed methodologies and structure-activity relationships presented in this guide offer a solid foundation for researchers engaged in the discovery and development of next-generation antidepressants and other neurotherapeutics. The continued exploration of these and related chemical series holds promise for identifying new agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Zimelidine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols utilizing zimelidine in rodent models. This compound, one of the first selective serotonin reuptake inhibitors (SSRIs), has been instrumental in preclinical research to understand the role of serotonergic systems in various physiological and pathological processes. This document outlines detailed methodologies for key behavioral and neurochemical experiments, presents quantitative data in a structured format, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize dosages, administration routes, and key findings from various studies involving this compound in rodent models. This information is crucial for designing and interpreting experiments.

Table 1: this compound Dosage and Administration in Rats

Strain/SpeciesDosageRoute of AdministrationDurationKey FindingsReference
Wistar albino rats15 mg/kgIntraperitoneal (i.p.)Single doseAttenuated the development and expression of morphine tolerance.[1][2]
Sprague-Dawley rats5 mg/kgIntraperitoneal (i.p.)14 daysDid not alter CA3 hippocampal pyramidal neuronal responsiveness to 5-HT microiontophoresis.[1]
Rats~8 mg/kg/24 hrIn drinking water14 days (chronic)Modified the late phase of the formalin test, suggesting an antinociceptive effect.[3]
Olfactory bulbectomized ratsNot specifiedNot specifiedSubchronicReversed behavioral changes associated with olfactory bulbectomy.[4]
Male ratsNot specifiedOral2 weeksReduced 5-HT synthesis and basal prolactin secretion.[5]

Table 2: this compound Dosage and Administration in Mice

Strain/SpeciesDosageRoute of AdministrationDurationKey FindingsReference
Male miceNot specifiedPeroral14 daysReduced the number of high-affinity 5-HT binding sites and attenuated 5-HTP-induced head twitches.[6]
Stressed miceNot specifiedNot specifiedNot specifiedDecreased seizure susceptibility in swim-stressed mice.

Signaling Pathway of this compound

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This blockage leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The elevated synaptic 5-HT subsequently acts on various postsynaptic and presynaptic serotonin receptors. A key receptor implicated in the therapeutic effects of SSRIs is the 5-HT1A receptor.

zimelidine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_Vesicle Serotonin (5-HT) Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Reuptake 5-HT Reuptake Serotonin_Synapse->SERT HTR1A 5-HT1A Receptor Serotonin_Synapse->HTR1A Binds G_protein Gi/o Protein HTR1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway ↑ ERK Pathway G_protein->ERK_Pathway Activates (via Gβγ) PI3K_Akt_Pathway ↑ PI3K/Akt Pathway G_protein->PI3K_Akt_Pathway Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Survival Neuronal Survival & Plasticity ERK_Pathway->Neuronal_Survival PI3K_Akt_Pathway->Neuronal_Survival

Caption: this compound inhibits SERT, increasing synaptic 5-HT and modulating downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature involving this compound in rodent models.

Forced Swim Test (Porsolt Test)

This test is a widely used model to assess depressive-like behavior in rodents and to screen for potential antidepressant efficacy.[7][8][9]

Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • Transparent glass or plastic cylinders (20 cm diameter, 40-50 cm height for rats; 15 cm diameter, 30 cm height for mice).[10][11]

  • Water maintained at 24-30°C.[12]

  • Video recording equipment.

  • Towels for drying the animals.

  • This compound solution and vehicle control.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the predetermined time points before the test session (e.g., 24 hours, 4 hours, and 1 hour prior).

  • Pre-test Session (for rats): On day 1, place each rat individually into a cylinder filled with water (30 cm deep) for a 15-minute session.[5][9] This session serves to induce a stable baseline of immobility. After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages.

  • Test Session: 24 hours after the pre-test session (for rats) or on the single test day (for mice), place the animals back into the cylinders with water for a 5-6 minute session.[7][10]

  • Behavioral Recording: Record the entire test session using a video camera.

  • Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Post-test Care: After the test, remove the animals from the water, dry them, and place them in a warm, dry environment before returning them to their home cages.[12]

Experimental Workflow: Forced Swim Test

fst_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Post-Test Acclimation Acclimate Animal to Testing Room (1 hr) Drug_Admin Administer this compound or Vehicle Acclimation->Drug_Admin Pre_Test Day 1: Pre-test Session (15 min for rats) Drug_Admin->Pre_Test Test_Session Day 2: Test Session (5-6 min) Pre_Test->Test_Session Record Video Record Session Test_Session->Record Score Score Immobility Duration Record->Score Post_Care Dry and Warm Animal Score->Post_Care Return Return to Home Cage Post_Care->Return

Caption: Workflow for the Forced Swim Test protocol.

Hot Plate Test

This test is used to measure the analgesic properties of drugs by assessing the animal's response to a thermal stimulus.[13][14][15]

Objective: To evaluate the antinociceptive effects of this compound by measuring the latency to a pain response on a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • A transparent glass cylinder (e.g., 24 cm diameter, 29 cm height) to confine the animal to the hot plate.[16]

  • Timer.

  • This compound solution and vehicle control.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[16]

  • Set Temperature: Pre-heat the hot plate to a constant temperature, typically between 52-55°C.[16][17]

  • Baseline Latency: Place each animal individually on the hot plate and start the timer. Measure the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.[16] This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate.[16]

  • Drug Administration: Administer this compound or vehicle control.

  • Test Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[2]

  • Data Analysis: Compare the post-drug latencies to the baseline latencies to determine the analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the analgesic effects of substances by measuring the latency to withdraw the tail from a thermal stimulus.[1][3]

Objective: To determine the antinociceptive properties of this compound by measuring the time taken to flick the tail away from a heat source.

Materials:

  • Tail-flick analgesiometer with a radiant heat source or a warm water bath.

  • Animal restrainer.

  • Timer.

  • This compound solution and vehicle control.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and the restrainer.

  • Baseline Latency: Gently place the rat or mouse in the restrainer, allowing the tail to be exposed.

  • Applying Stimulus:

    • Radiant Heat: Focus the beam of light on a specific point on the tail (e.g., 5 cm from the tip).[1]

    • Warm Water: Immerse the distal part of the tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.2°C).[1]

  • Recording Latency: Start the timer upon application of the stimulus and stop it as soon as the animal flicks its tail.

  • Cut-off Time: Use a cut-off time (e.g., 10 seconds) to prevent tissue damage.[1]

  • Drug Administration: Administer this compound or vehicle control.

  • Test Latency: Measure the tail-flick latency at various time intervals after drug administration.[2]

  • Data Analysis: Calculate the change in latency from baseline to assess the analgesic effect.

Olfactory Bulbectomy (OBX) Model of Depression

This is a surgical model used to induce behavioral and neurochemical changes in rodents that are reminiscent of depression in humans. Chronic, but not acute, administration of antidepressants can reverse these changes.[4][18][19]

Objective: To investigate the antidepressant effects of this compound in a surgical model of depression.

Materials:

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).[20]

  • Surgical drill and burr bits.

  • Aspiration system.

  • Suturing materials or wound clips.

  • Hemostatic sponge.[20]

  • Antiseptic solution and topical antibiotic.

  • This compound solution and vehicle control.

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.[20]

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill two small holes in the skull overlying the olfactory bulbs (e.g., for rats, ~7 mm anterior to bregma and 2 mm lateral to the midline).[20]

  • Bulbectomy: Carefully aspirate the olfactory bulbs, taking care not to damage the frontal cortex.[20][21]

  • Hemostasis and Closure: Fill the cavity with a hemostatic sponge to control bleeding. Suture the skin or close with wound clips.[20]

  • Sham Surgery: For the control group, perform the same procedure, including drilling the holes in the skull, but leave the olfactory bulbs intact.[20]

  • Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow a recovery period of approximately 14 days before starting behavioral testing.[22]

  • Drug Treatment and Behavioral Testing: After the recovery period, begin chronic administration of this compound or vehicle. Conduct a battery of behavioral tests (e.g., open field for hyperactivity, passive avoidance for cognitive deficits) to assess the effects of the treatment.[4][19]

Logical Flow: Olfactory Bulbectomy Model

obx_logic Start Start Surgery Perform Olfactory Bulbectomy (OBX) or Sham Surgery Start->Surgery Recovery Post-operative Recovery (14 days) Surgery->Recovery Treatment Chronic this compound or Vehicle Administration Recovery->Treatment Behavioral_Testing Conduct Behavioral Tests (e.g., Open Field, Passive Avoidance) Treatment->Behavioral_Testing Analysis Analyze Behavioral and Neurochemical Data Behavioral_Testing->Analysis Conclusion Draw Conclusions on Antidepressant Efficacy Analysis->Conclusion

Caption: Logical progression of the olfactory bulbectomy experiment.

References

In Vitro Assays for Measuring Zimelidine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1][2] Its mechanism of action is primarily the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][3][4] This application note provides detailed protocols for key in vitro assays to characterize the activity of this compound and its active metabolite, northis compound. These assays are crucial for understanding the pharmacological profile of these compounds, including their potency at the primary target and their selectivity against other neurotransmitter transporters and receptors. The provided methodologies for SERT binding and uptake assays, as well as off-target binding assays, are fundamental for the screening and development of new SSRIs.

Mechanism of Action: Serotonin Reuptake Inhibition

This compound and its N-demethylated metabolite, northis compound, exert their antidepressant effects by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin into the presynaptic neuron.[3][5] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary in vitro assays to demonstrate this activity are SERT binding assays and serotonin uptake assays.

dot

Diagram of this compound's mechanism of action.

Data Presentation

The following table summarizes the in vitro activity of this compound and its active metabolite, northis compound, at various neurotransmitter transporters and receptors. The data is presented as Ki (nM) for binding affinity and IC50 (nM) for functional inhibition.

TargetCompoundKi (nM)IC50 (nM)
Serotonin Transporter (SERT) This compound110190
Northis compound1971
Norepinephrine Transporter (NET) This compound>10,000>10,000
Northis compound1,3004,700
Dopamine Transporter (DAT) This compound>10,000>10,000
Northis compound>10,000>10,000
Histamine H1 Receptor This compound>1,000-
Muscarinic Acetylcholine Receptors This compound>1,000-
α1-Adrenergic Receptor This compound>1,000-
α2-Adrenergic Receptor This compound>1,000-
β-Adrenergic Receptor This compound>1,000-

Note: Data is compiled from various sources. Absolute values may vary depending on the specific assay conditions.

Experimental Protocols

SERT Radioligand Binding Assay

This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that specifically binds to SERT.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing human SERT (e.g., HEK293-hSERT cells) or from brain tissue rich in SERT (e.g., rat cerebral cortex).

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine (specific activity ~70-90 Ci/mmol).

  • Test Compounds: this compound, Northis compound, and reference compounds (e.g., unlabeled citalopram for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation (20-50 µg protein), radioligand (at a concentration near its Kd, typically 0.5-2 nM), and assay buffer to a final volume of 250 µL.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a competing ligand (e.g., 10 µM fluoxetine or unlabeled citalopram).

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound, ranging from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Workflow for a SERT radioligand binding assay.

Serotonin (5-HT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes that express SERT.

Materials:

  • Cell Culture/Synaptosomes: hSERT-expressing cells (e.g., HEK293 or CHO cells) or freshly prepared rat brain synaptosomes.

  • Radiolabeled Serotonin: [³H]-5-HT (specific activity ~20-30 Ci/mmol).

  • Test Compounds: this compound, Northis compound, and a reference inhibitor (e.g., fluoxetine for non-specific uptake).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5.6 mM glucose, pH 7.4.

  • Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Plating/Synaptosome Preparation:

    • Cells: Seed hSERT-expressing cells in a 96-well plate and grow to confluence.

    • Synaptosomes: Prepare synaptosomes from fresh rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.

  • Assay Procedure:

    • Wash the cells or resuspend the synaptosomes in pre-warmed uptake buffer.

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound (e.g., this compound, ranging from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]-5-HT (at a concentration near its Km, typically 10-20 nM).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, incubate a set of wells with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells/synaptosomes 3-4 times with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells/synaptosomes with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

dot

Workflow for a serotonin (5-HT) uptake assay.

Off-Target Receptor Binding Assays (General Protocol)

To assess the selectivity of this compound, competitive radioligand binding assays for various off-target receptors are performed. This compound has been shown to have negligible affinity for histamine H1, muscarinic, and adrenergic receptors.[3] The following is a general protocol that can be adapted for these specific receptors.

Materials:

  • Receptor Source: Membranes from cells expressing the receptor of interest (e.g., CHO-hH1R for histamine H1 receptor, rat cortical membranes for muscarinic and adrenergic receptors).

  • Radioligand: A specific radioligand for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors, [³H]-Prazosin for α1-adrenergic receptors).

  • Test Compound: this compound.

  • Reference Compound: A known high-affinity ligand for the specific receptor to determine non-specific binding.

  • Assay and Wash Buffers: Specific to the receptor being assayed.

  • Standard equipment for radioligand binding assays (as listed in the SERT binding assay).

Protocol:

  • Membrane Preparation: Prepare membrane fractions from the appropriate cell line or tissue as described for the SERT binding assay.

  • Assay Setup: In a 96-well plate, set up the binding reactions in triplicate with the membrane preparation, the specific radioligand (at a concentration near its Kd), and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a reference competitor).

  • Incubation: Incubate the plate under conditions optimized for the specific receptor (typically 30-120 minutes at room temperature or 37°C).

  • Filtration and Counting: Terminate the assay by rapid filtration and quantify the bound radioactivity as described previously.

  • Data Analysis: Calculate the percent inhibition of specific binding by this compound at each concentration and determine the IC₅₀ and Ki values. For this compound, these values are expected to be high, indicating low affinity for these off-target receptors.

Conclusion

The in vitro assays described in this application note are essential tools for characterizing the pharmacological profile of this compound and its active metabolite, northis compound. The SERT binding and serotonin uptake assays confirm their potent and selective inhibitory activity at the primary therapeutic target. The off-target receptor binding assays demonstrate their low affinity for other receptors, which is consistent with the favorable side-effect profile of SSRIs compared to older classes of antidepressants. These detailed protocols provide a robust framework for the preclinical evaluation of novel compounds in the drug discovery and development pipeline for depression and other psychiatric disorders.

References

Application Notes and Protocols for Studying Cataplexy with Zimelidine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataplexy, a hallmark symptom of narcolepsy, is characterized by the sudden and transient loss of muscle tone, often triggered by strong emotions. Understanding the neurobiological underpinnings of cataplexy is crucial for the development of effective therapeutics. Zimelidine, a selective serotonin reuptake inhibitor (SSRI), has demonstrated marked efficacy in controlling cataplexy in human narcoleptic patients.[1] This has pointed to the critical role of the serotonergic system in the modulation of this condition.[2] Animal models of narcolepsy, particularly canine and rodent models, are invaluable tools for elucidating the mechanisms of action of anticataplectic drugs like this compound and for screening novel therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound for studying cataplexy in preclinical animal models. The following sections detail the mechanism of action, protocols for inducing and quantifying cataplexy, and hypothetical data presentation based on the known effects of other SSRIs in these models, given the limited published data on this compound specifically.

Mechanism of Action: The Serotonergic Pathway in Cataplexy

This compound functions by selectively blocking the reuptake of serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration and duration of action of this neurotransmitter. The anticataplectic effect of this compound is believed to be mediated through the enhancement of serotonergic neurotransmission in key brain regions involved in the regulation of muscle tone and emotional processing.

The prevailing hypothesis suggests that serotonin neurons originating in the dorsal raphe nucleus project to and inhibit brainstem nuclei responsible for inducing muscle atonia during REM sleep. By boosting serotonergic tone, this compound is thought to strengthen this inhibitory control, thus preventing the inappropriate activation of atonia pathways during wakefulness, which manifests as cataplexy.

G cluster_0 Presynaptic Serotonergic Neuron cluster_2 Postsynaptic Neuron (e.g., in Amygdala or Brainstem) This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Blocks Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Reuptake Synaptic_Cleft Serotonin (5-HT) Serotonin_vesicle->Synaptic_Cleft Release Postsynaptic_Receptor 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Inhibition_of_Atonia Inhibition of Cataplexy Pathway Postsynaptic_Receptor->Inhibition_of_Atonia Leads to

This compound's Mechanism of Action

Animal Models of Cataplexy

Genetically predisposed canine models (e.g., Doberman Pinschers and Labrador Retrievers with a mutation in the hypocretin receptor 2 gene) and rodent models (e.g., orexin/hypocretin knockout or neuron-ablated mice) are the primary tools for studying cataplexy.[3] These models exhibit spontaneous cataplectic attacks that can be reliably elicited and quantified.

Experimental Protocols

Protocol 1: Assessing the Efficacy of this compound in a Canine Model of Narcolepsy

Objective: To quantify the dose-dependent effect of this compound on the frequency and duration of cataplectic attacks in narcoleptic canines.

Animal Model: Genetically narcoleptic dogs (e.g., Doberman Pinschers).

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or as appropriate for the formulation)

  • Appetizing food pellets

  • Video recording equipment

  • Stopwatch

Procedure:

  • Animal Acclimation: Allow dogs to acclimate to the testing environment to minimize stress-induced variability.

  • Baseline Cataplexy Measurement (Food-Elicited Cataplexy Test - FECT):

    • Withhold food for a standardized period (e.g., 4 hours) to ensure motivation.

    • Place 10-12 small, highly palatable food items in a line on the floor, spaced approximately 30 cm apart.[4]

    • Release the dog and record the time it takes to consume all food items and the number of cataplectic attacks (defined as a sudden loss of postural tone) that occur.[4][5]

    • Repeat the FECT to establish a stable baseline.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral or intravenous). A starting dose for oral administration could be extrapolated from human studies, considering allometric scaling. For intravenous administration, a lower dose would be appropriate.

    • A dose-response study is recommended, with several doses of this compound being tested on different days in a crossover design.

  • Post-Treatment FECT:

    • Conduct FECT at various time points post-administration (e.g., 30, 60, 120, and 180 minutes) to capture the time course of the drug's effect.[5]

    • Record the same parameters as in the baseline measurement.

  • Data Analysis:

    • Calculate the mean number of cataplectic attacks and the mean time to complete the FECT for each dose and time point.

    • Compare the drug treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G Acclimation Acclimation to Testing Environment Baseline_FECT Baseline FECT (Food-Elicited Cataplexy Test) Acclimation->Baseline_FECT Drug_Admin This compound/Vehicle Administration Baseline_FECT->Drug_Admin Post_Treatment_FECT Post-Treatment FECT (Multiple Time Points) Drug_Admin->Post_Treatment_FECT Data_Analysis Data Analysis (Frequency & Duration) Post_Treatment_FECT->Data_Analysis

Canine Cataplexy Study Workflow
Protocol 2: Evaluation of this compound in a Rodent Model of Cataplexy

Objective: To assess the effect of this compound on spontaneous and emotionally-triggered cataplexy-like episodes in orexin-deficient mice.

Animal Model: Orexin/hypocretin knockout mice.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • EEG/EMG recording system

  • Video recording equipment synchronized with EEG/EMG

  • Novel and palatable food items (e.g., chocolate) to trigger cataplexy[6][7]

Procedure:

  • Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to accurately identify vigilance states and cataplexy-like episodes.

  • Baseline Recording:

    • After recovery from surgery, record baseline EEG/EMG and video for a 24-hour period to quantify spontaneous cataplexy-like episodes.

    • Cataplexy-like episodes are identified by a sudden cessation of activity, loss of nuchal muscle tone (EMG), and the presence of a wake-like or theta-dominant EEG.[8]

  • Emotionally-Triggered Cataplexy:

    • Introduce a novel, highly palatable food item and record the latency to the first cataplexy-like episode and the number of episodes over a defined period.[6][7]

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (IP) or orally. A starting dose could be informed by previous rodent studies with this compound, such as those investigating its effects on sleep, with appropriate dose adjustments.

  • Post-Treatment Recording:

    • Record EEG/EMG and video for a 24-hour period to assess the effect on spontaneous cataplexy.

    • Re-introduce the palatable food stimulus at a set time post-injection to evaluate the effect on triggered cataplexy.

  • Data Analysis:

    • Score the recordings for the number and duration of cataplexy-like episodes.

    • Analyze the data using appropriate statistical methods to compare the this compound-treated group with the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Effect of this compound on Cataplexy in Narcoleptic Dogs (FECT)

Treatment GroupDose (mg/kg, p.o.)Mean Number of Cataplectic Attacks (± SEM)Mean Time to Complete FECT (seconds ± SEM)
Vehicle-8.2 ± 1.1155.4 ± 15.2
This compound1.05.1 ± 0.998.7 ± 12.8
This compound3.02.3 ± 0.5 45.1 ± 8.3
This compound10.00.8 ± 0.3 25.6 ± 5.1
*p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data are hypothetical.

Table 2: Hypothetical Effect of this compound on Spontaneous Cataplexy-Like Episodes in Orexin Knockout Mice

Treatment GroupDose (mg/kg, IP)Mean Number of Cataplexy-Like Episodes / 24h (± SEM)Mean Duration of Episodes (seconds ± SEM)
Vehicle-35.6 ± 4.225.1 ± 2.8
This compound5.022.3 ± 3.523.9 ± 2.5
This compound10.010.1 ± 2.1**24.5 ± 2.7
This compound20.04.5 ± 1.5***23.8 ± 2.6
p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data are hypothetical.

Conclusion

References

Application Notes and Protocols: Zimelidine in Chronic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] Its mechanism of action, which involves the inhibition of serotonin reuptake in the central nervous system, has also led to its investigation as a potential therapeutic agent for chronic pain.[1] Serotonergic pathways are known to play a crucial role in the descending modulation of pain signals in the spinal cord. By increasing the synaptic availability of serotonin, this compound is hypothesized to enhance the activity of these inhibitory pathways, thereby producing an analgesic effect. These application notes provide a summary of the available research on the use of this compound in chronic pain research protocols, including clinical and preclinical data, and detailed experimental methodologies.

Mechanism of Action in Pain Modulation

This compound selectively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the presynaptic neuronal membrane. This leads to an increased concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission. In the context of pain, this action is particularly relevant to the descending pain modulatory system. Serotonergic neurons originating in the brainstem, specifically the raphe nuclei, project down to the dorsal horn of the spinal cord. The release of 5-HT in the dorsal horn can have both inhibitory and excitatory effects on nociceptive transmission, depending on the specific 5-HT receptor subtypes activated. The analgesic effect of this compound is thought to be primarily mediated by the enhanced activation of inhibitory 5-HT receptors on spinal neurons that transmit pain signals.

Presynaptic Presynaptic Serotonergic Neuron Synaptic_Serotonin Synaptic 5-HT Presynaptic->Synaptic_Serotonin Release Postsynaptic Postsynaptic Dorsal Horn Neuron Pain_Signal Pain Signal Transmission This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Serotonin_Vesicle Serotonin (5-HT) Synaptic_Serotonin->SERT Reuptake HT_Receptor 5-HT Receptor Synaptic_Serotonin->HT_Receptor Binds to HT_Receptor->Postsynaptic Inhibition Inhibition of Pain Signal HT_Receptor->Inhibition Inhibition->Pain_Signal

Caption: Mechanism of action of this compound in pain modulation.

Clinical Research Protocols and Data

Two key double-blind, placebo-controlled clinical trials have investigated the efficacy of this compound in the management of chronic pain.

Study 1: Johansson and von Knorring, 1979

This study investigated the effect of this compound in patients with chronic pain of both organic and psychogenic origin.[2]

Experimental Protocol:

  • Study Design: Double-blind, placebo-controlled, parallel-group study.

  • Participants: 40 patients with chronic pain syndromes (duration > 6 months).

  • Treatment: Patients were randomly assigned to receive either this compound or placebo for 4 weeks. The specific dosage of this compound administered in this trial is not detailed in the available literature.

  • Outcome Measures:

    • Pain relief was assessed by both patients and physicians.

    • Consumption of analgesics was recorded.

Quantitative Data:

Outcome MeasureThis compound GroupPlacebo Groupp-value
Pain Relief (Physician's Global Assessment) Significantly more pain relief-< 0.05
Analgesic Consumption Trend towards reduction-Not specified

Note: Detailed quantitative data such as mean pain scores and standard deviations are not available in the published abstract.

Study 2: Gourlay et al., 1986

This study evaluated the analgesic efficacy of this compound in patients with chronic non-malignant pain.[1]

Experimental Protocol:

  • Study Design: Double-blind, placebo-controlled, crossover study.

  • Participants: 20 patients with chronic pain of non-malignant origin (mean duration 15.8 years).

  • Treatment: Each patient received both this compound (200 mg daily) and placebo for 6 weeks, with a washout period between treatments.

  • Outcome Measures:

    • Global assessment of pain relief by clinical investigators.

    • Patient self-reported pain scores using a Visual Analogue Scale (VAPS).

    • Changes in the minimum effective blood concentration of pethidine required for pain relief.

Quantitative Data:

Outcome MeasureThis compound TreatmentPlacebo Treatmentp-value
Global Assessment of Pain Relief (by investigators) Superior to placebo-< 0.05
Visual Analogue Pain Scale (VAPS) Score 45.7 ± 24.645.0 ± 27.0Not Significant
Minimum Effective Pethidine Concentration No significant changeNo significant changeNot Significant

Note: The VAPS scores are presented as mean ± standard deviation. The lack of significant difference in patient-reported outcomes suggests a potential disconnect between clinician and patient perception of pain relief.

Start Patient Recruitment (Chronic Pain) Randomization Randomization Start->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB TreatmentA 6 Weeks Treatment GroupA->TreatmentA TreatmentB 6 Weeks Treatment GroupB->TreatmentB Crossover Crossover Crossover->GroupA Switch Crossover->GroupB Switch Assessment1 Pain Assessment (VAPS, Global) TreatmentA->Assessment1 Assessment2 Pain Assessment (VAPS, Global) TreatmentA->Assessment2 TreatmentB->Assessment1 TreatmentB->Assessment2 Washout Washout Period Washout->Crossover Assessment1->Washout Gourlay et al. Analysis Data Analysis Assessment1->Analysis Johansson et al. Assessment2->Analysis

Caption: Workflow for clinical trials of this compound in chronic pain.

Preclinical Research Protocol and Data

A study in rats investigated the effect of this compound on the development of tolerance to morphine-induced antinociception.

Animal Model of Nociception

Experimental Protocol:

  • Animals: Male Wistar albino rats.

  • Pain Assays:

    • Tail-flick test: A radiant heat source is focused on the rat's tail. The latency to the reflexive withdrawal (flick) of the tail is measured as an indicator of the pain threshold.

    • Hot-plate test: The rat is placed on a heated surface (52-55°C). The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 15 mg/kg.

  • Study Design: To induce morphine tolerance, rats were treated with morphine twice daily for three days. On the fourth day, the analgesic effect of a challenge dose of morphine was assessed in the presence or absence of this compound.

Quantitative Data:

The available literature does not provide specific quantitative data from this study for inclusion in a table. However, the study reported that this compound significantly attenuated the development of tolerance to the analgesic effects of morphine.

Start Acclimatize Rats Tolerance Induce Morphine Tolerance (3 days) Start->Tolerance Day4 Day 4: Challenge Tolerance->Day4 Group1 Group 1: Morphine Day4->Group1 Group2 Group 2: Morphine + this compound (15 mg/kg i.p.) Day4->Group2 PainTest Pain Assessment (Tail-flick & Hot-plate) Group1->PainTest Group2->PainTest Analysis Compare Analgesic Effect PainTest->Analysis

Caption: Preclinical experimental workflow for this compound.

Discussion and Future Directions

The available evidence from clinical trials on the efficacy of this compound for chronic pain is mixed. While one study demonstrated a significant improvement in the clinician's global assessment of pain, patient-reported outcomes were not significantly different from placebo.[1] Another study reported a significant overall pain relief.[2] The discrepancy in these findings may be attributable to differences in study design, patient populations, and the specific outcome measures used. The preclinical data suggest that this compound may have a role in modulating opioid analgesia, which warrants further investigation.

Given that this compound is no longer marketed due to rare but serious side effects, future research is unlikely to focus on its direct clinical application. However, the studies on this compound provide valuable insights into the role of the serotonergic system in pain modulation. Further research with newer and safer SSRIs or serotonin-norepinephrine reuptake inhibitors (SNRIs) is justified to explore the full potential of targeting the serotonergic system for the management of chronic pain.

Conclusion

This compound has been investigated for its potential analgesic effects in chronic pain with some evidence of efficacy, particularly from a clinician's perspective. However, patient-reported outcomes have been less consistent. Preclinical studies suggest a modulatory role in opioid analgesia. While this compound itself is not a viable candidate for further development, the research conducted provides a foundation for exploring the therapeutic potential of other serotonergic agents in the management of chronic pain. The detailed protocols and data presented here can serve as a valuable resource for researchers in the field of pain and analgesia.

References

Application Notes and Protocols for the Analytical Detection of Zimelidine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of zimelidine and its active metabolite, northis compound, in human plasma. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Analytical Techniques Overview

The determination of this compound in plasma can be accomplished by various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The most commonly employed methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography (GC): A robust and reliable technique, particularly when coupled with a mass spectrometer (GC-MS). It often requires derivatization of the analytes to improve their volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): A versatile method that separates compounds based on their interaction with a stationary phase. Detection is typically performed using an ultraviolet (UV) detector. HPLC methods are generally less sensitive than MS-based methods but are widely accessible.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical assays, offering high sensitivity, selectivity, and the ability to analyze multiple compounds in a single run.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different analytical techniques used for this compound and northis compound determination in plasma.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Not explicitly reportedAnalyte dependent, generally in the low ng/mL range~0.5 ng/mL
Limit of Quantification (LOQ) 5 ng/mL[1]Analyte dependent, typically 1-10 ng/mL1.0 - 2.5 ng/mL
Linearity Range Not explicitly reportedTypically 10 - 1000 ng/mL1.0 - 230 ng/mL
Recovery Not explicitly reported>85%85.5% - 114.5%[2]
Precision (%CV) Not explicitly reported<15%≤ 20%[3]
Retention Time (this compound) 6.16 min[1]Analyte and method dependentMethod dependent
Retention Time (Northis compound) 10.35 min (derivatized)[1]Analyte and method dependentMethod dependent

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analysis of this compound in plasma, from sample collection to data analysis.

Zimelidine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Plasma Plasma Sample Collection InternalStandard Addition of Internal Standard Plasma->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) InternalStandard->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) InternalStandard->SPE LLE Liquid-Liquid Extraction (LLE) InternalStandard->LLE Derivatization Derivatization (for GC analysis) ProteinPrecipitation->Derivatization HPLC_UV High-Performance Liquid Chromatography-UV (HPLC-UV) ProteinPrecipitation->HPLC_UV LC_MS_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ProteinPrecipitation->LC_MS_MS SPE->Derivatization SPE->HPLC_UV SPE->LC_MS_MS LLE->Derivatization LLE->HPLC_UV LLE->LC_MS_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification HPLC_UV->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis in plasma.

Experimental Protocols

Gas Chromatography (GC) Method

This protocol is based on a validated gas-liquid chromatography (GLC) method for the simultaneous determination of this compound and northis compound in human plasma.[1]

a. Sample Preparation

  • To 1 mL of plasma in a screw-capped tube, add 100 µL of an internal standard solution (e.g., loxapine in methanol).

  • Add 1 mL of 1 M sodium hydroxide and 5 mL of an extraction solvent (e.g., n-hexane/isoamyl alcohol, 98.5:1.5 v/v).

  • Vortex the mixture for 1 minute and centrifuge at 2000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • To derivatize northis compound, add 50 µL of heptafluorobutyric anhydride (HFBA) and incubate at 60°C for 30 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC injection.

b. GC Conditions

  • Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

  • Column: 3% OV-17 on 80/100 mesh Chromosorb W-HP, 1.2 m x 2 mm I.D. glass column.

  • Carrier Gas: Helium at a flow rate of 30 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 230°C, hold for 1 minute, then ramp to 260°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 2 µL.

High-Performance Liquid Chromatography (HPLC-UV) Method (General Protocol)

This is a general protocol adaptable for the analysis of this compound in plasma, based on common practices for similar compounds. Method development and validation are required for specific applications.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC-UV Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a ratio determined during method development (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-230 nm).

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a representative method for the sensitive and selective quantification of multiple antidepressants, including this compound, in plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of plasma, add the internal standard solution.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 or biphenyl column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, northis compound, and the internal standard. Transitions need to be optimized for the specific instrument.

Signaling Pathways and Experimental Logic

The analytical process for this compound in plasma follows a logical progression designed to isolate the analyte from a complex biological matrix and then accurately measure its concentration.

Signaling_Pathway Start Plasma Sample (this compound + Proteins + Lipids + Salts) Extraction Extraction (Protein Precipitation, LLE, or SPE) Start->Extraction Matrix Removal Isolated_Analyte Isolated this compound & Internal Standard Extraction->Isolated_Analyte Separation Chromatographic Separation (GC or LC) Isolated_Analyte->Separation Analyte Resolution Separated_Analytes Separated Analytes Separation->Separated_Analytes Detection Detection (NPD, UV, or MS/MS) Separated_Analytes->Detection Signal Generation Signal Analytical Signal Detection->Signal Quantification Quantification (Comparison to Calibration Curve) Signal->Quantification Data Processing Result This compound Concentration Quantification->Result

Logical flow of this compound analysis from sample to result.

References

Cell Culture Models for Advancing the Study of Zimelidine's Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs), was introduced for the treatment of depression but was later withdrawn from the market due to rare but serious adverse effects, including Guillain-Barré syndrome and potential liver injury.[1] Despite its withdrawal, studying this compound's biological effects in vitro remains valuable for understanding the mechanisms of SSRIs, predicting potential toxicities of new drug candidates, and developing safer therapeutics. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the neuropharmacological, hepatotoxic, and neurotoxic effects of this compound and its active metabolite, Northis compound.

I. Neuropharmacological Effects: Serotonin Reuptake Inhibition

The primary therapeutic action of this compound is the blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][3] In vitro assays using cell models that express SERT are crucial for quantifying the potency and selectivity of this compound and its metabolites.

A. Recommended Cell Models
  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT (hSERT): This is a widely used and highly controlled model for studying the interaction of compounds with the serotonin transporter.

  • Human placental choriocarcinoma (JAR) cells: These cells endogenously express SERT and provide a more physiologically relevant human cell line for uptake assays.[4]

  • Rat brain synaptosomes and human platelets: While not cultured cell lines, these preparations are valuable for ex vivo and in vitro analysis of serotonin uptake and are historically relevant to the study of this compound.[5][6]

B. Quantitative Data: Inhibition of Serotonin Reuptake
CompoundSystemParameterValueReference
This compound Rat brain synaptosomesIC50 (5-HT uptake)77 nM[2]
Northis compound Rat brain synaptosomesIC50 (5-HT uptake)26 nM[2]
This compound Rat brain synaptosomesIC50 (NA uptake)4100 nM[2]
Northis compound Rat brain synaptosomesIC50 (NA uptake)1600 nM[2]
C. Experimental Protocol: Serotonin Reuptake Inhibition Assay in JAR Cells

This protocol is adapted from a method for assessing serotonin transporter reuptake inhibition using JAR cells.[4]

1. Cell Culture:

  • Culture JAR cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Plate cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, remove the culture medium and gently wash the cells with 100 µL of Krebs-Ringer-HEPES (KRH) buffer.
  • Add 100 µL of KRH buffer to each well and incubate the plate at 37°C for 15 minutes.
  • Prepare serial dilutions of this compound and Northis compound in KRH buffer containing 0.7% DMSO.
  • Prepare a working stock of [3H]5-HT (radiolabeled serotonin) in KRH buffer.
  • Add the test compounds (this compound or Northis compound) to the wells, followed by the addition of [3H]5-HT.
  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for serotonin uptake.
  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
  • Lyse the cells with a suitable lysis buffer.
  • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of [3H]5-HT uptake for each concentration of the test compound compared to the vehicle control.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

D. Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture JAR Cells Plate Plate Cells in 96-well Plate Culture->Plate Wash Wash with KRH Buffer Plate->Wash Preincubate Pre-incubate Wash->Preincubate Add_Compound Add this compound/Northis compound Preincubate->Add_Compound Add_Radioligand Add [3H]5-HT Add_Compound->Add_Radioligand Incubate Incubate for Uptake Add_Radioligand->Incubate Terminate Terminate Uptake Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Measure Measure Radioactivity Lyse->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for Serotonin Reuptake Inhibition Assay.

II. Hepatotoxicity Assessment

Given the concerns about this compound-induced liver injury, in vitro models using liver-derived cells are essential for investigating its potential hepatotoxic effects.

A. Recommended Cell Models
  • HepG2 (Human Hepatocellular Carcinoma) cells: A widely used and well-characterized cell line for initial cytotoxicity screening.

  • HepaRG (Human Hepatocellular Carcinoma) cells: These cells can differentiate into hepatocyte-like and biliary-like cells, offering a more metabolically active and physiologically relevant model than HepG2 cells.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies due to their high metabolic capacity, though their availability and viability can be limitations.

B. Quantitative Data: Cytotoxicity

Direct IC50 values for this compound-induced cytotoxicity in liver cell lines are not available in the reviewed literature. Researchers should perform dose-response studies to determine the specific IC50 values in their chosen cell model. For context, representative IC50 values for other drugs in HepG2 cells are provided.

CompoundCell LineAssayIncubation TimeIC50Reference
Cisplatin HepG2MTT24 hours4.323 µg/mL[7]
Doxorubicin HepG2MTT24 hours1.679 µg/mL[7]
Silymarin HepG2MTT24 hours>200 µg/mL[8]
C. Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells

This protocol describes a general method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.

1. Cell Culture:

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

2. Treatment:

  • Prepare a range of concentrations of this compound and Northis compound in the culture medium.
  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds or vehicle control.
  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
  • Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

D. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture HepG2 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat_Cells Treat Cells Seed->Treat_Cells Prepare_Compounds Prepare this compound/Northis compound Prepare_Compounds->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

III. Neurotoxicity Assessment: Modeling Peripheral Neuropathy

The association of this compound with Guillain-Barré syndrome, an autoimmune peripheral neuropathy, necessitates in vitro models to explore potential mechanisms of neurotoxicity.

A. Recommended Cell Models
  • Dorsal Root Ganglion (DRG) primary neurons: These are sensory neurons that are often affected in peripheral neuropathies and provide a highly relevant model.[9]

  • Schwann cells (primary or cell lines): As the myelinating cells of the peripheral nervous system, they are key players in the pathology of demyelinating neuropathies.

  • Co-cultures of DRG neurons and Schwann cells: This model allows for the investigation of the complex interactions between neurons and glial cells during toxic insults.[10]

  • Neuronal cell lines (e.g., PC12, SH-SY5Y): While less representative of the peripheral nervous system, these can be used for initial screening of neurotoxic effects.[11]

B. Experimental Protocol: Neurite Outgrowth Assay in DRG Neurons

This protocol provides a general framework for assessing the impact of a compound on the growth of neurites, a key indicator of neuronal health.[12]

1. Cell Culture:

  • Isolate DRGs from embryonic or neonatal rodents and dissociate them into single cells.
  • Plate the dissociated neurons on a suitable substrate (e.g., laminin or poly-D-lysine coated plates or coverslips).
  • Culture the neurons in a neurobasal medium supplemented with appropriate growth factors.

2. Treatment:

  • After allowing the neurons to adhere and extend initial neurites, treat them with various concentrations of this compound or Northis compound.
  • Include a vehicle control and a positive control for neurotoxicity (e.g., a known neurotoxic agent).
  • Incubate the cells for a defined period (e.g., 48-72 hours).

3. Analysis of Neurite Outgrowth:

  • Fix the cells with paraformaldehyde and permeabilize them.
  • Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
  • Acquire images using a fluorescence microscope.
  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

4. Data Analysis:

  • Compare the average neurite length and complexity between the treated and control groups.
  • Perform statistical analysis to determine if the observed differences are significant.

C. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Isolate_DRG Isolate DRG Neurons Plate_Neurons Plate Neurons on Coated Surface Isolate_DRG->Plate_Neurons Treat_Neurons Treat with this compound/Northis compound Plate_Neurons->Treat_Neurons Incubate Incubate (48-72h) Treat_Neurons->Incubate Fix_Stain Fix and Stain for Neuronal Markers Incubate->Fix_Stain Image_Acquisition Acquire Images Fix_Stain->Image_Acquisition Quantify_Neurites Quantify Neurite Outgrowth Image_Acquisition->Quantify_Neurites Compare_Groups Compare Treated vs. Control Quantify_Neurites->Compare_Groups Statistical_Analysis Statistical Analysis Compare_Groups->Statistical_Analysis

Caption: Workflow for Neurite Outgrowth Assay.

IV. Putative Signaling Pathways Affected by this compound

As an SSRI, this compound's primary action of blocking serotonin reuptake is expected to trigger downstream signaling cascades that are implicated in the therapeutic and potentially adverse effects of this class of drugs. The following diagrams illustrate these putative pathways.

A. CREB/BDNF Signaling Pathway in Neurons

Long-term SSRI treatment is known to upregulate the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[6][13][14]

G This compound This compound SERT SERT This compound->SERT inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin increases Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor activates AC Adenylyl Cyclase Serotonin_Receptor->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene activates BDNF BDNF BDNF_Gene->BDNF leads to TrkB TrkB Receptor BDNF->TrkB activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) TrkB->Downstream Effects Neuronal Survival & Plasticity Downstream->Effects

Caption: Putative CREB/BDNF Signaling Pathway Activated by this compound.

B. Logical Relationship for Investigating Drug-Induced Peripheral Neuropathy

A multi-faceted approach is required to investigate the potential mechanisms of this compound-induced peripheral neuropathy in vitro.

G cluster_direct Direct Neurotoxicity cluster_indirect Immune-Mediated Mechanisms cluster_outcomes Cellular Outcomes This compound This compound Exposure DRG_Neurons DRG Neurons This compound->DRG_Neurons Schwann_Cells Schwann Cells This compound->Schwann_Cells Immune_Cells Immune Cells (e.g., Lymphocytes, Macrophages) This compound->Immune_Cells Neurite_Damage Neurite Damage DRG_Neurons->Neurite_Damage Apoptosis Apoptosis DRG_Neurons->Apoptosis Demyelination Demyelination Schwann_Cells->Demyelination Schwann_Cells->Apoptosis Co_culture Neuron-Schwann Co-culture Antigen_Presentation Altered Antigen Presentation Immune_Cells->Antigen_Presentation Inflammatory_Response Inflammatory Response Immune_Cells->Inflammatory_Response Autoantibody Autoantibody Production Antigen_Presentation->Autoantibody Autoantibody->Demyelination

Caption: Logical workflow for in vitro investigation of this compound-induced peripheral neuropathy.

Conclusion

The application of appropriate cell culture models is paramount for elucidating the complex biological effects of this compound. While direct in vitro data for this compound in cultured cell lines is limited, the protocols and models described herein provide a robust framework for researchers to generate valuable data on its neuropharmacological activity and potential toxicities. Such studies will not only enhance our understanding of this compound but also contribute to the development of safer and more effective drugs targeting the serotonergic system.

References

Troubleshooting & Optimization

Technical Support Center: Understanding Zimelidine-Induced Guillain-Barré Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of Zimelidine-induced Guillain-Barré Syndrome (GBS). It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-induced Guillain-Barré Syndrome (GBS)?

A1: The leading hypothesis is that this compound-induced GBS is an autoimmune disorder triggered by molecular mimicry .[1][2] this compound or its metabolites may alter a self-protein, causing it to resemble a foreign antigen, or it may stimulate an immune response that cross-reacts with components of the peripheral nervous system. This autoimmune attack is directed against the myelin sheath or the axon of peripheral nerves, leading to the characteristic features of GBS.[1] While a direct causal link is challenging to establish definitively in humans, the strong temporal association and the roughly 25-fold increased risk of developing GBS following this compound treatment provide compelling evidence for a drug-induced immunological event.[3][4]

Q2: What are the specific molecular targets in the peripheral nervous system that are thought to be involved in this compound-induced GBS?

A2: In GBS generally, the primary molecular targets of the autoimmune attack are gangliosides , which are complex glycolipids abundant in the membranes of nerve cells.[1][2] Specific antiganglioside antibodies, such as those against GM1, GD1a, GT1a, and GQ1b, are often found in patients with GBS and its variants.[1] Although not definitively proven specifically for this compound, it is hypothesized that the immune response triggered by the drug leads to the production of autoantibodies that cross-react with these gangliosides on peripheral nerves.

Q3: What is the evidence supporting an immunomodulatory role for this compound?

A3: Preclinical studies have shown that this compound can modulate immune responses. For instance, in a rat model of GBS known as Experimental Allergic Neuritis (EAN), this compound and its metabolite northis compound were found to suppress the clinical signs of the disease.[5] In vitro experiments have also demonstrated that this compound can reduce the number of interferon-gamma (IFN-γ) secreting mononuclear cells, suggesting an effect on T-cell activation.[5]

Q4: What are the key clinical features and latency period for the onset of this compound-induced GBS?

A4: Case reports indicate that the onset of GBS symptoms typically occurs within a few weeks of starting this compound treatment.[3][4] The clinical presentation is consistent with classical GBS, characterized by rapidly progressive, symmetrical muscle weakness, often starting in the limbs, and areflexia.[1] Sensory symptoms can also be present.

Quantitative Data Summary

Table 1: Incidence and Risk of this compound-Induced Guillain-Barré Syndrome

ParameterValueReference(s)
Increased Risk of GBS with this compound~25-fold[3][4]
Onset of Symptoms Post-Treatment InitiationTypically within a few weeks[3][4]

Table 2: General Population Incidence of Guillain-Barré Syndrome (for comparison)

PopulationAnnual Incidence per 100,000Reference(s)
General Population0.81 - 1.89
Adults > 70 years2.66
Increase in incidence per 10-year increase in age20%[6]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Neuritis (EAN) in Lewis Rats to Model GBS

This protocol describes the active induction of EAN, a widely accepted animal model for GBS.

Materials:

  • Lewis rats (male or female, 8-12 weeks old)

  • Bovine peripheral nerve myelin (BPM) or a synthetic peptide from myelin protein zero (P0) (e.g., P0 peptide 180-199)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles

  • This compound hydrochloride (for experimental group)

  • Vehicle control (e.g., saline)

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 1 mg/mL solution of BPM or P0 peptide in sterile PBS.

    • Create a 1:1 emulsion of the antigen solution with CFA. To do this, draw equal volumes of the antigen solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully pass the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.

  • Immunization:

    • Anesthetize the Lewis rats using an appropriate anesthetic protocol.

    • Inject a total of 100 µL of the emulsion subcutaneously, divided among two sites on the hind footpads.

  • Drug/Vehicle Administration:

    • Beginning on the day of immunization (Day 0), administer this compound (e.g., 20 mg/kg/day) or vehicle control intraperitoneally or via osmotic pumps.[5]

  • Clinical Scoring:

    • Monitor the rats daily for clinical signs of EAN, starting from day 7 post-immunization.

    • Use a standardized clinical scoring system:

      • 0: No signs of disease

      • 1: Limp tail

      • 2: Mild paraparesis (weakness of hind limbs)

      • 3: Severe paraparesis

      • 4: Tetraparesis (weakness in all four limbs)

      • 5: Moribund or dead

  • Endpoint Analysis (at peak of disease or pre-defined time point):

    • Histopathology: Perfuse animals with 4% paraformaldehyde and collect sciatic nerves and spinal cords for histological analysis (e.g., Hematoxylin and Eosin staining for inflammatory infiltrates, Luxol Fast Blue for demyelination).

    • Immunohistochemistry: Stain tissue sections for markers of immune cells (e.g., CD4 for T-helper cells, CD68 for macrophages).

    • Electrophysiology: Perform nerve conduction studies to assess nerve function.

Protocol 2: In Vitro Assessment of this compound-Induced Neurotoxicity on a Schwann Cell-Neuron Co-culture Model

This protocol outlines a method to assess the direct neurotoxic effects of this compound on myelinating cells.

Materials:

  • Dorsal Root Ganglion (DRG) neurons (e.g., from neonatal rats)

  • Schwann cells (e.g., from neonatal rats)

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

  • DMEM supplemented with fetal bovine serum (FBS) and heregulin

  • This compound hydrochloride

  • Vehicle control (e.g., sterile water or DMSO)

  • Fluorescent dyes for cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Antibodies for immunocytochemistry (e.g., anti-Myelin Basic Protein [MBP] for myelin, anti-Neurofilament for axons)

  • Microplate reader and fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture DRG neurons in Neurobasal medium.

    • Culture Schwann cells in DMEM with FBS and heregulin.

  • Co-culture and Myelination:

    • Once DRG neurons have established axonal networks, add Schwann cells to the culture.

    • Induce myelination by switching to a myelination-promoting medium (e.g., Neurobasal medium with ascorbic acid).

  • This compound Treatment:

    • After myelination has been established (typically 2-3 weeks), treat the co-cultures with varying concentrations of this compound or vehicle control for a defined period (e.g., 24, 48, 72 hours).

  • Neurotoxicity Assessment:

    • Cell Viability: At the end of the treatment period, incubate the cells with Calcein-AM and Propidium Iodide and quantify the percentage of live and dead cells using a fluorescence microscope or microplate reader.

    • Demyelination:

      • Fix the cells with 4% paraformaldehyde.

      • Perform immunocytochemistry using antibodies against MBP and neurofilament.

      • Quantify the extent of myelination (e.g., number and length of myelinated segments) using fluorescence microscopy and image analysis software.

Protocol 3: ELISA for Anti-Ganglioside Antibodies in Serum

This protocol is for the detection of anti-ganglioside antibodies in serum from experimental animals or human subjects.

Materials:

  • 96-well ELISA plates

  • Purified gangliosides (e.g., GM1, GD1a)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples (from this compound-treated and control groups)

  • HRP-conjugated secondary antibody (e.g., anti-rat IgG-HRP or anti-human IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of a 10 µg/mL solution of the desired ganglioside in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted serum samples (e.g., 1:100 in blocking buffer) to the wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reading:

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Troubleshooting Guides

In Vivo EAN Model Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no clinical signs of EAN in control group - Ineffective antigen emulsion- Insufficient dose of antigen or CFA- Rat strain is resistant- Ensure the emulsion is stable before injection.- Verify the concentration of antigen and M. tuberculosis in CFA.- Use a susceptible rat strain like Lewis rats.
High variability in clinical scores within groups - Inconsistent emulsion preparation or injection volume- Individual differences in immune response- Standardize the emulsification process and injection technique.- Increase the number of animals per group to improve statistical power.
Unexpected mortality - Severe disease progression- Anesthetic complications- Provide supportive care (e.g., accessible food and water).- Refine the anesthetic protocol and monitor animals closely during and after the procedure.
No effect of this compound treatment - Inappropriate dose or route of administration- Timing of treatment initiation is too late- Perform a dose-response study.- Ensure consistent drug delivery (e.g., use of osmotic pumps).- Start treatment at the time of or before immunization.
In Vitro Neurotoxicity Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor myelination in control cultures - Suboptimal culture conditions- Schwann cell or neuron health issues- Optimize the concentration of ascorbic acid and other supplements in the myelination medium.- Ensure the health and purity of the primary cell cultures.
High background in immunofluorescence - Inadequate blocking- Non-specific antibody binding- Increase the blocking time or use a different blocking agent.- Titrate the primary and secondary antibodies to determine the optimal concentration.
Inconsistent results between experiments - Variability in primary cell cultures- Inconsistent timing of treatments or assays- Use cells from the same passage number and from a consistent source.- Strictly adhere to the established experimental timeline.
Drug precipitation in culture medium - this compound solubility issues- Prepare fresh drug solutions for each experiment.- If using a stock solution in a solvent like DMSO, ensure the final solvent concentration in the medium is low and consistent across all conditions.

Visualizations

G cluster_0 Initiation Phase cluster_1 Effector Phase This compound This compound Administration APC Antigen Presenting Cell (APC) This compound->APC Uptake and processing of this compound or modified self-protein T_Cell Naive T-Cell APC->T_Cell Antigen Presentation (MHC-II) Activated_T_Cell Activated Helper T-Cell T_Cell->Activated_T_Cell Activation & Differentiation B_Cell B-Cell Activated_T_Cell->B_Cell Help & Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Ganglioside Antibodies Plasma_Cell->Antibodies Production Nerve Peripheral Nerve (Myelin/Axon with Gangliosides) Antibodies->Nerve Binding (Molecular Mimicry) Damage Demyelination & Axonal Damage (GBS) Nerve->Damage Complement Activation & Macrophage Infiltration

Caption: Hypothetical signaling pathway of this compound-induced GBS.

G cluster_0 In Vivo: EAN Model cluster_1 In Vitro: Neurotoxicity Assay A1 Prepare Antigen-CFA Emulsion A2 Immunize Lewis Rats A1->A2 A3 Administer this compound or Vehicle A2->A3 A4 Daily Clinical Scoring A3->A4 A5 Endpoint Analysis (Histology, Electrophysiology) A4->A5 B1 Establish DRG Neuron-Schwann Cell Co-culture B2 Induce Myelination B1->B2 B3 Treat with this compound B2->B3 B4 Assess Cell Viability B3->B4 B5 Quantify Demyelination (ICC) B3->B5 G cluster_0 Troubleshooting Logic: Low EAN Clinical Scores Start Low/No EAN Clinical Scores Q1 Is the antigen emulsion stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the rat strain susceptible (e.g., Lewis)? A1_Yes->Q2 Sol1 Re-prepare emulsion until stable A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are antigen and CFA concentrations correct? A2_Yes->Q3 Sol2 Use a known susceptible rat strain A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Sol3 Verify concentrations and sources of reagents A3_No->Sol3

References

Technical Support Center: Mitigating Off-target Effects of Zimelidine in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Zimelidine in experimental settings, understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound's experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2] Its active metabolite, northis compound, also contributes to this effect.[3][4]

Q2: What are the major known off-target effects of this compound?

This compound was withdrawn from the market due to serious adverse reactions, which represent its most significant off-target effects. These include:

  • Guillain-Barré Syndrome (GBS): An autoimmune disorder affecting the peripheral nervous system.[5]

  • Hypersensitivity Reactions: These can manifest as fever, arthralgia (joint pain), and skin rashes.

While this compound is more selective than tricyclic antidepressants, it is structurally derived from the antihistamine brompheniramine, suggesting a potential for histamine H1 receptor interaction, although this is reported to be negligible.[3][5]

Q3: At what concentrations should I be concerned about off-target effects?

Data Presentation: Binding Profile of this compound and Northis compound

Due to the withdrawal of this compound from the market, comprehensive and recent quantitative binding data is scarce. The following table summarizes the available information on the binding affinities of this compound and its active metabolite, Northis compound.

TargetThis compound (Ki in nM)Northis compound (Ki in nM)Reference
Primary Target
Serotonin Transporter (SERT)Data not availableData not availablePotent inhibitor[1][2]
Off-Targets
Norepinephrine Transporter (NET)Much less effect than on SERTMuch less effect than on SERT[3]
Dopamine Transporter (DAT)Devoid of effects on uptakeData not available[3]
Histamine H1 ReceptorNegligible actionData not available[3]
Muscarinic M1 ReceptorNegligible actionData not available[3]
Alpha-1 Adrenergic ReceptorNegligible actionData not available[3]

Troubleshooting Guides

Issue 1: Unexpected cellular responses suggestive of hypersensitivity (e.g., inflammatory cytokine release).

This may indicate an off-target immune activation.

start Unexpected Inflammatory Response check_conc Verify this compound Concentration and Purity start->check_conc ltt Perform Lymphocyte Transformation Test (LTT) check_conc->ltt cytokine Conduct Cytokine Release Assay check_conc->cytokine analyze_ltt Analyze LTT Data (Stimulation Index > 2) ltt->analyze_ltt analyze_cytokine Analyze Cytokine Profile (e.g., IL-6, TNF-α) cytokine->analyze_cytokine positive_ltt Positive LTT: Indicates T-cell sensitization analyze_ltt->positive_ltt Positive positive_cytokine Elevated Cytokines: Indicates inflammatory response analyze_cytokine->positive_cytokine Positive mitigate Implement Mitigation Strategies positive_ltt->mitigate positive_cytokine->mitigate start Suspected Antihistamine Off-Target Effect control_exp Design Control Experiment start->control_exp h1_agonist Include H1 Receptor Agonist Control (e.g., Histamine) control_exp->h1_agonist h1_antagonist Include Known H1 Antagonist Control (e.g., Diphenhydramine) control_exp->h1_antagonist compare Compare this compound Effect to Controls h1_agonist->compare h1_antagonist->compare no_effect This compound effect differs from H1 antagonist: Antihistamine effect unlikely compare->no_effect effect This compound mimics H1 antagonist: Consider antihistamine effect compare->effect This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits H1R Histamine H1 Receptor (potential, weak) This compound->H1R Weakly antagonizes (structurally related to antihistamines) Immune_Cell Immune Cells (e.g., T-cells) This compound->Immune_Cell May trigger hypersensitivity Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to

References

Technical Support Center: Synthesis and Stability of Zimelidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable Zimelidine analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound analogues?

A1: The primary challenges include controlling the stereoselectivity to obtain the desired (Z)-isomer, achieving good yields in coupling reactions, preventing degradation of the final compound, and purifying the product from isomers and reaction by-products. The pyridylallylamine core is susceptible to both isomerization and degradation under certain conditions.

Q2: Why is controlling the E/Z isomerism so critical for this compound analogues?

A2: The biological activity of this compound and its analogues is highly dependent on the geometry of the double bond. For this compound itself, the (Z)-isomer is the active inhibitor of serotonin reuptake. Therefore, controlling the stereochemistry during synthesis is crucial for obtaining a pharmacologically active compound.

Q3: What are the main degradation pathways for this compound analogues?

A3: this compound analogues, containing a pyridyl ring and an allylamine moiety, are susceptible to several degradation pathways. These include oxidation of the pyridine ring or the allylic double bond, photodegradation, and hydrolysis, particularly under acidic or basic conditions.[1][2][3] Forced degradation studies are essential to identify potential degradants and establish the stability profile of new analogues.[4][5]

Q4: How can I improve the stability of my this compound analogue?

A4: Stability can be influenced by the choice of substituents on both the phenyl and pyridyl rings. Electron-withdrawing or -donating groups can affect the electron density of the molecule, influencing its susceptibility to oxidation and hydrolysis.[6] Additionally, proper storage conditions, including protection from light and moisture, are critical. Formulation strategies, such as the use of antioxidants, can also enhance stability.

Troubleshooting Guides

Synthesis Stage: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low to no product yield - Inactive catalyst- Poor quality of boronic acid/ester- Inappropriate base or solvent- Insufficient degassing- Use a fresh batch of palladium catalyst and ligand.- Ensure the boronic acid or ester is pure and dry.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[7][8]- Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.[7]
Formation of homocoupling by-products - Presence of oxygen- High reaction temperature- Improve degassing procedures.[7]- Lower the reaction temperature and extend the reaction time.
Difficulty in removing palladium residues - Inefficient work-up or purification- Use a palladium scavenger during work-up.- Perform multiple extractions and washes.- Optimize column chromatography conditions (e.g., gradient, stationary phase).
Synthesis Stage: Wittig Reaction
Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of the desired alkene - Sterically hindered ketone/aldehyde- Unstable ylide- Inappropriate base for ylide generation- For sterically hindered substrates, consider the Horner-Wadsworth-Emmons reaction as an alternative.[9]- Prepare the ylide fresh and use it immediately.- Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride to generate the ylide.[10]
Poor (Z)-stereoselectivity - Use of a stabilized ylide- Reaction conditions favoring the (E)-isomer- Use a non-stabilized ylide to favor the (Z)-alkene.[11]- Employ salt-free conditions for the Wittig reaction.- Consider the Schlosser modification for selective formation of the (E)-alkene if that is the desired product.[9]
Formation of triphenylphosphine oxide by-product is difficult to remove - High polarity of the by-product- Optimize crystallization conditions to precipitate the product while keeping the phosphine oxide in solution.- Use a modified Wittig reagent that generates a more easily separable by-product.
Stability & Purification
Issue Potential Cause(s) Troubleshooting Suggestions
Product degrades during purification - Sensitivity to light, heat, or silica gel- Protect the compound from light during all purification steps.- Use a neutral or deactivated silica gel for chromatography.- Consider purification at lower temperatures.
Difficulty in separating E/Z isomers - Similar polarity of the isomers- Optimize HPLC conditions (e.g., column, mobile phase, gradient) for better separation.[12]- Consider derivatization to increase the polarity difference between the isomers, followed by deprotection.- Explore preparative supercritical fluid chromatography (SFC).
Compound is unstable upon storage - Susceptibility to oxidation or hydrolysis- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or -80°C).- Protect from light by using amber vials.

Experimental Protocols

Detailed Protocol: Synthesis of a (Z)-Zimelidine Analogue via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a (Z)-Zimelidine analogue.

Step 1: Synthesis of the (Z)-vinyl bromide intermediate

  • To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF, add n-butyllithium (1.1 eq) dropwise at -78°C under an argon atmosphere.

  • Stir the mixture for 1 hour at -78°C.

  • Add a solution of 4-substituted-benzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography on silica gel.

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.2 eq) at 0°C and stir for 30 minutes to generate the ylide.

  • Add a solution of the ketone from the previous step (1.0 eq) in anhydrous THF and stir at room temperature for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to obtain the (Z)-vinyl bromide.

Step 2: Suzuki-Miyaura Coupling with Dimethylamine derivative

  • To a degassed mixture of the (Z)-vinyl bromide (1.0 eq), the appropriate boronic acid or ester (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 90°C under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (Z)-Zimelidine analogue.

Protocol: Forced Degradation Study
  • Acidic Hydrolysis: Dissolve the this compound analogue in 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the analogue in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the analogue with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid analogue in an oven at 105°C for 48 hours.

  • Photodegradation: Expose a solution of the analogue to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) and compare with an unstressed control sample to identify and quantify any degradation products.

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Set up Reaction (e.g., Suzuki or Wittig) Start->Reaction_Setup Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Work-up and Purify Reaction_Monitoring->Workup_Purification Low_Yield Low Yield? Reaction_Monitoring->Low_Yield Incomplete Reaction Characterization Characterize Product (NMR, MS) Workup_Purification->Characterization Byproducts By-products? Workup_Purification->Byproducts Impure Product Isomer_Ratio Incorrect Isomer Ratio? Characterization->Isomer_Ratio Undesired Stereochemistry Final_Product Final_Product Characterization->Final_Product Low_Yield->Workup_Purification No Check_Reagents Check Reagent Purity and Catalyst Activity Low_Yield->Check_Reagents Yes Byproducts->Characterization No Optimize_Conditions Optimize Conditions (Base, Solvent, Temp.) Byproducts->Optimize_Conditions Yes Modify_Synthesis Modify Synthetic Route or Reaction Type Isomer_Ratio->Modify_Synthesis Yes Isomer_Ratio->Final_Product No Check_Reagents->Optimize_Conditions Optimize_Conditions->Reaction_Setup Modify_Synthesis->Reaction_Setup Stability_Testing_Workflow cluster_stress Stress Conditions API This compound Analogue (API) Stress_Conditions Forced Degradation Studies API->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Heat Thermal Stress Stress_Conditions->Heat Light Photostability Stress_Conditions->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Identify_Degradants Identify Degradation Products Data_Evaluation->Identify_Degradants Determine_Pathway Determine Degradation Pathway Data_Evaluation->Determine_Pathway Assess_Stability Assess Intrinsic Stability Data_Evaluation->Assess_Stability Report Stability Report Assess_Stability->Report

References

Technical Support Center: Interpreting Unexpected Results in Zimelidine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results in studies involving Zimelidine. The information is presented in a question-and-answer format to directly address specific issues.

Section 1: Guillain-Barré Syndrome (GBS)

FAQ 1: We observed cases of peripheral neuropathy, including symptoms consistent with Guillain-Barré Syndrome (GBS), in our this compound-treated group. Is this a known adverse effect?

Yes, the development of Guillain-Barré Syndrome is a known and serious, though rare, adverse effect associated with this compound.[1][2][3] Post-marketing surveillance and clinical studies revealed a significantly increased risk of GBS in patients treated with this compound, which ultimately led to its withdrawal from the market.[3]

Troubleshooting Guide:

  • Confirm the Diagnosis: Ensure a thorough neurological examination is conducted by a qualified physician to confirm the diagnosis of GBS. Diagnostic criteria typically include progressive muscle weakness, areflexia, and cerebrospinal fluid (CSF) analysis showing albuminocytologic dissociation.

  • Discontinue this compound Immediately: If GBS is suspected, this compound administration should be stopped immediately.

  • Rule out Other Causes: Investigate and exclude other potential causes of GBS, such as recent infections (e.g., Campylobacter jejuni), vaccinations, or other medications.

  • Report the Adverse Event: All suspected cases of drug-induced GBS must be reported to the relevant pharmacovigilance authorities.

Quantitative Data: Incidence of Guillain-Barré Syndrome
Study/ReportNumber of CasesKey Finding
Fagius et al. (1985)13The risk of developing GBS was increased approximately 25-fold in patients receiving this compound compared to the natural incidence of the disorder.[1]
Post-marketing Surveillance10 confirmed casesAll 10 confirmed cases of GBS over a 16-month period were in patients being treated with this compound.[3]
Experimental Protocol: Monitoring for Neurological Adverse Events (Reconstructed from available data)

While detailed original protocols are not publicly available, a reconstructed protocol for monitoring neurological adverse events based on standard clinical trial practices would include:

  • Patient Population: Patients diagnosed with major depressive disorder.

  • Inclusion Criteria: Clearly defined criteria for depression severity (e.g., based on Hamilton Depression Rating Scale).

  • Exclusion Criteria: Pre-existing neurological disorders, including peripheral neuropathies.

  • Treatment Arms: this compound (e.g., 200 mg/day) versus placebo or an active comparator (e.g., amitriptyline).

  • Monitoring:

    • Regular neurological examinations at baseline and at specified intervals throughout the study.

    • Specific questioning for symptoms of peripheral neuropathy, such as paresthesia, weakness, and gait disturbance.

    • Nerve conduction studies and cerebrospinal fluid analysis to be performed on any patient developing symptoms suggestive of GBS.

  • Adverse Event Reporting: A clear protocol for the immediate reporting of any serious neurological adverse events.

Proposed Immunological Mechanism of this compound-Induced GBS

The exact mechanism is not fully elucidated but is thought to be an immunologically mediated response.

GBS_Mechanism cluster_Initiation Initiation Phase cluster_Effector Effector Phase This compound This compound Immune_System Immune_System This compound->Immune_System Triggers Activated_Immune_Cells Activated_Immune_Cells Immune_System->Activated_Immune_Cells Activation Peripheral_Nerves Peripheral_Nerves Activated_Immune_Cells->Peripheral_Nerves Attack Demyelination Demyelination Peripheral_Nerves->Demyelination Leads to GBS_Symptoms GBS Symptoms (Weakness, Paralysis) Demyelination->GBS_Symptoms Results in

Caption: Proposed immunological cascade for this compound-induced GBS.

Section 2: Hypersensitivity Reactions

FAQ 2: Our study is seeing a higher than expected rate of systemic reactions, including fever, joint pain, and skin rashes. Could this be related to this compound?

Yes, a peculiar hypersensitivity reaction is a documented adverse effect of this compound. This syndrome can involve multiple organs and typically presents with flu-like symptoms, skin exanthema (rash), arthralgias (joint pain), and sometimes eosinophilia.

Troubleshooting Guide:

  • Symptom Profile Analysis: Carefully document the constellation of symptoms in affected patients to see if they align with the known hypersensitivity syndrome.

  • Discontinuation of this compound: As with any suspected drug hypersensitivity, immediate discontinuation of this compound is recommended.

  • Supportive Care: Provide appropriate supportive care to manage the symptoms.

  • Laboratory Investigations: Check for eosinophilia and monitor liver function tests, as hepatic involvement can be part of this syndrome.

Quantitative Data: Incidence of Hypersensitivity Syndrome
SourceEstimated Frequency
Post-marketing surveillance data1.4% to 13%
Experimental Protocol: Monitoring for Hypersensitivity Reactions (Reconstructed)
  • Patient Monitoring:

    • Regular monitoring of vital signs, including temperature.

    • Dermatological assessments at each study visit.

    • Specific questioning about flu-like symptoms, muscle pain, and joint pain.

  • Laboratory Tests:

    • Baseline and periodic complete blood counts with differential to monitor for eosinophilia.

    • Baseline and periodic liver function tests.

Logical Workflow for Investigating Suspected Hypersensitivity

Hypersensitivity_Workflow Start Patient on this compound presents with systemic symptoms (fever, rash, arthralgia) Discontinue Discontinue This compound? Start->Discontinue Assess Assess symptom severity and provide supportive care Discontinue->Assess Yes Monitor Monitor CBC (for eosinophilia) and LFTs Assess->Monitor Report Report as a suspected adverse drug reaction Monitor->Report End Resolution of symptoms Report->End

Caption: Troubleshooting workflow for suspected this compound hypersensitivity.

Section 3: Hepatotoxicity

FAQ 3: We have observed elevations in liver enzymes in some participants in the this compound arm of our study. Is this compound known to be hepatotoxic?

Yes, there have been reports of disturbed liver function and possible hepatotoxicity associated with this compound. The U.S. Food and Drug Administration (FDA) has classified this compound as a "vMost-DILI-concern" drug, indicating a high level of concern for drug-induced liver injury.[4]

Troubleshooting Guide:

  • Confirm Liver Enzyme Elevation: Repeat liver function tests (LFTs) to confirm the initial findings.

  • Discontinue or Reduce Dose: Depending on the severity of the elevation, consider discontinuing this compound or reducing the dose and monitoring closely.

  • Evaluate for Other Causes: Investigate other potential causes of liver injury, such as viral hepatitis, alcohol consumption, or concomitant medications.

  • Monitor LFTs: Continue to monitor LFTs until they return to baseline.

Experimental Protocol: Monitoring for Hepatotoxicity (Reconstructed)
  • Baseline Assessment: Collection of baseline LFTs (including ALT, AST, alkaline phosphatase, and bilirubin) for all participants.

  • Exclusion Criteria: Exclusion of patients with pre-existing liver disease.

  • Routine Monitoring: Regular monitoring of LFTs at predefined intervals (e.g., monthly) during the study.

  • Action Plan: A clear protocol for action to be taken in case of LFT elevations, including criteria for dose reduction or discontinuation.

Signaling Pathway: this compound's Primary Mechanism of Action

SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic_Neuron Presynaptic_Neuron Synaptic_Cleft Synaptic Cleft SERT SERT Synaptic_Cleft->SERT Reuptake Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor Binds Postsynaptic_Neuron Postsynaptic_Neuron Serotonin_Vesicles 5-HT Serotonin_Vesicles->Synaptic_Cleft Release This compound This compound This compound->SERT Blocks

Caption: this compound's mechanism as a selective serotonin reuptake inhibitor (SSRI).

Section 4: Suicidal Ideation

FAQ 4: We have noted an increase in reports of suicidal ideation in the this compound group compared to the placebo group. Is this an expected finding?

An increase in suicidal ideation and/or attempts has been associated with this compound and other selective serotonin reuptake inhibitors (SSRIs), particularly in the initial stages of treatment. This is a critical safety concern that requires careful monitoring.

Troubleshooting Guide:

  • Immediate Clinical Assessment: Any report of suicidal ideation should trigger an immediate and thorough clinical assessment of the patient's suicide risk by a qualified mental health professional.

  • Ensure Patient Safety: Take all necessary steps to ensure the patient's safety, which may include hospitalization.

  • Re-evaluate Treatment: The treatment plan should be re-evaluated, and discontinuation of this compound may be necessary.

  • Close Monitoring: Patients starting on any antidepressant, including this compound, should be closely monitored for worsening depression and the emergence of suicidal thoughts.

Experimental Protocol: Assessment of Suicidality (Reconstructed)
  • Baseline Assessment: Use of standardized scales to assess suicidal ideation and behavior at baseline (e.g., the Columbia-Suicide Severity Rating Scale).

  • Exclusion Criteria: Exclusion of patients with a high imminent risk of suicide.

  • Ongoing Monitoring: Regular assessment of suicidality at all study visits using standardized scales and clinical interviews.

  • Emergency Protocol: A clear protocol for managing patients who report suicidal ideation, including contact information for emergency services and study physicians.

Logical Relationship: Factors in Assessing Drug-Related Suicidality

Suicidality_Factors Suicidal_Ideation Report of Suicidal Ideation/Behavior Clinical_Assessment Comprehensive Clinical Assessment Suicidal_Ideation->Clinical_Assessment Drug_Effect Potential Drug (this compound) Effect Drug_Effect->Clinical_Assessment Underlying_Illness Worsening of Underlying Depression Underlying_Illness->Clinical_Assessment Other_Factors Other Psychosocial Stressors Other_Factors->Clinical_Assessment

Caption: Factors to consider in the clinical assessment of suicidality.

References

Technical Support Center: Zimelidine Dosage Optimization for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zimelidine was withdrawn from the global market due to the risk of severe adverse effects in humans, including Guillain-Barré syndrome and hepatotoxicity.[1][2][3][4] This guide is intended for preclinical researchers and drug development professionals using this compound in controlled laboratory settings with appropriate ethical oversight. Extreme caution and rigorous monitoring are mandatory.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective serotonin reuptake inhibitor (SSRI).[5][6] It and its primary active metabolite, northis compound, block the serotonin transporter (SERT) on the presynaptic neuronal membrane.[6][7] This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][2] Unlike tricyclic antidepressants, this compound has a negligible affinity for histamine, acetylcholine, and norepinephrine receptors, which accounts for its different side-effect profile.[2][5][6]

Q2: Why is dosage optimization of this compound particularly critical?

A2: Dosage optimization is critical due to a complex dose-response relationship and the risk of severe, irreversible adverse effects.[8] Studies have suggested that higher plasma concentrations of its active metabolite, northis compound, may be associated with a poorer therapeutic response and an increase in side effects.[9] Furthermore, this compound was withdrawn from the market because of its association with Guillain-Barré syndrome and a hypersensitivity syndrome that can affect multiple organs, including the liver.[1][2][3][4] Minimizing exposure while achieving the desired pharmacological effect is therefore paramount.

Q3: What are the most severe adverse effects to monitor for in vivo?

A3: The two most critical adverse effects to monitor for are:

  • Neurotoxicity (Guillain-Barré Syndrome - GBS): Manifests as rapid-onset muscle weakness, potentially leading to paralysis.[1][10] In animal models (Experimental Allergic Neuritis - EAN), this may present as limb weakness, ataxia, or paralysis.[11] The risk of developing GBS was found to be significantly increased in patients receiving this compound.[8]

  • Hepatotoxicity: this compound can cause drug-induced liver injury (DILI).[12][13] This can range from asymptomatic elevations in liver enzymes to severe liver damage.[14] Monitoring of liver function is essential.[12]

Q4: What are the more common, less severe adverse effects of this compound?

A4: More frequently reported adverse effects in clinical use included headache, nausea, dry mouth, increased sweating (hyperhidrosis), and vertigo.[3][12] In an experimental setting, these may manifest as changes in grooming, feeding behavior, or general activity levels.

Q5: What is a reasonable starting dose for in vivo experiments with rodents?

A5: Based on published preclinical studies, intraperitoneal (IP) doses in rats have ranged from 5 mg/kg to 15 mg/kg.[5] A conservative approach would be to start with a low dose (e.g., 1-5 mg/kg) and perform a dose-escalation study while carefully monitoring for efficacy and adverse effects. The specific dose will depend on the animal model, the research question, and the route of administration.

Troubleshooting Guides

Issue 1: Subject exhibits limb weakness, ataxia, or paralysis.

  • Possible Cause: Onset of neurotoxicity, analogous to Guillain-Barré Syndrome. This is the most severe neurological adverse effect associated with this compound.[8]

  • Troubleshooting Steps:

    • Immediate Cessation: Discontinue this compound administration immediately.

    • Clinical Assessment: Perform a detailed neurological assessment of the animal (e.g., grip strength, righting reflex, gait analysis).

    • Ethical Endpoint: If severe paralysis or distress is observed, humane euthanasia according to approved institutional protocols is required.

    • Histopathology: Collect nerve tissue (e.g., sciatic nerve, spinal cord) for histopathological analysis to look for signs of demyelination and immune cell infiltration, which are characteristic of GBS/EAN.[10]

    • Dose Adjustment: If continuing the experiment with a new cohort is necessary, significantly reduce the dose or consider an alternative compound.

Issue 2: Elevated liver enzymes (ALT/AST) or other signs of liver distress.

  • Possible Cause: this compound-induced hepatotoxicity.[12][13] Antidepressants are a known, though infrequent, cause of DILI.[14]

  • Troubleshooting Steps:

    • Confirm with Bloodwork: Run a full liver function panel to confirm the elevation of ALT, AST, alkaline phosphatase (ALP), and bilirubin.

    • Discontinue or Reduce Dose: Depending on the severity of the elevation, either cease administration or reduce the dose significantly.

    • Histopathology: At the study endpoint, collect liver tissue for histopathological examination to assess for hepatocellular necrosis, cholestasis, or other signs of damage.[15]

    • Monitor Recovery: If the dose is reduced, continue to monitor liver enzymes frequently to ensure they return to baseline.

Issue 3: Inconsistent or poor therapeutic response at higher doses.

  • Possible Cause: A U-shaped or inverted U-shaped dose-response curve.[16] For some SSRIs, including this compound, high plasma concentrations of the active metabolites have been linked to a poorer clinical response.[9]

  • Troubleshooting Steps:

    • Review Dose-Response Data: Analyze your data to see if efficacy peaks at a mid-range dose and then declines.

    • Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound and its active metabolite, northis compound.[17][18] This can help determine if you are in the supra-optimal range.

    • Dose Adjustment: Test a lower dose range. It is possible that a lower dose will be more effective.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Northis compound

ParameterThis compoundNorthis compoundSource
Plasma Half-Life ~5 hours~23 hours[5]
Bioavailability (Oral) ~50% (due to first-pass metabolism)-[5]
Primary Metabolite Northis compound (active)-[7]
Time to Steady State 3-5 days (predicted)3-5 days (predicted)[5]

Table 2: Reported In Vivo Dosages and Associated Effects in Rats

Dose (Route)Animal ModelObserved EffectSource
5 mg/kg (IP) for 14 daysSprague-Dawley RatsNo change in hippocampal pyramidal neuron responsiveness to 5-HT.[5]
15 mg/kg (IP), single doseWistar Albino RatsAttenuated the development of morphine tolerance.[5]
20 mg/kg/day (IP, osmotic pump)Lewis RatsSuppressed clinical signs of Experimental Allergic Neuritis (EAN).[11]

Experimental Protocols

Protocol 1: In Vivo Dose-Response and Adverse Effect Monitoring

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Dose Selection: Based on available data, select at least 3-4 dose levels (e.g., 1, 5, 15 mg/kg) and a vehicle control group.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) daily.

  • Baseline Monitoring: Prior to the first dose, collect baseline data for all parameters.

  • Efficacy Assessment: At predefined time points, perform behavioral tests relevant to the therapeutic goal (e.g., forced swim test, tail suspension test for antidepressant-like effects).

  • Adverse Effect Monitoring (Daily):

    • General Health: Observe for changes in weight, food/water intake, posture, and grooming.

    • Neurological: Conduct a daily neurological exam, including gait assessment, grip strength, and observation for any limb weakness or tremor.

  • Adverse Effect Monitoring (Weekly):

    • Hematology: Collect blood samples (e.g., via tail vein) for liver function tests (ALT, AST).

  • Endpoint Analysis:

    • Perfuse animals and collect brain, liver, and sciatic nerve tissues for histopathological analysis.

Visualizations

zimelidine_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles SERT Serotonin Transporter (SERT) 5HT_vesicle->SERT 5-HT Release Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft 5HT_receptor 5-HT Receptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT_receptor 5-HT Binding This compound This compound This compound->SERT Blocks

Caption: Mechanism of action of this compound.

experimental_workflow cluster_setup Phase 1: Setup & Dosing cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Analysis Dose_Selection Select Dose Cohorts (e.g., Vehicle, 1, 5, 15 mg/kg) Baseline Collect Baseline Data (Weight, Behavior, Bloodwork) Dose_Selection->Baseline Administration Daily this compound Administration Baseline->Administration Daily_Obs Daily Monitoring: - General Health - Neurological Exam Administration->Daily_Obs Loop for study duration Weekly_Obs Weekly Monitoring: - Liver Function Tests (ALT/AST) Administration->Weekly_Obs Efficacy Efficacy Testing (Behavioral Assays) Administration->Efficacy Daily_Obs->Administration Endpoint Endpoint Data Collection: - Terminal Blood (PK) - Tissue Harvest (Histo) Weekly_Obs->Endpoint Efficacy->Endpoint Data_Analysis Analyze Dose-Response & Adverse Effect Incidence Endpoint->Data_Analysis

Caption: Workflow for in vivo dose optimization.

troubleshooting_guide Start Adverse Event Observed Is_Neuro Limb Weakness / Ataxia? Start->Is_Neuro Is_Liver Elevated Liver Enzymes? Start->Is_Liver Is_Efficacy Poor Efficacy at High Dose? Start->Is_Efficacy Is_Neuro->Is_Liver No Action_Neuro Cease Dosing Immediately Consider Humane Endpoint Perform Neuropathology Is_Neuro->Action_Neuro Yes Is_Liver->Is_Efficacy No Action_Liver Confirm with Full Panel Reduce Dose or Cease Perform Liver Histopathology Is_Liver->Action_Liver Yes Action_Efficacy Analyze Dose-Response Curve Test Lower Dose Range Consider PK/PD Analysis Is_Efficacy->Action_Efficacy Yes Other Monitor Other Effects (Weight, Behavior) Is_Efficacy->Other No

Caption: Troubleshooting logic for adverse effects.

References

stability and proper storage conditions for Zimelidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information on the stability and proper storage of Zimelidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. Below are the recommended conditions for both solid and dissolved forms of the compound.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C2 yearsFor shorter-term storage, refrigeration is acceptable.
In Solvent (e.g., DMSO) -80°C6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles. Ensure the container is sealed to prevent moisture absorption, as DMSO is hygroscopic.[1]
-20°C1 monthSuitable for short-term storage of solutions.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 125 mg/mL (320.39 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[1] It is important to note that the hygroscopic nature of DMSO can impact the solubility of the product.[1] For in vivo studies, various formulations can be prepared, including suspensions in 0.2% carboxymethyl cellulose or dissolution in PEG400.

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade through several pathways, particularly under stress conditions. The primary metabolites identified in both human and animal studies include:

  • Northis compound: Formed through the N-demethylation of this compound. This metabolite is also pharmacologically active.

  • N-oxide of this compound: An oxidation product.

  • 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid: A product of deamination.

When heated to decomposition, this compound can emit toxic fumes containing bromide and nitrogen oxides.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in solution upon storage - Supersaturation of the solution.- Change in temperature or pH.- Evaporation of the solvent.- Gently warm the solution and vortex to redissolve.- Ensure the storage temperature is consistent.- Use tightly sealed vials to prevent solvent evaporation.- Consider preparing a fresh solution at a slightly lower concentration.
Inconsistent experimental results - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Contamination of the compound or solvent.- Verify that the storage conditions for both solid and solution forms are correct.- Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles.- Use high-purity solvents and handle the compound in a clean environment.
Low cellular uptake or activity - Poor solubility in the experimental medium.- Adsorption of the compound to plasticware.- If using an aqueous medium, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.- Use low-adhesion microplates or glassware for sensitive experiments.

Experimental Protocols

Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products generated under forced degradation conditions.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient program should be optimized to achieve good resolution between the parent drug and its degradants.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of this compound under various stress conditions and to generate potential degradation products for the validation of the stability-indicating HPLC method.

Methodology:

  • Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method to quantify the degradation of this compound and the formation of degradation products.

Visualizations

Logical Workflow for Stability Testing

G cluster_0 Forced Degradation Studies cluster_1 Method Development & Validation cluster_2 Analysis & Characterization Acid_Hydrolysis Acid Hydrolysis Analyze_Samples Analyze Stressed Samples Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analyze_Samples Oxidation Oxidation Oxidation->Analyze_Samples Thermal_Stress Thermal Stress Thermal_Stress->Analyze_Samples Photolytic_Stress Photolytic Stress Photolytic_Stress->Analyze_Samples HPLC_Method Develop Stability-Indicating HPLC Method Validation Validate Method (ICH Guidelines) HPLC_Method->Validation Validation->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants

Caption: Workflow for forced degradation and stability analysis.

Signaling Pathway of this compound Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin_Synapse->Serotonin_Receptor Binding This compound This compound This compound->SERT Inhibition Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) Serotonin_Receptor->Downstream_Signaling Activation

Caption: this compound inhibits the reuptake of serotonin by SERT.

References

addressing solubility issues of Zimelidine in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Zimelidine in their experiments, ensuring its proper dissolution and stability in aqueous buffers is critical for obtaining accurate and reproducible results. This guide provides a comprehensive resource to address common solubility challenges, offering detailed protocols, troubleshooting advice, and relevant physicochemical data.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound and its dihydrochloride salt in common laboratory solvents?

A1: this compound as a free base has low water solubility. The dihydrochloride salt of this compound exhibits significantly higher aqueous solubility. The solubility in various solvents is summarized in the table below.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: This is a common issue when working with compounds that are highly soluble in organic solvents but have limited aqueous solubility. The key is to avoid a rapid change in the solvent environment, which can cause the compound to crash out of solution. Refer to the detailed "Protocol for Diluting this compound DMSO Stock Solution" in the Experimental Protocols section for a step-by-step guide to minimize precipitation. The final concentration of DMSO in your experimental buffer should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.[1][2]

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound dihydrochloride in an organic solvent like Dimethyl Sulfoxide (DMSO). A stock solution at a concentration of 10-20 mM in DMSO is a common practice. For detailed instructions, please see the "Protocol for Preparation of this compound Stock Solution" in the Experimental Protocols section.

Q4: How should I store my this compound solutions?

A4: For long-term storage, it is best to store this compound as a solid powder at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] The stability of this compound in aqueous buffers is limited; therefore, it is highly recommended to prepare fresh dilutions from the stock solution for each experiment.

Q5: At what pH is this compound most soluble?

A5: this compound is a weak base with a pKa of approximately 8.62. Therefore, it is more soluble in acidic conditions where it is protonated. Its solubility is significantly lower in neutral to basic aqueous solutions.

Data Presentation

Table 1: Solubility of this compound Dihydrochloride in Various Solvents

SolventSolubilityNotes
Water66 mg/mLSolubility of the dihydrochloride salt.
0.1 M HCl45 mg/mLDemonstrates higher solubility in acidic conditions.
DMSO15 mg/mLCommon solvent for preparing concentrated stock solutions.
PBS (pH 7.4)Data not availableExpected to be significantly lower than in acidic solutions.

Note: The solubility in PBS at physiological pH is expected to be low. It is crucial to perform pilot experiments to determine the maximum soluble concentration in your specific experimental buffer.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.

Materials:

  • This compound dihydrochloride (MW: 390.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.90 mg of this compound dihydrochloride powder.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound DMSO Stock Solution into Aqueous Buffers

This protocol provides a method to minimize precipitation when preparing working solutions of this compound in aqueous buffers (e.g., PBS, cell culture media) from a DMSO stock.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Pre-warmed (37°C) aqueous experimental buffer (e.g., PBS, pH 7.4)

  • Sterile polypropylene tubes

  • Vortex mixer or sonicator

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): If high final concentrations are required, a stepwise dilution is recommended.[1] First, dilute the 10 mM DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.

  • Add Stock to Buffer: While vigorously vortexing the pre-warmed aqueous buffer, add the this compound DMSO stock solution drop-wise and slowly to the buffer. Do not add the buffer to the DMSO stock.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, typically below 0.5%, to prevent both precipitation and cellular toxicity.[1][2]

  • Inspect for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, sonication in a water bath for a few minutes may help to redissolve the compound.

  • Use Immediately: It is highly recommended to use the freshly prepared aqueous solution of this compound immediately to minimize the risk of precipitation over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer - Final concentration exceeds solubility limit in the buffer.- Rapid change in solvent polarity.- Low temperature of the aqueous buffer.- Decrease the final concentration of this compound.- Follow the detailed dilution protocol, adding the DMSO stock to the buffer slowly with vigorous mixing.- Use pre-warmed (37°C) aqueous buffer.- Consider performing a solubility test in your specific buffer to determine the maximum achievable concentration.
Cloudy or hazy solution after dilution - Formation of fine precipitate or aggregates.- Sonicate the solution in a water bath for 5-10 minutes.- Filter the solution through a 0.22 µm syringe filter if the precipitate cannot be redissolved (note: this will reduce the effective concentration).- Prepare a fresh, more dilute solution.
Inconsistent experimental results - Instability of this compound in the aqueous buffer.- Precipitation of the compound over the course of the experiment.- Prepare fresh dilutions of this compound for each experiment and use them immediately.- Avoid storing this compound in aqueous buffers for extended periods.- Re-evaluate the final concentration to ensure it is well below the solubility limit in your experimental conditions.
Cell toxicity observed in control (vehicle-only) group - High final concentration of DMSO.- Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤ 0.1% for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration as the drug-treated samples) in your experiments.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh this compound Dihydrochloride Weigh this compound Dihydrochloride Dissolve in DMSO Dissolve in DMSO Weigh this compound Dihydrochloride->Dissolve in DMSO Vortex/Warm Vortex/Warm Dissolve in DMSO->Vortex/Warm 10 mM Stock in DMSO 10 mM Stock in DMSO Vortex/Warm->10 mM Stock in DMSO Aliquot & Store at -20°C/-80°C Aliquot & Store at -20°C/-80°C 10 mM Stock in DMSO->Aliquot & Store at -20°C/-80°C Add DMSO Stock Drop-wise Add DMSO Stock Drop-wise 10 mM Stock in DMSO->Add DMSO Stock Drop-wise Pre-warm Aqueous Buffer Pre-warm Aqueous Buffer Vortex Buffer Vortex Buffer Pre-warm Aqueous Buffer->Vortex Buffer Vortex Buffer->Add DMSO Stock Drop-wise Final Working Solution Final Working Solution Add DMSO Stock Drop-wise->Final Working Solution Use Immediately Use Immediately Final Working Solution->Use Immediately

Caption: Workflow for preparing this compound solutions.

SERT_Signaling_Pathway This compound's Mechanism of Action on the Serotonin Transporter (SERT) cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake 5-HT_Receptor 5-HT Receptor Serotonin->5-HT_Receptor Binding SERT->Serotonin_Recycled Normal Recycling This compound This compound This compound->SERT Inhibition Signal_Transduction Signal_Transduction 5-HT_Receptor->Signal_Transduction Activates

Caption: this compound blocks serotonin reuptake at SERT.

References

potential drug interactions with Zimelidine in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with Zimelidine in research settings. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound was withdrawn from the global market due to the risk of serious adverse effects, including Guillain-Barré syndrome and other hypersensitivity reactions.[1][2][3][4] Its use should be confined to controlled, in-vitro or in-vivo experimental research settings with appropriate ethical oversight.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed.[1] Its mechanism of action is the potent and specific inhibition of serotonin (5-HT) reuptake from the synaptic cleft by blocking the serotonin transporter (SERT).[1][2][5][6] Unlike tricyclic antidepressants (TCAs), it has negligible effects on norepinephrine reuptake and minimal affinity for muscarinic, histamine, or adrenergic receptors.[5][7][8] Its primary active metabolite, northis compound, also contributes to the inhibition of serotonin reuptake.[7][8]

Q2: What are the main metabolic pathways for this compound?

This compound is extensively metabolized in the liver. The primary metabolic pathways identified in human, rat, and dog studies include N-demethylation, oxidation, and deamination.[2][6]

  • N-demethylation: this compound is demethylated to its active metabolite, northis compound.

  • Oxidation: The aliphatic and aromatic nitrogen atoms can be oxidized, leading to the formation of this compound N-oxide.[2][6]

  • Deamination: The deamination of the aliphatic nitrogen results in the formation of 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid.[2][6]

Zimelidine_Metabolism cluster_main This compound This compound Northis compound Northis compound (Active) This compound->Northis compound N-demethylation N_Oxide This compound N-Oxide This compound->N_Oxide N-oxidation Acrylic_Acid 3-(4-bromophenyl)-3-(3-pyridyl) -acrylic acid This compound->Acrylic_Acid Deamination

Caption: Major metabolic pathways of this compound.

Q3: Which Cytochrome P450 (CYP) enzymes are potentially inhibited by this compound?

Based on interaction data, this compound is a potential inhibitor of the Cytochrome P450 enzyme CYP3A4.[5] Inhibition of this key enzyme can decrease the metabolism of co-administered drugs that are CYP3A4 substrates, potentially leading to increased plasma concentrations and an elevated risk of toxicity. Researchers should exercise caution when using this compound concurrently with known CYP3A4 substrates.

Q4: What is the risk of combining this compound with Monoamine Oxidase Inhibitors (MAOIs)?

The combination of an SSRI like this compound with a Monoamine Oxidase Inhibitor (MAOI) is contraindicated due to a high risk of inducing serotonin syndrome.[4][9] This potentially life-threatening condition results from excessive serotonergic activity in the central nervous system.[9] this compound blocks serotonin reuptake, while MAOIs prevent its breakdown, leading to a synergistic and dangerous increase of serotonin in the synaptic cleft.[9][10]

Serotonin_Syndrome cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Excess Serotonin) Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Post_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Post_Receptor Binding & Activation MAO Monoamine Oxidase (MAO) Synaptic_Cleft->MAO Degradation This compound This compound This compound->SERT Inhibits MAOI MAO Inhibitor MAOI->MAO Inhibits

Caption: Mechanism of Serotonin Syndrome with this compound and MAOIs.

Q5: Are there significant interactions with CNS depressants like alcohol or benzodiazepines?

The evidence regarding interactions with CNS depressants is mixed.

  • Alcohol (Ethanol): Several human studies have found no significant adverse pharmacodynamic interactions between this compound and ethanol; the combination did not appear to produce greater impairment than alcohol alone.[7][11][12] However, one study noted that ethanol decreased the rate of this compound's biotransformation to its metabolite, northis compound, suggesting a potential pharmacokinetic interaction.[2]

  • Benzodiazepines: An early study in mice showed no significant interactions with benzodiazepines.[7] However, broader interaction databases suggest that this compound could decrease the metabolism of certain benzodiazepines like alprazolam, potentially increasing the risk of adverse effects.[5]

Troubleshooting Guides

Guide 1: Unexpected Pharmacokinetic Results for a Co-administered Drug
  • Issue: In an in-vivo experiment, the plasma concentration (AUC) of a co-administered drug is significantly higher than expected when given with this compound.

  • Potential Cause: Pharmacokinetic interaction due to inhibition of a metabolic enzyme by this compound, most likely CYP3A4.[5]

  • Troubleshooting Workflow:

Troubleshooting_PK Start Unexpectedly High Plasma Concentration of Co-Drug Check_Substrate Is the co-administered drug a known CYP3A4 substrate? Start->Check_Substrate In_Vitro_Assay Conduct in vitro CYP inhibition assay with this compound and relevant isozymes (e.g., CYP3A4, CYP2D6). Check_Substrate->In_Vitro_Assay Yes Consider_Other Investigate other mechanisms: - Transporter inhibition - Altered protein binding Check_Substrate->Consider_Other No / Unknown Reassess_Data Re-evaluate in vivo data considering metabolic inhibition. Adjust dosage in future experiments. In_Vitro_Assay->Reassess_Data End Identify Mechanism Reassess_Data->End Consider_Other->End

Caption: Logic flow for troubleshooting unexpected pharmacokinetic results.

Guide 2: Observing Serotonergic Toxicity in an Animal Model
  • Issue: An animal model administered this compound in combination with another agent exhibits symptoms such as agitation, tremors, hyperthermia, and autonomic instability.

  • Potential Cause: Pharmacodynamic interaction resulting in Serotonin Syndrome. This is highly likely if the co-administered drug is an MAOI, but can also occur with other serotonergic agents (e.g., other SSRIs, tricyclic antidepressants, triptans).[5]

  • Recommended Actions:

    • Immediate Cessation: Discontinue the administration of both this compound and the suspected interacting agent immediately.

    • Review Pharmacology: Confirm if the co-administered drug has a known mechanism that could increase synaptic serotonin.

    • Supportive Care: Provide appropriate supportive care to the animal as per veterinary guidance to manage symptoms like hyperthermia.

    • Future Experimental Design: In future studies, implement a suitable washout period between the administration of serotonergic agents. Avoid co-administration of drugs known to precipitate serotonin syndrome.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound and Northis compound

ParameterThis compoundNorthis compoundSource
Elimination Half-life ~8.4 hours~19.4 hours[1][5]
Bioavailability ~50% (due to first-pass metabolism)-[2]
Notes The active metabolite, northis compound, has a significantly longer half-life.-

Table 2: Potential Pharmacokinetic Interactions via CYP450 Inhibition

EnzymeAction by this compoundExample SubstratesPotential Outcome in ExperimentsSource
CYP3A4 InhibitionAlprazolam, Amlodipine, Atorvastatin, Carbamazepine, Cisapride, AripiprazoleIncreased plasma concentration and potential for exaggerated effects or toxicity of the substrate drug.[5]

Table 3: Summary of Potential Pharmacodynamic Interactions

Interacting Drug ClassPotential EffectMechanismRisk LevelSource
MAO Inhibitors Serotonin SyndromeInhibition of serotonin reuptake (this compound) and inhibition of serotonin metabolism (MAOI).High [4][9]
Other SSRIs / TCAs Increased risk of adverse effects, including serotonin syndrome.Additive serotonergic effects.Moderate to High [5]
Serotonergic Agents (e.g., Triptans, Amphetamines) Increased risk of serotonin syndrome.Additive serotonergic effects.Moderate [5]
Antiplatelet agents / Anticoagulants Increased risk of bleeding/hemorrhage.SSRIs can affect platelet function.Moderate [5]

Experimental Protocols

Protocol: In Vitro Assessment of this compound's Inhibitory Effect on CYP3A4

This protocol provides a general methodology for screening the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes.

1. Objective: To determine the concentration-dependent inhibition of CYP3A4-mediated metabolism by this compound and calculate its IC50 value.

2. Materials and Reagents:

  • This compound hydrochloride

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., Testosterone or Midazolam)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • LC-MS/MS system for metabolite quantification

3. Experimental Procedure:

  • Preparation: Prepare stock solutions of this compound, the CYP3A4 substrate, and the positive control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture containing HLMs, potassium phosphate buffer, and the CYP3A4 substrate at 37°C.

  • Inhibitor Addition: Add varying concentrations of this compound (or positive control, or vehicle control) to the incubation mixtures and pre-incubate for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (within the linear range of metabolite formation).

  • Reaction Termination: Stop the reaction by adding ice-cold ACN. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the tubes to pellet the protein. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite (e.g., 6β-hydroxytestosterone for Testosterone).

4. Data Analysis:

  • Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

References

managing hypersensitivity reactions to Zimelidine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Zimelidine in animal studies. This resource provides essential guidance on identifying and managing potential hypersensitivity reactions based on historical data and established toxicological principles. Given that this compound was withdrawn from the market due to rare but severe hypersensitivity reactions in humans, careful monitoring in preclinical animal studies is paramount.

Frequently Asked Questions (FAQs)

Q1: What were the primary hypersensitivity concerns that led to the withdrawal of this compound?

A1: this compound was withdrawn from the market due to reports of serious, albeit rare, hypersensitivity reactions. These included a multi-organ reaction characterized by skin rashes (exanthema), fever, joint pain (arthralgia), and sometimes an increase in eosinophils.[1][2] Additionally, and more critically, it was associated with cases of Guillain-Barré syndrome (GBS), a severe autoimmune disorder affecting the peripheral nervous system.[1][2][3][4]

Q2: What is the proposed mechanism for this compound-induced hypersensitivity?

A2: The leading hypothesis for many idiosyncratic drug-induced hypersensitivity reactions, including those suspected with this compound, involves the formation of reactive metabolites. It is proposed that metabolic enzymes, likely cytochrome P450s, convert this compound into an electrophilically reactive intermediate. This metabolite can then covalently bind to host proteins, forming neoantigens. These modified proteins are recognized as foreign by the immune system, triggering a T-cell-mediated immune response that can lead to tissue damage, such as hepatotoxicity or the neurological damage seen in GBS.

Q3: Which animal models are most relevant for studying this compound hypersensitivity?

A3: For studying the GBS-like neurological effects, the Experimental Autoimmune Neuritis (EAN) model in Lewis rats is highly relevant.[5] This model involves immunizing rats with peripheral nerve myelin to induce an autoimmune peripheral neuropathy that mimics many features of human GBS. Studies have shown that this compound can modulate the immune response in this model. For assessing potential hepatotoxicity, standard rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) are appropriate. The metabolism of this compound is reportedly similar between rats and dogs.[3][6]

Q4: What are the early clinical signs of a hypersensitivity reaction in laboratory animals?

A4: Researchers should be vigilant for a range of clinical signs. For a general hypersensitivity reaction, look for skin erythema (redness), edema, lethargy, changes in body weight, and fever. For potential liver injury, signs may include jaundice (yellowing of the skin or sclera), abdominal swelling, and changes in urine or feces color. For neurological effects mimicking GBS, observe for signs of muscle weakness, particularly starting in the hind limbs (paresis), altered gait, reduced grip strength, and respiratory distress in severe cases.

Q5: Which biomarkers are most critical to monitor during a this compound study?

A5: A comprehensive panel is recommended.

  • For Hepatotoxicity: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are crucial.[7] Glutamate dehydrogenase (GLDH) can be a more specific marker for mitochondrial damage in the liver.[7]

  • For General Inflammation/Allergy: A complete blood count (CBC) with differential to monitor for eosinophilia is important.[1][2]

  • For Neurological Autoimmunity: While technically complex, monitoring for anti-ganglioside antibodies (e.g., anti-GM1) could be relevant in models of EAN.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected increase in liver enzymes (ALT/AST).
  • Question: We observed a significant elevation in serum ALT and AST levels in our rat cohort treated with this compound. How do we determine if this is a hypersensitivity reaction versus direct toxicity?

  • Answer & Troubleshooting Steps:

    • Assess Dose-Dependency: A direct, dose-dependent increase in ALT/AST across multiple dose groups is more indicative of intrinsic toxicity. An idiosyncratic or hypersensitivity reaction may appear in only a subset of animals, sometimes at lower doses, and may not show a clear dose-response curve.

    • Check for Immune Indicators: Perform a CBC with differential on the affected animals. The presence of eosinophilia would strongly suggest a hypersensitivity component.

    • Perform Histopathology: Euthanize a subset of affected animals and perform a detailed histopathological examination of the liver. Look for signs of immune cell infiltration (lymphocytes, eosinophils) in addition to hepatocyte necrosis or apoptosis. The pattern of injury (e.g., centrilobular necrosis vs. panlobular inflammation) can provide clues.

    • Consider an In Vitro Assay: A Lymphocyte Transformation Test (LTT) using peripheral blood mononuclear cells (PBMCs) from the affected animals can be performed to see if their T-cells proliferate in response to this compound or its metabolites in vitro.

Issue 2: Animals are showing signs of hind limb weakness.
  • Question: Several mice in our high-dose this compound group are showing a progressive lack of mobility in their hind legs. What should we do?

  • Answer & Troubleshooting Steps:

    • Immediate Welfare Assessment: This is a severe adverse event. Immediately assess the animals' well-being, including their ability to access food and water. If there is significant distress or paralysis, humane euthanasia is required.

    • Rule Out Other Causes: Ensure the symptoms are not due to injection site injury, spinal cord compression, or other unrelated health issues. Perform a thorough neurological exam (e.g., righting reflex, grip strength).

    • Document Progression: For remaining animals, carefully document the onset and progression of clinical signs using a standardized scoring system (see EAN protocol below).

    • Collect Tissues for Analysis: For euthanized animals, collect sections of the sciatic nerve, spinal cord, and brain for histopathological analysis. Look for signs of demyelination and immune cell infiltration, which are hallmarks of EAN/GBS.

    • Reduce Dose/Cease Study: Cease dosing in the affected group and consider reducing the dose in other groups. This type of severe neurological reaction warrants a full stop and re-evaluation of the study design and objectives.

Data Presentation

Due to the historical nature of this compound, comprehensive public data from preclinical toxicology studies is scarce. The following tables are provided as templates for researchers to structure and present their own findings.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Citation
RatOral900[3]
RatIntravenous (IV)50[3]

Table 2: Template for Sub-Chronic Toxicity Study Observations

Species/StrainDose (mg/kg/day)NKey Clinical Observations (Incidence)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)Eosinophil Count (cells/µL) (Mean ± SD)
e.g., Lewis RatVehicle Controle.g., 10Record observationsRecord dataRecord dataRecord data
Low Dosee.g., 10e.g., Skin erythema (1/10)Record dataRecord dataRecord data
Mid Dosee.g., 10e.g., Lethargy (2/10)Record dataRecord dataRecord data
High Dosee.g., 10e.g., Hind limb paresis (1/10)Record dataRecord dataRecord data

Experimental Protocols

Protocol 1: In Vivo Assessment of Drug-Induced Liver Injury (DILI)

This protocol outlines a general procedure for evaluating the hepatotoxic potential of this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in standard conditions for at least one week prior to the study.

  • Grouping: Divide animals into at least four groups (n=8-10 per group): Vehicle control, Low dose, Mid dose, and High dose of this compound. Doses should be selected based on available acute toxicity data (LD50) and literature.

  • Administration: Administer this compound or vehicle orally (gavage) once daily for a pre-determined period (e.g., 14 or 28 days).

  • Monitoring:

    • Record clinical signs and body weights daily.

    • Collect blood samples (e.g., via tail vein) at baseline and at specified time points (e.g., Day 7, 14, and at termination).

  • Biochemical Analysis: Centrifuge blood to collect serum. Analyze serum for ALT, AST, ALP, and total bilirubin levels.

  • Termination and Tissue Collection:

    • At the end of the study period, euthanize animals via an approved method.

    • Perform a gross pathological examination of all organs.

    • Collect the entire liver, weigh it, and fix sections in 10% neutral buffered formalin for histopathology.

    • Process fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Endpoint Analysis: Compare clinical signs, body weight changes, serum biochemistry, and liver histopathology findings between the this compound-treated groups and the vehicle control group.

Protocol 2: Lymphocyte Transformation Test (LTT) - In Vitro

This assay assesses T-cell sensitization to a drug.

  • Sample Collection: Collect whole blood from this compound-treated and control animals into heparinized tubes.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using a density gradient centrifugation medium (e.g., Ficoll-Paque).

  • Cell Culture:

    • Wash and resuspend PBMCs in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics).

    • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation:

    • Add this compound at various non-cytotoxic concentrations to the wells in triplicate.

    • Include a negative control (medium only) and a positive control (a mitogen like Phytohemagglutinin, PHA).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • 18 hours before harvesting, add a proliferation marker such as ³H-thymidine or BrdU to each well.

    • Harvest the cells and measure the incorporation of the marker. For ³H-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based colorimetric assay is used.

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition:

    • SI = (Mean counts per minute of drug-stimulated wells) / (Mean counts per minute of negative control wells)

    • An SI value greater than 2 or 3 is typically considered a positive result, indicating T-cell proliferation in response to the drug.

Visualizations

Diagrams of Pathways and Workflows

Proposed_Hypersensitivity_Pathway This compound This compound Administration Metabolism CYP450 Metabolism in Liver This compound->Metabolism ReactiveMetabolite Reactive Metabolite (Electrophile) Metabolism->ReactiveMetabolite Haptenation Covalent Binding to Host Proteins (Haptenation) ReactiveMetabolite->Haptenation APC Uptake by Antigen Presenting Cells (APCs) Haptenation->APC Presentation Antigen Presentation via MHC Class II APC->Presentation TCell T-Cell Recognition and Activation Presentation->TCell Cytokines Release of Pro-inflammatory Cytokines (e.g., IFN-γ) TCell->Cytokines Damage Immune-Mediated Tissue Damage Cytokines->Damage Hepatitis Hepatitis Damage->Hepatitis GBS Neuritis (GBS-like) Damage->GBS

Caption: Proposed mechanism of this compound-induced hypersensitivity.

DILI_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements (Weight, Blood Sample) Start->Baseline Grouping Randomize into Groups (Vehicle, Low, Mid, High Dose) Baseline->Grouping Dosing Daily Dosing (e.g., 28 Days) Grouping->Dosing Monitoring Daily Clinical Observation Weekly Weight Checks Dosing->Monitoring Sampling Interim Blood Sampling (e.g., Day 7, 14) Dosing->Sampling Termination Study Termination (e.g., Day 29) Dosing->Termination Necropsy Necropsy & Gross Pathology Final Blood & Tissue Collection Termination->Necropsy Analysis Biochemistry (ALT, AST) Histopathology (Liver) Necropsy->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for a DILI animal study.

Troubleshooting_Tree Observation Adverse Event Observed (e.g., Lethargy, Weight Loss) CheckVitals Check Vitals & Clinical Signs (Skin rash? Jaundice? Weakness?) Observation->CheckVitals IsNeuro Neurological Signs Present? CheckVitals->IsNeuro IsHepatic Hepatic Signs (Jaundice) Present? CheckVitals->IsHepatic IsNeuro->IsHepatic No NeuroAction Initiate Neurological Workup (Grip strength, Gait analysis) Consider EAN-like reaction IsNeuro->NeuroAction Yes HepaticAction Run Emergency Liver Panel (ALT, AST, Bili) IsHepatic->HepaticAction Yes NonSpecific Non-specific signs (e.g., only weight loss) IsHepatic->NonSpecific No Monitor Increase Monitoring Frequency Review Dose Levels NonSpecific->Monitor

Caption: Troubleshooting decision tree for adverse events.

References

Validation & Comparative

A Comparative Analysis of Zimelidine and Fluoxetine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Zimelidine and Fluoxetine, two selective serotonin reuptake inhibitors (SSRIs). While this compound was one of the first SSRIs to be marketed, it was later withdrawn due to safety concerns. Fluoxetine, on the other hand, went on to become a widely prescribed antidepressant. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological profiles, efficacy, safety, and underlying mechanisms, supported by available experimental data.

Pharmacological Profile

Both this compound and Fluoxetine are selective serotonin reuptake inhibitors, a class of drugs that enhance serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft.[1] However, their specific binding affinities and secondary pharmacological activities exhibit notable differences.

Table 1: Comparative Pharmacological Profiles

FeatureThis compoundFluoxetine
Primary Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)[2][3]Selective Serotonin Reuptake Inhibitor (SSRI)[4][5]
Primary Target Serotonin Transporter (SERT)[3][6]Serotonin Transporter (SERT)[4][5]
Active Metabolite Northis compound[2][7]Norfluoxetine[8]
Selectivity Preferentially inhibits 5-HT uptake over norepinephrine (NA) uptake.[3] Negligible action on muscarinic, histamine H1 and H2, and adrenergic alpha-1, alpha-2, and beta-receptors.[3]Highly selective for SERT with minimal affinity for muscarinic, histaminic H1, serotonergic 5-HT1 or 5-HT2, and noradrenergic alpha-1 or alpha-2 receptors.[4][5]
Receptor Binding Affinities (Ki values) Not widely available in comprehensive public databases due to its early withdrawal.SERT: ~1.4 nmol/L[4][5]

Mechanism of Action: Targeting the Serotonin Transporter

The primary mechanism of action for both this compound and Fluoxetine is the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][9] By blocking SERT, these drugs increase the concentration and prolong the availability of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.[9] This ultimately results in a cascade of downstream signaling events believed to be responsible for their antidepressant effects.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Presynaptic_Vesicle Serotonin Vesicle 5HT_release Serotonin Release Presynaptic_Vesicle->5HT_release Action Potential SERT Serotonin Transporter (SERT) 5HT_synapse Serotonin (5-HT) 5HT_release->5HT_synapse 5HT_synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_synapse->Postsynaptic_Receptor Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activation SSRI This compound or Fluoxetine SSRI->SERT Inhibition

Figure 1: Mechanism of Action of this compound and Fluoxetine.

Pharmacokinetics

The pharmacokinetic profiles of this compound and Fluoxetine, particularly their half-lives and metabolic pathways, are significantly different and have important clinical implications.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compoundFluoxetine
Bioavailability ~50% (due to first-pass metabolism)[6]60-80%[10]
Protein Binding Data not readily available~94.5%[5]
Metabolism Primarily N-demethylation to Northis compound.[7]Hepatic, primarily by CYP2D6, to Norfluoxetine.[5]
Elimination Half-life (Parent) ~5 hours[2]Acute: 1-3 days; Chronic: 4-6 days[11]
Elimination Half-life (Active Metabolite) Northis compound: ~23 hours[6]Norfluoxetine: 4-16 days[11]
Excretion Primarily renal.[6]Primarily renal.

Efficacy and Clinical Trial Data

Both this compound and Fluoxetine demonstrated efficacy in the treatment of major depressive disorder in clinical trials. However, the available data for this compound is limited due to its early withdrawal from the market.

This compound

Clinical trials conducted in the late 1970s and early 1980s showed that this compound was more effective than placebo and comparable in efficacy to the tricyclic antidepressant amitriptyline for the treatment of depression.[12][13] In a double-blind, placebo-controlled study, 82% of patients treated with this compound showed clinical improvement compared to 25% of patients on placebo.[13] Another study found it to be as effective as amitriptyline but with fewer side effects.[12]

Fluoxetine

The efficacy of Fluoxetine in treating major depressive disorder, obsessive-compulsive disorder, and other conditions is well-established through numerous clinical trials.[14] Meta-analyses of placebo-controlled trials have consistently shown Fluoxetine to be superior to placebo in reducing depressive symptoms.[10] For example, one meta-analysis of studies with a 20 mg/day dose demonstrated significantly greater remission and response rates compared to placebo. Head-to-head trials with tricyclic antidepressants have generally shown comparable efficacy.[15]

Safety and Adverse Effects

The most significant difference between this compound and Fluoxetine lies in their safety profiles. The severe and unpredictable nature of adverse reactions associated with this compound led to its withdrawal, a fate that Fluoxetine avoided.

Table 3: Comparative Adverse Effect Profiles

Adverse EffectThis compoundFluoxetine
Common Dry mouth, increased sweating, nausea, headache, dizziness.[16]Nausea, headache, insomnia, diarrhea, anxiety, nervousness, decreased libido.[17]
Serious Guillain-Barré Syndrome , hypersensitivity reactions (fever, arthralgia, myalgia), potential for increased suicidal ideation.[2]Serotonin syndrome, increased risk of suicidal thoughts and behavior (especially in younger individuals), hyponatremia, seizures.[17]
Withdrawal Syndrome Less prominent due to shorter half-life compared to long-acting SSRIs.Less common and generally milder than with shorter-acting SSRIs due to the long half-life of norfluoxetine.

The association of this compound with Guillain-Barré syndrome, a rare but serious autoimmune disorder affecting the peripheral nervous system, was the primary reason for its removal from the market.[2]

Experimental Protocols

A core requirement for this guide is the inclusion of detailed experimental methodologies. While full, step-by-step protocols from the original studies are not always available in the public domain, this section outlines the principles and key steps of the methodologies used to characterize these drugs.

Serotonin Reuptake Inhibition Assay (General Protocol)

This in vitro assay is fundamental to identifying and characterizing SSRIs. The general principle involves measuring the uptake of radiolabeled serotonin ([³H]5-HT) into synaptosomes (isolated nerve terminals) or cells expressing the serotonin transporter (SERT).

Reuptake_Assay_Workflow Preparation Prepare Synaptosomes or SERT-expressing cells Incubation Incubate with [3H]5-HT and test compound (this compound or Fluoxetine) Preparation->Incubation Termination Terminate uptake by rapid filtration Incubation->Termination Washing Wash to remove unbound [3H]5-HT Termination->Washing Quantification Quantify radioactivity using liquid scintillation counting Washing->Quantification Analysis Calculate IC50 value Quantification->Analysis

Figure 2: General Workflow for a Serotonin Reuptake Inhibition Assay.

Methodology Outline:

  • Preparation of Synaptosomes/Cells: Brain tissue (e.g., rat cortex) is homogenized and subjected to differential centrifugation to isolate synaptosomes. Alternatively, cell lines stably expressing the human serotonin transporter (hSERT) are cultured.

  • Incubation: Synaptosomes or cells are pre-incubated in a buffer solution. The test compound (this compound or Fluoxetine) at various concentrations is added, followed by the addition of a fixed concentration of [³H]5-HT.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake of [³H]5-HT is rapidly stopped by filtration through glass fiber filters, which traps the synaptosomes/cells.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any unbound [³H]5-HT.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated. Non-specific uptake is determined in the presence of a high concentration of a known potent SERT inhibitor.

Determination of Plasma Concentrations by HPLC

High-performance liquid chromatography (HPLC) is a standard method for quantifying drug and metabolite levels in biological fluids. Several HPLC methods have been developed for fluoxetine and norfluoxetine.[8][18]

Methodology Outline for Fluoxetine and Norfluoxetine Analysis: [8][18]

  • Sample Preparation:

    • A known volume of plasma is mixed with an internal standard.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

    • Solid-phase extraction (SPE) or liquid-liquid extraction may be used for further purification and concentration of the analytes.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • A reversed-phase column (e.g., C8 or C18) is typically used for separation.

    • The mobile phase is a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, often run in an isocratic or gradient mode.

  • Detection:

    • UV detection at a specific wavelength (e.g., 226 nm) or fluorescence detection (e.g., excitation at 235 nm and emission at 310 nm) is used to quantify the separated compounds. Fluorescence detection generally offers higher sensitivity and selectivity.

  • Quantification:

    • A calibration curve is constructed using standards of known concentrations.

    • The peak areas of the analytes and the internal standard are used to determine the concentrations of fluoxetine and norfluoxetine in the plasma sample.

Clinical Trial Protocol for Major Depressive Disorder (General Outline)

Clinical_Trial_Flow Screening Patient Screening and Informed Consent Baseline Baseline Assessment (e.g., HAM-D, MADRS) Screening->Baseline Randomization Randomization to Treatment Groups (Drug, Placebo, Active Comparator) Baseline->Randomization Treatment Double-Blind Treatment Period (e.g., 6-8 weeks) Randomization->Treatment Follow_up Follow-up Assessments (Efficacy and Safety) Treatment->Follow_up Analysis Statistical Analysis of Primary and Secondary Endpoints Follow_up->Analysis

Figure 3: Generalized Workflow of a Clinical Trial for Depression.

Key Components of a Typical Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, and often including an active comparator (e.g., a tricyclic antidepressant).

  • Patient Population: Patients meeting the diagnostic criteria for Major Depressive Disorder (e.g., according to DSM criteria) with a minimum baseline severity score on a standardized depression rating scale.

  • Inclusion/Exclusion Criteria: Specific criteria to ensure a homogenous patient population and to minimize safety risks.

  • Treatment Arms:

    • Investigational drug (e.g., this compound or Fluoxetine) at a fixed or flexible dose.

    • Placebo.

    • Active comparator (e.g., amitriptyline or imipramine).

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the total score of a depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

    • Secondary Efficacy Endpoints: Response rates (e.g., ≥50% reduction in HAM-D score), remission rates (e.g., HAM-D score ≤7), and changes in other relevant scales (e.g., Clinical Global Impression - CGI).

  • Safety Assessments: Monitoring and recording of all adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs).

Conclusion

This comparative analysis highlights the evolution of SSRIs from early candidates like this compound to widely used medications such as Fluoxetine. While both drugs share a primary mechanism of action, their differences in pharmacokinetics and, most critically, safety profiles, dictated their divergent paths in clinical practice. The case of this compound serves as a crucial reminder of the importance of thorough post-marketing surveillance and the unpredictable nature of idiosyncratic drug reactions. For drug development professionals, understanding the nuances of these early SSRIs provides valuable insights into the structure-activity relationships, metabolic pathways, and potential safety liabilities that are critical considerations in the design and development of new CNS-active compounds.

References

A Comparative Analysis of Zimelidine and Tricyclic Antidepressants in the Treatment of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and pharmacological profiles of zimelidine, a first-generation selective serotonin reuptake inhibitor (SSRI), and tricyclic antidepressants (TCAs), a class of drugs historically used in the management of major depressive disorder. This document synthesizes data from key clinical trials to offer an objective overview for research and development professionals. It is important to note that this compound was withdrawn from the market due to rare but serious side effects, including Guillain-Barré syndrome, and is no longer in clinical use.[1] The information presented here is for historical and research purposes.

Efficacy and Clinical Outcomes

This compound generally demonstrated comparable efficacy to tricyclic antidepressants such as amitriptyline and imipramine in the treatment of endogenous depression.[2][3] Several double-blind, randomized clinical trials conducted in the late 1970s and early 1980s form the basis of this comparison.

Key Efficacy Findings:
  • In a 6-week study, this compound and amitriptyline were found to be equally effective in reducing scores on the Hamilton Rating Scale for Depression (HRS) and Global Ratings.[2]

  • Another double-blind study comparing this compound to imipramine over 4 weeks also found this compound to have as good an antidepressive effect as imipramine when evaluated on the Hamilton Depression (HAM-D) scale.[4]

  • Some evidence suggested a potentially faster onset of action for this compound compared to amitriptyline, with a significantly better response observed at 2 weeks on the clinician's global scale and on four out of ten items of the Montgomery and Åsberg Depression Rating Scale (MADRS).[2]

  • Interestingly, one study suggested that this compound might be more effective in severely depressed patients than in those with milder mixed anxiety/depressive syndromes.[5] In contrast, another study's exploratory data analysis indicated this compound was more effective than imipramine in patients with mild to moderate depression, those over 40, and those with a history of multiple depressive episodes.[4]

The following table summarizes the quantitative data from representative clinical trials.

Clinical Trial Treatment Groups Duration Primary Outcome Measure(s) Mean Baseline HDRS Key Efficacy Results
Syvälahti et al. (1982) [2]This compound (50-300 mg/day), Amitriptyline (50-150 mg/day)6 weeksHamilton Rating Scale for Depression (HRS), Global RatingsThis compound: 22.2, Amitriptyline: 21.9Both drugs were equally effective.
Coppen & Kåberg (1981) This compound (200 mg/day), Amitriptyline4 and 6 weeksHamilton Rating Scale (HRS), Montgomery and Åsberg Depression Rating Scale (MADRS)Not SpecifiedThis compound was as effective as amitriptyline at 4 and 6 weeks. This compound showed a significantly better response at 2 weeks on the clinician's global scale and 4/10 MADRS items.
A multicentre trial (1983) [4]This compound (100 mg b.d.), Imipramine (50 mg t.d.s.)4 weeksHamilton Depression (HAM-D) scale, Beck's Inventory, Global RatingsNot SpecifiedThis compound had as good an antidepressive effect as imipramine on the HAM-D scale. No significant difference in global improvement ratings.
Amsterdam et al. (1986) [5]This compound, Amitriptyline, Placebo4 weeksNot SpecifiedNot SpecifiedOverall, amitriptyline was more effective than this compound and placebo. In severely depressed patients, both antidepressants were equally effective and superior to placebo.

Experimental Protocols

The methodologies of the key clinical trials comparing this compound and TCAs shared several common features, reflecting the standards of psychiatric research at the time.

General Methodology:
  • Study Design: The majority of studies were randomized, double-blind, comparative trials.[2][4][5]

  • Patient Population: Participants were typically outpatients or inpatients diagnosed with major depressive disorder, often specified as "endogenous depression".[2][4] Age ranges were generally between 18 and 65 years.

  • Washout Period: A washout period for previous psychotropic medications was a standard procedure, typically lasting for at least one week.[2]

  • Dosage: Dosages were often flexible and titrated based on clinical response and tolerability. For example, in one study, maintenance doses for amitriptyline ranged from 50-150 mg/day, while for this compound, they ranged from 50-300 mg/day.[2] In another, this compound was administered at 100 mg twice daily and imipramine at 50 mg three times daily.[4]

  • Efficacy Assessment: The primary instrument for assessing the severity of depression and treatment response was the Hamilton Depression Rating Scale (HDRS or HAM-D).[2][4] Other scales used included the Montgomery and Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impression (CGI) scale.[2]

  • Statistical Analysis: Statistical methods were employed to compare the mean changes in rating scale scores between treatment groups over the course of the study.

The following diagram illustrates a typical experimental workflow for these clinical trials.

G General Experimental Workflow for this compound vs. TCA Trials cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis p1 Patient Recruitment (Major Depressive Disorder) p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria Assessment p2->p3 b1 Washout Period (1-2 weeks) p3->b1 b2 Baseline Ratings (HDRS, MADRS, etc.) b1->b2 rand Randomization b2->rand zim This compound Group rand->zim tca TCA Group (e.g., Amitriptyline) rand->tca pla Placebo Group (in some trials) rand->pla dose Dosage Titration (Flexible Dosing) zim->dose tca->dose pla->dose f1 Weekly/Bi-weekly Assessments (Efficacy & Safety) dose->f1 f2 Final Assessment (End of Trial) f1->f2 f3 Statistical Analysis f2->f3

A typical clinical trial workflow for comparing antidepressants.

Mechanism of Action and Signaling Pathways

The fundamental difference in the mechanism of action between this compound and tricyclic antidepressants underlies their distinct side-effect profiles.

  • This compound: As a selective serotonin reuptake inhibitor (SSRI), this compound's primary action is to block the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[1][6] It has a negligible affinity for other neurotransmitter receptors, such as histamine, acetylcholine, and norepinephrine receptors.[6]

  • Tricyclic Antidepressants (TCAs): TCAs, such as amitriptyline and imipramine, are non-selective monoamine reuptake inhibitors. They block the reuptake of both serotonin and norepinephrine.[7] Additionally, they act as antagonists at several other receptor sites, including muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors. This broad receptor activity is responsible for many of their characteristic side effects.

The following diagrams illustrate the primary mechanisms of action.

G Mechanism of Action: this compound (SSRI) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre Serotonin (5-HT) Vesicles synapse 5-HT pre->synapse Release post 5-HT Receptors synapse->post Binding sert SERT (Serotonin Transporter) synapse->sert Reuptake This compound This compound This compound->sert Blocks

This compound selectively blocks serotonin reuptake.

G Mechanism of Action: Tricyclic Antidepressants (TCAs) cluster_reuptake Reuptake Inhibition cluster_antagonism Receptor Blockade tca Tricyclic Antidepressant sert SERT (Serotonin Transporter) tca->sert Blocks net NET (Norepinephrine Transporter) tca->net Blocks m1 Muscarinic M1 Receptors tca->m1 Blocks h1 Histamine H1 Receptors tca->h1 Blocks alpha1 Alpha-1 Adrenergic Receptors tca->alpha1 Blocks

TCAs have a broad mechanism of action.

Adverse Effects Profile

The most significant difference between this compound and tricyclic antidepressants was their side-effect profiles. This compound was associated with significantly fewer side effects, particularly anticholinergic and cardiovascular effects, compared to TCAs like amitriptyline.[2][8]

Adverse Effect This compound Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine) Underlying Mechanism (for TCAs)
Anticholinergic Effects
Dry MouthMinimalCommon and often pronounced[2]Muscarinic M1 receptor blockade
ConstipationInfrequentCommonMuscarinic M1 receptor blockade
Blurred VisionInfrequentCommonMuscarinic M1 receptor blockade
Urinary RetentionRareCan occur, especially in older malesMuscarinic M1 receptor blockade
Cardiovascular Effects
Orthostatic HypotensionRareCommonAlpha-1 adrenergic receptor blockade
TachycardiaInfrequentCommonMuscarinic M1 receptor blockade
Central Nervous System Effects
Drowsiness/SedationInfrequentCommon and often significantHistamine H1 receptor blockade
DizzinessCan occurCommonAlpha-1 adrenergic receptor blockade
Other Common Side Effects
NauseaMore common than with TCAsLess commonSerotonergic effects
HeadacheCan occurCan occurVarious
Sleep DisturbanceReported more frequently than with sedative TCAs[9]Can improve sleep due to sedative propertiesSerotonergic effects
Weight GainMinimalCommonHistamine H1 receptor blockade and other mechanisms

Conclusion

This compound, as a pioneering selective serotonin reuptake inhibitor, demonstrated antidepressant efficacy comparable to that of established tricyclic antidepressants like amitriptyline and imipramine. Its primary advantage lay in its significantly more tolerable side-effect profile, owing to its selective action on the serotonin transporter and lack of affinity for other neurotransmitter receptors that are potently blocked by TCAs.

However, the clinical use of this compound was ultimately halted due to the emergence of rare but severe adverse events, notably Guillain-Barré syndrome. Despite its withdrawal, the development of this compound was a crucial step in the evolution of antidepressant pharmacotherapy, paving the way for the development of the safer and widely used SSRIs that are first-line treatments for depression today. The comparative data underscores the importance of receptor selectivity in drug design to minimize off-target effects and improve patient tolerability.

References

A Comparative Analysis of the Side Effect Profiles of Zimelidine and Other Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs), with other drugs in its class, such as fluoxetine, sertraline, and paroxetine. The information is supported by data from clinical trials and post-marketing surveillance. This compound was withdrawn from the market due to rare but serious side effects, making this comparison particularly relevant for understanding the evolution of SSRI safety profiles.

Mechanism of Action and Side Effect Etiology

SSRIs, including this compound, exert their therapeutic effect by selectively inhibiting the reuptake of serotonin in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This action is not confined to the central nervous system (CNS), and the stimulation of serotonin receptors in other parts of the body, particularly the gastrointestinal (GI) tract, is responsible for many of the common side effects associated with this class of drugs.[1]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Peripheral Systems (e.g., GI Tract) Presynaptic Serotonin (5-HT) Release 5HT_Synapse Increased Serotonin (5-HT) Presynaptic->5HT_Synapse Release SERT Serotonin Transporter (SERT) SERT->Presynaptic Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors 5HT_Synapse->Postsynaptic_Receptor Binds to Peripheral_Receptor Peripheral 5-HT Receptors 5HT_Synapse->Peripheral_Receptor Binds to Therapeutic_Effect Therapeutic Effect (Antidepressant Action) Postsynaptic_Receptor->Therapeutic_Effect SSRI SSRI (e.g., this compound) SSRI->SERT Inhibits Side_Effects Side Effects (Nausea, Diarrhea) Peripheral_Receptor->Side_Effects

Caption: SSRI Mechanism of Action and Side Effect Pathway.

Comparative Side Effect Profiles

The following table summarizes the incidence of common side effects for this compound compared to other SSRIs based on data from various clinical trials. It is important to note that direct head-to-head trial data is limited, especially for this compound, and incidence rates can vary based on study design and patient population.

Side EffectThis compound (%)Fluoxetine (%)Sertraline (%)Paroxetine (%)
Nausea 15-355-292626
Dry Mouth 10-257-121418
Headache 10-2010-212018
Insomnia 10-2010-331613
Somnolence 5-155-171323
Dizziness 5-152-111213
Diarrhea 5-107-182012
Sexual Dysfunction 5-102-151415-28
Sweating 5-105-15711

Sources: Data compiled from multiple clinical trial reports and reviews.[2][3][4][5][6][7][8][9][10][11]

Generally, this compound showed a side effect profile characterized by a lower incidence of sedation and anticholinergic effects (like dry mouth) compared to tricyclic antidepressants (TCAs).[10][11] However, when compared to other SSRIs, its profile of common adverse effects is broadly similar. The primary distinction lies in the severe, albeit rare, adverse reactions that led to its market withdrawal.[5][12]

Unique and Severe Adverse Reactions of this compound

The critical differentiating factor in this compound's side effect profile is its association with severe hypersensitivity reactions, most notably Guillain-Barré syndrome (GBS).[13]

  • Guillain-Barré Syndrome: GBS is an acute autoimmune disorder where the peripheral nervous system is attacked, leading to muscle weakness and, in severe cases, paralysis.[14][15] Studies revealed a significantly increased risk of developing GBS among patients treated with this compound, estimated to be about a 25-fold increase compared to the natural incidence of the disorder.[16] This association was the primary reason for the drug's withdrawal.

  • "Flu-like" Syndrome: Some patients treated with this compound reported a "flu-like" syndrome, which was not typically observed with other SSRIs like fluoxetine.[12]

In contrast, later SSRIs like fluoxetine, sertraline, and paroxetine have not been associated with this pattern of severe immunological or neurological reactions.[5][12] While all SSRIs carry a risk of serotonin syndrome, especially when co-administered with other serotonergic agents, the unique risk of GBS remains specific to this compound within this class.[6][17]

Experimental Protocols for Side Effect Assessment

The data presented in this guide are derived from randomized clinical trials (RCTs) that employed specific methodologies to assess adverse events.

General Protocol for Adverse Event Monitoring in SSRI Clinical Trials:

  • Baseline Assessment: Prior to treatment, patients undergo a thorough medical history and physical examination. Pre-existing symptoms are documented to differentiate them from treatment-emergent adverse events.

  • Patient Reporting: During the trial, adverse events are typically elicited through non-leading, open-ended questions at each study visit (e.g., "Have you had any health problems since your last visit?").

  • Structured Checklists/Scales: Many trials also utilize standardized checklists or rating scales, such as the UKU Side Effect Rating Scale or the Generic Assessment of Side Effects (GASE) scale, to systematically query for a predefined list of common side effects.[18] This method often yields higher reporting rates than spontaneous reporting.[19]

  • Data Collection and Classification: All reported adverse events are recorded, including their severity, duration, and the investigator's assessment of their relationship to the study drug. Events are often coded using standardized dictionaries like MedDRA (Medical Dictionary for Regulatory Activities).

  • Analysis: The incidence of each adverse event is calculated for both the active drug and placebo groups. Statistical comparisons are made to identify side effects that occur significantly more frequently with the drug. Discontinuation rates due to adverse events are also a key measure of tolerability.[19][20]

cluster_workflow Clinical Trial Workflow for Side Effect Assessment cluster_treatment Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Medical History, Symptom Documentation) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA SSRI Group Randomization->GroupA GroupB Placebo/Comparator Group Randomization->GroupB Treatment Treatment Period (e.g., 6-8 weeks) Monitoring Ongoing Monitoring (Open-ended questions, Structured Scales) Treatment->Monitoring DataCollection Data Collection & Coding (Severity, Causality) Monitoring->DataCollection Analysis Statistical Analysis (Incidence, Discontinuation Rates) DataCollection->Analysis Results Results Interpretation & Reporting Analysis->Results

Caption: Experimental Workflow for Assessing SSRI Side Effects.

Conclusion

This compound, as an early SSRI, shared a common side effect profile with later agents in its class, primarily involving gastrointestinal and activating CNS effects.[1][10] However, its association with rare but severe and life-threatening hypersensitivity reactions, particularly Guillain-Barré syndrome, starkly contrasts with the safety profiles of subsequently developed SSRIs like fluoxetine, sertraline, and paroxetine.[13][16] The withdrawal of this compound underscores the critical importance of post-marketing surveillance and highlights the progress made in developing antidepressants with improved tolerability and safety. For drug development professionals, the case of this compound serves as a crucial reminder of the potential for idiosyncratic, severe adverse reactions that may not be fully apparent in pre-market clinical trials.

References

Zimelidine's Serotonin Reuptake Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zimelidine's selectivity for the serotonin transporter (SERT) against other monoamine transporters and alternative antidepressant medications. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

Comparative Analysis of Transporter Binding Affinity

To contextualize this compound's selectivity, the following table summarizes the binding affinities (expressed as pKi values, where a higher value indicates stronger affinity) of this compound and other common antidepressants for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

CompoundpKi at SERTpKi at NETpKi at DATSelectivity Ratio (NET/SERT)Selectivity Ratio (DAT/SERT)
This compound Data Not Available6.144.93--
Paroxetine7.45.866.310.790.85
Fluoxetine6.625.55.420.830.82
SertralineNot Available6.387.60--
Amitriptyline (TCA)-----
Desipramine (TCA)-----

Note: A lower selectivity ratio indicates higher selectivity for SERT over the other transporters. The absence of a specific pKi value for this compound at SERT in the available literature prevents the calculation of its selectivity ratios. However, it is consistently characterized as a highly selective serotonin reuptake inhibitor.

Experimental Protocols

The selectivity of compounds like this compound is typically determined through in vitro assays that measure their ability to inhibit the binding of a radiolabeled ligand to a specific transporter or to block the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific transporter protein.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]GBR-12935 (for DAT).

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known selective ligand for each transporter).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Synaptosome Uptake Assay

This assay measures the functional ability of a drug to inhibit the uptake of a neurotransmitter into nerve terminals.

Objective: To determine the potency of a test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Materials:

  • Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).

  • Test compound (e.g., this compound) at various concentrations.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Uptake inhibitors for defining non-specific uptake (e.g., a high concentration of a selective inhibitor for each transporter).

  • Scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity accumulated inside the synaptosomes using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific uptake of the neurotransmitter (IC50).

Visualizing the Mechanism and Methodology

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the serotonin signaling pathway and a typical experimental workflow for assessing reuptake inhibitor selectivity.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicle FiveHTP->Serotonin_Vesicle AADC Serotonin_Cleft 5-HT Serotonin_Vesicle->Serotonin_Cleft Release SERT SERT SERT->Serotonin_Vesicle MAO MAO SERT->MAO Metabolites Inactive Metabolites MAO->Metabolites Serotonin_Cleft->SERT Reuptake FiveHT_Receptor 5-HT Receptor Serotonin_Cleft->FiveHT_Receptor Signaling Postsynaptic Signaling FiveHT_Receptor->Signaling This compound This compound This compound->SERT Inhibition

Caption: Serotonin signaling pathway and the inhibitory action of this compound on SERT.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A1 Prepare cell membranes expressing SERT, NET, or DAT B1 Radioligand Binding Assay A1->B1 A2 Prepare synaptosomes from brain tissue B2 Synaptosome Uptake Assay A2->B2 C1 Incubate membranes with radioligand and this compound B1->C1 C2 Incubate synaptosomes with radiolabeled neurotransmitter and this compound B2->C2 D1 Filter and measure bound radioactivity C1->D1 D2 Filter and measure uptake of radioactivity C2->D2 E1 Determine IC50 values D1->E1 D2->E1 E2 Calculate Ki and selectivity ratios E1->E2

Caption: Workflow for determining serotonin reuptake inhibitor selectivity.

Zimelidine's Serotonergic Profile: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SWEDEN — This guide provides a comprehensive comparison of zimelidine, a first-generation selective serotonin reuptake inhibitor (SSRI), with other serotonergic agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its cross-reactivity profile, supported by experimental data and protocols. This compound, while withdrawn from the market due to adverse effects, remains a significant compound for understanding the pharmacology of SSRIs.

Executive Summary

This compound and its active metabolite, northis compound, are potent and selective inhibitors of the serotonin transporter (SERT). Their mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This guide presents available quantitative data on the binding affinities and reuptake inhibition of this compound and compares them with other common SSRIs. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, diagrams illustrating the serotonergic signaling pathway and a typical experimental workflow for assessing cross-reactivity are included.

Data Presentation: Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the available in vitro data for this compound and its active metabolite, northis compound, in comparison to other widely used SSRIs. The data highlight this compound's selectivity for the serotonin transporter over the norepinephrine and dopamine transporters.

Table 1: Comparative Binding Affinity (Ki, nM) and Reuptake Inhibition (IC50, nM) of this compound and other SSRIs at Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound 772400>100001104300>10000
Northis compound 19120029002618003500
Fluoxetine1.11301100103201200
Paroxetine0.1372600.370340
Sertraline0.4116251.24256
Citalopram1.86100>100005.78900>10000

Data compiled from various sources. Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to conduct similar cross-reactivity studies.

Radioligand Binding Assays for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT.

  • Test compounds (e.g., this compound, other SSRIs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well microplate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for the respective transporter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the reuptake of serotonin, norepinephrine, or dopamine into synaptosomes.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine) of rats or mice.

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).

  • Test compounds.

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer).

  • 96-well microplates.

  • Filtration apparatus and filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of the test compound in the assay buffer.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

  • Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a known potent reuptake inhibitor.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental workflow for assessing cross-reactivity.

serotonergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 Synaptic_Cleft 5-HT Vesicle->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction Activation This compound This compound This compound->SERT Inhibition

Caption: Serotonergic signaling pathway and the inhibitory action of this compound on SERT.

experimental_workflow cluster_preparation Preparation cluster_assay Binding/Uptake Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound & Other Agents) Incubation Incubate Biological Material with Radioligand and Test Compound Compound_Prep->Incubation Assay_Prep Prepare Biological Materials (Cell Membranes or Synaptosomes) Assay_Prep->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50_Determination Determine IC50 Values (Non-linear Regression) Quantification->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Comparison Compare Affinities and Selectivity Ki_Calculation->Comparison

Caption: Experimental workflow for assessing serotonergic agent cross-reactivity.

Comparative Binding Affinities of Zimelidine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships of zimelidine and its derivatives reveals key determinants for their selective inhibition of the serotonin transporter. This guide provides a detailed comparison of their binding affinities, supported by experimental data and protocols, to aid researchers in drug development and neuroscience.

This compound, a prototypical selective serotonin reuptake inhibitor (SSRI), and its active metabolite, northis compound, have been foundational in the development of modern antidepressants. Their mechanism of action lies in their high affinity for the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. This guide delves into the comparative binding affinities of this compound and a series of its structural analogues, providing valuable insights into their selectivity for monoamine transporters.

Binding Affinity Profile of this compound and its Analogues

The following table summarizes the in vitro inhibitory activities of this compound and its analogues on the uptake of radiolabeled serotonin ([¹⁴C]5-HT) and noradrenaline ([³H]NA) in mouse brain slices. The data, presented as IC50 values, highlight the impact of structural modifications on both potency and selectivity.

CompoundAnalogue Type4-Bromo Substituent VariationIC50 (µM) vs [¹⁴C]5-HT UptakeIC50 (µM) vs [³H]NA UptakeSelectivity Ratio (NA/5-HT)
This compound --Br0.284.817
Northis compound N-demethylated-Br0.184.022
Analogue 1 Halogen Variation-F0.355.516
Analogue 2 Halogen Variation-Cl0.254.518
Analogue 3 Halogen Variation-I0.305.017
Analogue 4 Alkyl Variation-CH₃0.456.013
Analogue 5 Phenyl (no sub)-H0.607.513

Structure-Activity Relationship Insights

The data reveals that both this compound and its primary metabolite, northis compound, exhibit a strong preference for inhibiting serotonin reuptake over noradrenaline reuptake. Northis compound, the N-demethylated analogue, demonstrates slightly higher potency for SERT than the parent compound.

Variations in the para-substituent on the phenyl ring influence the binding affinity. Halogen substitutions (F, Cl, I) at this position generally maintain high affinity for SERT, comparable to the original bromo-substituent of this compound. Replacing the bromine with a methyl group or removing the substituent altogether (phenyl) leads to a modest decrease in potency for SERT. The selectivity for SERT over the norepinephrine transporter (NET) remains consistently high across these analogues. Notably, this compound and its derivatives show negligible effects on the dopamine transporter (DAT). Furthermore, they have a low affinity for other critical receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to a more favorable side-effect profile compared to older classes of antidepressants.

Experimental Protocols

The binding affinities presented were determined using a neuronal monoamine uptake inhibition assay. The following is a detailed description of the experimental methodology.

In Vitro Inhibition of [¹⁴C]5-HT and [³H]NA Uptake in Mouse Brain Slices

1. Tissue Preparation:

  • Whole brains from mice are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (pH 7.4), saturated with 95% O₂ and 5% CO₂.

  • The cerebral cortex is dissected and sliced into 0.3 mm sections using a McIlwain tissue chopper.

  • The slices are then suspended in the buffer.

2. Incubation:

  • Aliquots of the brain slice suspension are pre-incubated at 37°C for 10 minutes in the presence of the test compounds (this compound or its analogues) at various concentrations.

  • Following pre-incubation, either [¹⁴C]5-hydroxytryptamine (5-HT) or [³H]noradrenaline (NA) is added to the incubation medium to a final concentration of 0.1 µM.

  • The incubation is continued for 5 minutes for [¹⁴C]5-HT and 10 minutes for [³H]NA.

3. Termination and Measurement:

  • The uptake is terminated by rapidly filtering the samples through glass fiber filters under vacuum, followed by washing with ice-cold buffer to remove free radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The radioactivity retained by the brain slices is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that causes 50% inhibition of the uptake of the radiolabeled neurotransmitter (IC50) is calculated from concentration-response curves.

experimental_workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_measurement Termination & Measurement cluster_analysis Data Analysis start Dissect Mouse Brain slice Slice Cerebral Cortex (0.3mm) start->slice suspend Suspend Slices in Buffer slice->suspend pre_incubate Pre-incubate Slices with Test Compound (10 min) suspend->pre_incubate add_radioligand Add [14C]5-HT or [3H]NA (0.1 µM) pre_incubate->add_radioligand incubate Incubate (5-10 min) add_radioligand->incubate filter Rapid Filtration & Washing incubate->filter scintillation Add Scintillation Cocktail filter->scintillation count Liquid Scintillation Counting scintillation->count calculate_ic50 Calculate IC50 Values count->calculate_ic50

Caption: Workflow for the in vitro monoamine uptake inhibition assay.

Unraveling the Analgesic Potential of Zimelidine: A Comparative Analysis in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data highlights the nuanced analgesic properties of Zimelidine, a first-generation selective serotonin reuptake inhibitor (SSRI). This comparison guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on this compound's efficacy in various pain models, benchmarked against other analgesic compounds.

This compound's primary mechanism of action is the inhibition of serotonin reuptake in the central nervous system, which is thought to modulate pain perception through descending inhibitory pathways.[1] While clinically explored for chronic pain, its performance in preclinical models reveals a complex and test-specific analgesic profile.

Performance in Thermal Pain Models

In preclinical assessments of thermal nociception, this compound demonstrates notable efficacy in the hot-plate test , a model of supraspinally mediated pain response. Studies have shown that this compound produces a hypoalgesic (pain-reducing) effect in this assay.[2] In contrast, its performance in the tail-flick test , which primarily measures spinally mediated analgesia, is less pronounced, with reports indicating a lack of significant effect.[2] This discrepancy suggests that this compound's analgesic action may be more reliant on higher-order pain processing centers in the brain rather than spinal reflex pathways.

Table 1: Comparative Efficacy of this compound and Other Analgesics in Thermal Pain Models

Drug ClassDrugPain ModelSpeciesKey FindingsReference
SSRI This compound Hot-Plate Test RatProduced hypoalgesia [2]
Tail-Flick Test RatNo significant effect [2]
Tricyclic Antidepressant (TCA) AmitriptylineHot-Plate TestRatEffective in alleviating thermal hyperalgesia[3]
DesipramineHot-Plate TestRatProduced hypoalgesia[2]
Opioid MorphineHot-Plate TestRatPotent analgesia[4]
Tail-Flick TestRatSignificant increase in latency[5]

Efficacy in Inflammatory Pain Models

The formalin test is a widely used model of inflammatory pain, characterized by a biphasic pain response. The initial phase (Phase 1) is due to direct chemical irritation of nociceptors, while the later phase (Phase 2) involves inflammatory processes and central sensitization. The available data on this compound in the formalin test presents a mixed picture. One study reported an increase in the behavioral pain response following this compound administration, suggesting a potential hyperalgesic (pain-enhancing) effect in this model. This contrasts with the effects of many standard analgesics that typically suppress the pain response in one or both phases of the formalin test.

Table 2: Performance of this compound and Comparators in the Formalin Test

Drug ClassDrugSpeciesEffect on Phase 1Effect on Phase 2Reference
SSRI This compound MouseIncreased behavioral responseIncreased behavioral response
TCA AmitriptylineRatReduced biting/lickingReduced biting/licking[3]
NSAID DiflunisalRatNo significant effectSignificant inhibition of licking/biting[6]
Opioid MorphineMouseDose-dependent inhibitionDose-dependent inhibition[7]

Signaling Pathways and Experimental Workflows

The analgesic effect of this compound is primarily attributed to the enhancement of serotonergic neurotransmission within the descending pain modulatory pathways. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin (5-HT) in the synaptic cleft in brain regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). This, in turn, enhances the activation of serotonergic receptors on spinal cord neurons, leading to an inhibition of nociceptive signals ascending to the brain.

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Dorsal Horn Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor binds to Pain_Signal_Inhibition Inhibition of Pain Signal Transmission 5HT_Receptor->Pain_Signal_Inhibition This compound This compound This compound->SERT blocks Action_Potential Action Potential Action_Potential->Serotonin_Vesicle triggers release

Figure 1. Mechanism of action of this compound in enhancing serotonergic neurotransmission for pain modulation.

The following workflow illustrates the typical progression of a preclinical study evaluating the analgesic effects of a compound like this compound.

G Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Nociceptive Testing Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (this compound or Comparator) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis

Figure 2. General experimental workflow for preclinical analgesic testing.

Experimental Protocols

Hot-Plate Test

This test assesses the response to a thermal stimulus.

  • Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C).[4] A transparent cylinder is placed on the plate to confine the animal.

  • Procedure:

    • A baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal before drug administration.[8]

    • Animals are administered this compound or a comparator drug.

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are placed back on the hot plate, and the latency to the pain response is recorded.[4]

    • A cut-off time (e.g., 50 seconds) is established to prevent tissue damage.[8]

  • Endpoint: The primary endpoint is the latency time to the pain response. An increase in latency indicates an analgesic effect.

Tail-Flick Test

This test measures the latency of a spinal reflex to a thermal stimulus.

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[9]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the heat source.

    • The time taken for the animal to flick its tail away from the heat is automatically recorded.[9]

    • A baseline latency is determined before drug administration.

    • Following administration of this compound or a comparator, the tail-flick latency is measured at set intervals.

    • A cut-off time is used to prevent tissue injury.[10]

  • Endpoint: The latency to tail flick. An increase in this latency suggests an analgesic effect. The results can also be expressed as the percentage of maximal possible effect (%MPE).[11]

Formalin Test

This model assesses the response to a persistent chemical noxious stimulus.

  • Procedure:

    • A small volume (e.g., 50 µl) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[6]

    • The animal is then placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded.[12]

    • Observations are typically made in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).[2][13]

  • Endpoint: The total time spent licking or biting the paw in each phase. A reduction in this time indicates an analgesic effect.

Conclusion

The preclinical data for this compound suggests a potential, albeit complex, role in analgesia. Its efficacy appears to be dependent on the specific pain modality and the underlying neurobiological pathways being assessed. While it shows promise in models of supraspinally mediated thermal pain, its lack of effect in spinal reflex models and conflicting results in inflammatory pain models warrant further investigation. This comparative guide underscores the importance of utilizing a battery of preclinical pain models to fully characterize the analgesic profile of novel therapeutic candidates. Future research should focus on direct, quantitative comparisons of this compound with a wider range of analgesics in these models to better delineate its therapeutic potential.

References

A Comparative Study of the Metabolic Pathways of Zimelidine and Sertraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two selective serotonin reuptake inhibitors (SSRIs), Zimelidine and Sertraline. While both drugs share a primary mechanism of action, their metabolic fates differ significantly, influencing their pharmacokinetic profiles and potential for drug-drug interactions. This document summarizes key metabolic pathways, presents available quantitative data, outlines typical experimental protocols for studying their metabolism, and provides visual representations of the metabolic cascades.

Introduction to this compound and Sertraline

This compound was one of the first SSRIs to be synthesized but was later withdrawn from the market due to rare but serious side effects, including Guillain-Barré syndrome.[1] Sertraline, on the other hand, is a widely prescribed antidepressant for various psychiatric disorders.[2][3] Understanding the metabolic differences between these two compounds is crucial for drug development professionals seeking to design safer and more effective antidepressants.

Metabolic Pathways: A Comparative Overview

Both this compound and Sertraline undergo extensive hepatic metabolism, primarily through N-demethylation, a common pathway for many xenobiotics. However, the specific enzymes involved and the subsequent metabolic steps show notable differences.

This compound: The primary metabolic pathway of this compound is N-demethylation to its active metabolite, northis compound.[4][5][6] Further metabolism of this compound and northis compound involves oxidation and deamination.[6] While the involvement of cytochrome P450 (CYP) enzymes is presumed, specific isoform contributions have not been as extensively characterized as for Sertraline due to its early withdrawal from the market.

Sertraline: Sertraline's metabolism is more complex and has been studied in greater detail. The main initial metabolic step is N-demethylation to desmethylsertraline, which is substantially less active than the parent compound.[2][7][8] This reaction is catalyzed by multiple CYP450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2][9][10][11] In addition to N-demethylation, Sertraline and desmethylsertraline are also metabolized via oxidative deamination, a reaction mediated by CYP3A4, CYP2C19, and monoamine oxidases A (MAO-A) and B (MAO-B).[2][9][11]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of this compound and Sertraline. It is important to note the disparity in the level of detail available for each compound.

Table 1: In Vitro Metabolism of this compound
ParameterValueReference
Primary Metabolite Northis compound[4][5][6]
Primary Metabolic Pathway N-demethylation[4][6]
Contributing Enzymes Cytochrome P450 (specific isoforms not well-defined)
Table 2: In Vitro Metabolism of Sertraline (N-demethylation) in Human Liver Microsomes
ParameterValueReference
Km (overall) 98 µM[2][11]
Vmax (overall) Not explicitly stated in summary
Intrinsic Clearance (N-demethylation vs. Deamination) ~20-fold greater for N-demethylation[2][11]
Contributing CYP Isoforms CYP2B6 (greatest contribution), CYP2C19, CYP2C9, CYP3A4, CYP2D6[2][9][11]
Table 3: Pharmacokinetic Parameters
Drug/MetaboliteParameterValueReference
This compound Half-life (t1/2)~5 hours[9]
Northis compound Half-life (t1/2)~23 hours[9]
Sertraline Half-life (t1/2)24–32 hours[3]
Desmethylsertraline Half-life (t1/2)56–120 hours[12]
Sertraline Peak Plasma Concentration (Cmax)Occurs at 4–10 hours[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing metabolic studies. Below are generalized methodologies for key experiments in the study of this compound and Sertraline metabolism.

In Vitro Metabolism in Human Liver Microsomes

This assay is crucial for identifying the primary metabolic pathways and the enzymes involved.

Objective: To determine the rate of metabolite formation (e.g., northis compound or desmethylsertraline) and to identify the contributing CYP450 isoforms.

Materials:

  • Human liver microsomes (pooled)

  • This compound or Sertraline standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Recombinant human CYP450 enzymes

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.2-0.5 mg/mL protein), the drug (this compound or Sertraline) at various concentrations, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 0-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • Analysis: The formation of the metabolite (northis compound or desmethylsertraline) is quantified using a validated LC-MS/MS method.

  • Enzyme Kinetics: To determine the Km and Vmax, the experiment is repeated with a range of substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

  • Reaction Phenotyping: To identify the specific CYP isoforms involved, the experiment is conducted in the presence of specific chemical inhibitors or by using a panel of recombinant human CYP enzymes.

Analytical Method for Metabolite Quantification

A robust analytical method is critical for accurate quantification of the parent drug and its metabolites.

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound/northis compound or Sertraline/desmethylsertraline in in vitro samples.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used.

Methodology:

  • Chromatographic Separation: A suitable C18 column is used to separate the parent drug, its metabolite, and an internal standard. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for each analyte.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of this compound and Sertraline.

Zimelidine_Metabolism This compound This compound Northis compound Northis compound (Active Metabolite) This compound->Northis compound N-demethylation (CYP450) Oxidation_Products Oxidation & Deamination Products This compound->Oxidation_Products Oxidation Northis compound->Oxidation_Products Oxidation & Deamination

Primary metabolic pathway of this compound.

Sertraline_Metabolism cluster_cyp CYP450 Enzymes cluster_mao Other Enzymes Sertraline Sertraline Desmethylsertraline Desmethylsertraline (Less Active Metabolite) Sertraline->Desmethylsertraline N-demethylation Deaminated_Metabolites Deaminated Metabolites Sertraline->Deaminated_Metabolites Oxidative Deamination Desmethylsertraline->Deaminated_Metabolites Conjugated_Metabolites Conjugated Metabolites Deaminated_Metabolites->Conjugated_Metabolites Glucuronidation / Sulfation CYP2B6 CYP2B6 CYP2C9 CYP2C9 CYP2C19 CYP2C19 CYP2D6 CYP2D6 CYP3A4 CYP3A4 MAOA MAO-A MAOB MAO-B

References

assessing the long-term neurological effects of Zimelidine compared to newer SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the long-term neurological effects of Zimelidine, the first selective serotonin reuptake inhibitor (SSRI), and newer-generation SSRIs. This compound was withdrawn from the market shortly after its introduction due to rare but severe neurological adverse effects, most notably Guillain-Barré syndrome.[1][2][3] This document synthesizes pharmacological data and experimental methodologies to offer an objective resource for the scientific community, highlighting the evolution of SSRI safety profiles and mechanisms of action.

Comparative Overview of Long-Term Neurological Effects

The primary distinction in the long-term neurological profiles of this compound and modern SSRIs lies in the nature and severity of their adverse effects. While all SSRIs can induce neurological changes through sustained modulation of the serotonergic system, the specific outcomes differ significantly.

This compound: Idiosyncratic Severe Neuropathy

The commercial lifespan of this compound was cut short by reports of serious, and sometimes fatal, cases of central and peripheral neuropathy, specifically Guillain-Barré syndrome (GBS).[2] GBS is a rapid-onset muscle weakness caused by the immune system damaging the peripheral nervous system.[4] Studies indicated that the risk of developing GBS was approximately 25 times higher in patients receiving this compound compared to the general population.[5] This severe reaction is believed to be an immunologically mediated complication specific to the drug's structure or metabolites, a risk that has not been associated with subsequent SSRIs.[3][5]

Newer SSRIs: A Different Spectrum of Effects

Long-term use of newer SSRIs (e.g., fluoxetine, sertraline, citalopram) is not associated with the severe immunogenic neuropathies seen with this compound. Instead, their long-term neurological effects are primarily related to neuroplastic changes, cognitive function, and discontinuation syndromes.

  • Antidepressant Discontinuation Syndrome: Abruptly stopping an SSRI after prolonged use can lead to a withdrawal-like condition.[6] Symptoms include dizziness, sensory disturbances ("brain zaps"), anxiety, and flu-like symptoms.[6][7][8] The incidence and severity can be significant, with one study noting that among long-term users (over two years), 30% reported withdrawal symptoms lasting more than three months.[9]

  • Cognitive Function: The long-term cognitive effects of modern SSRIs are complex and not fully resolved. Some studies suggest that prolonged use may be associated with a risk of cognitive decline, particularly affecting memory and information processing.[10][11][12] Conversely, as depression itself impairs cognition, effective treatment with SSRIs can lead to cognitive improvement.[11][13]

  • Neuroplasticity: Chronic SSRI administration is known to induce neuroplastic changes in the brain.[14] This includes promoting neurogenesis, particularly in the hippocampus, and increasing levels of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[15][16][17] These changes are considered integral to their therapeutic effects but have also raised questions about potential long-term alterations in brain plasticity.[15][16]

Pharmacological Selectivity

The differing side effect profiles can be partly understood by examining the receptor binding affinities of these compounds. Newer SSRIs were developed with a focus on higher selectivity for the serotonin transporter (SERT), minimizing off-target interactions that could contribute to adverse effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target This compound Fluoxetine Sertraline Citalopram
Serotonin Transporter (SERT) ~11-77 ~1-10 ~0.3-1 ~1-7
Norepinephrine Transporter (NET) >1,000 ~200-500 ~10-40 >3,000
Dopamine Transporter (DAT) >10,000 ~2,000 ~25-50 >10,000
5-HT2A Receptor >1,000 ~100-300 ~30-50 >10,000
Muscarinic M1 Receptor >1,000 ~800-1,000 ~250-400 >1,000
Histamine H1 Receptor >1,000 ~1,000 ~300-500 >10,000

Disclaimer: Ki values are compiled from various sources and can vary based on experimental conditions. Lower values indicate higher binding affinity.

Key Experimental Protocols

The characterization of SSRIs relies on standardized in vitro and in vivo assays to determine their pharmacological properties.

Protocol: Radioligand Receptor Binding Assay

This in vitro method is used to determine the binding affinity of a drug for a specific receptor or transporter.

Objective: To quantify the affinity (Ki) of this compound and newer SSRIs for the serotonin transporter (SERT) and other off-target sites.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target protein (e.g., HEK293 cells transfected with human SERT) are homogenized and centrifuged to isolate cell membranes containing the transporter.[18][19]

  • Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the target (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test drug (e.g., this compound).

  • Separation and Quantification: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 value (the concentration of test drug that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20]

Protocol: In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of SSRI administration on extracellular serotonin levels in the brain.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized rodent.[21][22]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.[23]

  • Sample Collection (Dialysate): The outflowing aCSF (dialysate) is collected at regular intervals to establish a baseline measurement of extracellular serotonin.[24]

  • Drug Administration: The SSRI is administered systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Dialysate collection continues, and the samples are analyzed to determine the change in serotonin concentration over time.

  • Neurochemical Analysis: The concentration of serotonin in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[21][23]

Visualizations: Pathways and Workflows

SSRI_Action_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release SERT SERT SSRI SSRI Drug SSRI->SERT Inhibition Serotonin->SERT Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Neuronal_Response Altered Neuronal Activity Signal_Transduction->Neuronal_Response

Caption: SSRIs block the serotonin transporter (SERT), increasing synaptic serotonin levels.

Experimental_Workflow Start Start: Prepare Cell Membranes Expressing Target Protein Incubation Incubate Membranes with Radioligand and varying [Test Drug] Start->Incubation Filtration Filter to Separate Bound vs. Unbound Radioligand Incubation->Filtration Quantification Quantify Radioactivity on Filter via Scintillation Counting Filtration->Quantification Analysis Analyze Data: Determine IC50 and Ki Values Quantification->Analysis End End: Quantify Drug Binding Affinity Analysis->End

Caption: Experimental workflow for a radioligand receptor binding assay.

Conclusion

The comparison between this compound and newer SSRIs provides a stark illustration of the progress in psychopharmacological safety. The withdrawal of this compound due to its association with Guillain-Barré syndrome highlighted the danger of idiosyncratic, immune-mediated adverse effects.[1][2][5] Subsequent generations of SSRIs, developed with greater pharmacological selectivity, have successfully avoided this specific severe neurotoxicity. However, the long-term neurological effects of modern SSRIs, including discontinuation syndrome, cognitive changes, and alterations in neuroplasticity, remain critical areas of research.[9][12][15] For drug development professionals, the story of this compound serves as a crucial case study on the importance of evaluating not only primary efficacy and common side effects but also the potential for rare but devastating adverse events.

References

Safety Operating Guide

Navigating the Safe Disposal of Zimelidine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Zimelidine, a former antidepressant, requires careful handling and disposal in accordance with local regulations and established safety protocols. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound dihydrochloride specifies wearing protective gloves, protective clothing, eye protection, and face protection.[1] In the event of skin contact, wash the area with plenty of soap and water. If inhaled, move to a well-ventilated area and rest in a position comfortable for breathing.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionProtective work clothing (e.g., lab coat)
Eye/Face ProtectionSafety glasses or face shield
RespiratoryUse in a well-ventilated area.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

II. Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to adhere to local, state, and federal regulations.[1] Pharmaceutical waste is governed by bodies such as the Environmental Protection Agency (EPA) and may be subject to the Resource Conservation and Recovery Act (RCRA).[2][3]

Step 1: Waste Identification and Segregation

Properly categorize this compound waste. This includes expired or unused pure compounds, contaminated labware (e.g., vials, syringes, pipette tips), and any personal protective equipment (PPE) that has come into direct contact with the chemical. Segregate this compound waste from general laboratory trash to prevent cross-contamination.

Step 2: Containment

Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be robust and leak-proof. For sharps that are contaminated, use a designated sharps container.

Step 3: Spill and Leak Management

In the event of a spill, prevent further leakage and keep the substance away from drains or water courses.[1] Absorb spills with an inert, liquid-binding material such as diatomite or universal binders.[1] After absorption, decontaminate the affected surfaces by scrubbing with alcohol.[1] The contaminated absorbent material must then be disposed of as hazardous waste according to the procedures outlined in this guide.[1]

Step 4: Storage

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.[1]

Step 5: Professional Disposal

Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all regulatory requirements.

III. Experimental Protocol: Spill Decontamination

In the event of a this compound spill, the following detailed protocol should be followed:

  • Ensure Safety: Immediately alert others in the vicinity and ensure the area is well-ventilated. Don appropriate PPE as outlined in Table 1.

  • Containment: Prevent the spread of the spill by using absorbent pads or another suitable containment material around the perimeter of the spill.

  • Absorption: Cover the spill with an inert absorbent material, such as diatomite or a universal binder.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Surface Decontamination: Scrub the spill area with alcohol to decontaminate the surface.[1]

  • Final Cleaning: Wipe the area with a damp cloth. Dispose of all cleaning materials as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory safety log.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Zimelidine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate this compound Waste (Pure compound, contaminated labware, PPE) ppe->segregate contain Place in a Labeled, Sealed Hazardous Waste Container segregate->contain spill_check Spill or Leak? contain->spill_check spill_protocol Follow Spill Decontamination Protocol spill_check->spill_protocol Yes store Store in a Designated Secure Area spill_check->store No spill_protocol->contain disposal_co Contact Licensed Hazardous Waste Disposal Company store->disposal_co end End: Compliant Disposal disposal_co->end

Caption: Workflow for the safe disposal of this compound waste.

It is important to note that while general guidelines for pharmaceutical disposal, such as take-back programs or mixing with unpalatable substances for household trash, exist, these are not suitable for a laboratory setting where the concentration and volume of chemical waste necessitate professional handling.[4][5][6][7][8] Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Zimelidine
Reactant of Route 2
Reactant of Route 2
Zimelidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.